Naringin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3/t10-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPMSGMNTNDNHN-ZPHOTFPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022478 | |
| Record name | Naringin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Naringin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
922.00 to 926.00 °C. @ 760.00 mm Hg | |
| Record name | Naringin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 mg/mL at 40 °C | |
| Record name | Naringin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10236-47-2 | |
| Record name | Naringin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10236-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naringin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010236472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naringin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16859 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4H-1-Benzopyran-4-one, 7-[[2-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-, (2S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naringin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyloxy)-2,3-dihydro-4',5,7-trihydroxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NARINGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7TD9J649B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Naringin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
83 °C | |
| Record name | Naringin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Biosynthesis of Naringin: A Technical Guide
An in-depth exploration of the historical discovery, intricate biosynthetic pathway, and regulatory mechanisms governing the production of the flavonoid naringin.
Introduction
This compound (4′,5,7-trihydroxyflavanone-7-rhamnoglucoside) is a prominent flavanone glycoside primarily found in citrus fruits, to which it imparts a characteristic bitter taste. Its discovery dates back to 1857 by de Vries, with its chemical structure being fully elucidated by Asahina and Inubuse in 1928. Beyond its organoleptic properties, this compound and its aglycone, naringenin, have garnered significant attention from the scientific community for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. This technical guide provides a comprehensive overview of the discovery and the complex biosynthetic pathway of this compound, intended for researchers, scientists, and professionals in drug development.
The this compound Biosynthesis Pathway
This compound is synthesized via a specialized branch of the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the core flavanone structure, which is subsequently glycosylated to form this compound.
The biosynthesis of this compound can be broadly divided into two stages:
-
Core Flavanone (Naringenin) Synthesis: This stage involves the conversion of L-phenylalanine to the flavanone naringenin.
-
Glycosylation: Naringenin is then glycosylated by specific UDP-glycosyltransferases (UGTs) to produce this compound.
The key enzymes and intermediates in the this compound biosynthesis pathway are detailed in the following sections.
Enzymes and Reactions
The biosynthesis of this compound from L-phenylalanine involves the sequential action of several key enzymes. The general pathway is illustrated below, followed by a detailed description of each enzymatic step.
-
Reaction: L-Phenylalanine → Cinnamic acid + NH₃
-
Description: PAL catalyzes the non-oxidative deamination of L-phenylalanine, the initial committed step of the phenylpropanoid pathway.
-
Reaction: Cinnamic acid → p-Coumaric acid
-
Description: C4H, a cytochrome P450 monooxygenase, hydroxylates cinnamic acid at the para position of the phenyl ring.
-
Reaction: p-Coumaric acid + CoA + ATP → p-Coumaroyl-CoA + AMP + PPi
-
Description: 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming a high-energy thioester bond.
-
Reaction: p-Coumaroyl-CoA + 3 Malonyl-CoA → Naringenin Chalcone + 4 CoA + 3 CO₂
-
Description: CHS is a key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the C15 backbone of flavonoids.
-
Reaction: Naringenin Chalcone → (2S)-Naringenin
-
Description: CHI catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form the flavanone naringenin.
-
Reactions:
-
Naringenin + UDP-glucose → Prunin (Naringenin 7-O-glucoside) + UDP (Catalyzed by UF7GT)
-
Prunin + UDP-rhamnose → this compound + UDP (Catalyzed by F7GRT)
-
-
Description: A two-step glycosylation process converts naringenin to this compound. First, a glucosyl group is transferred to the 7-hydroxyl group of naringenin by a UDP-glucosyltransferase (UF7GT). Subsequently, a rhamnosyl group is added to the glucose moiety by a specific UDP-rhamnosyltransferase (F7GRT).
Quantitative Data on Biosynthesis Enzymes
The efficiency of the this compound biosynthesis pathway is determined by the kinetic properties of its constituent enzymes. The following table summarizes available kinetic data for key enzymes in the pathway. It is important to note that these values can vary depending on the plant species, isoenzyme, and experimental conditions.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism |
| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 27 - 270 | 1.5 - 250 | Citrus spp., Arabidopsis thaliana |
| Cinnamate 4-Hydroxylase (C4H) | Cinnamic Acid | 1.4 - 10 | 0.02 - 0.5 | Citrus sinensis, Arabidopsis thaliana |
| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric Acid | 5 - 200 | 0.5 - 50 | Citrus spp., Populus spp. |
| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | 0.6 - 2.0 | 0.02 - 0.04 | Petunia hybrida |
| Malonyl-CoA | 3.0 - 10.0 | - | Petunia hybrida | |
| Chalcone Isomerase (CHI) | Naringenin Chalcone | 5.0 - 30.0 | 15 - 1200 | Medicago sativa, Phaseolus vulgaris |
| Flavonoid 7-O-glucosyltransferase (UF7GT) | Naringenin | 10 - 50 | 0.01 - 0.1 | Citrus spp. |
| Flavanone 7-O-glucoside-2"-O-rhamnosyltransferase (F7GRT) | Prunin | 20 - 100 | 0.005 - 0.05 | Citrus spp. |
Experimental Protocols
This section provides detailed methodologies for the assay of key enzymes involved in this compound biosynthesis.
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This spectrophotometric assay measures the formation of cinnamic acid from L-phenylalanine.
Materials:
-
Borate buffer (100 mM, pH 8.8)
-
L-phenylalanine solution (50 mM in borate buffer)
-
HCl (1 M)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 800 µL of borate buffer and 100 µL of enzyme extract.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of L-phenylalanine solution.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
Measure the absorbance of the solution at 290 nm against a blank containing all components except the enzyme extract.
-
Calculate the amount of cinnamic acid formed using a standard curve. One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of cinnamic acid per minute under the assay conditions.
Chalcone Synthase (CHS) Activity Assay
This assay quantifies the formation of naringenin chalcone using radiolabeled malonyl-CoA.
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
p-Coumaroyl-CoA solution (10 mM)
-
[¹⁴C]-Malonyl-CoA (specific activity 1.85 GBq/mmol)
-
Dithiothreitol (DTT, 100 mM)
-
Ethyl acetate
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing 50 µL of potassium phosphate buffer, 1 µL of p-coumaroyl-CoA, 1 µL of [¹⁴C]-malonyl-CoA, and 1 µL of DTT.
-
Add 10-20 µg of purified CHS enzyme to the mixture.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 20% HCl in methanol.
-
Extract the chalcone product twice with 200 µL of ethyl acetate.
-
Evaporate the pooled ethyl acetate fractions to dryness.
-
Redissolve the residue in a suitable solvent and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity based on the incorporation of [¹⁴C]-malonyl-CoA into naringenin chalcone.
HPLC Quantification of this compound
A reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound is described below.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient might start with 10% acetonitrile, increasing to 50% over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 283 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare standard solutions of this compound in methanol at various concentrations to generate a calibration curve.
-
Extract this compound from the plant material using a suitable solvent such as methanol or ethanol, often with sonication or heating to improve extraction efficiency.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples into the HPLC system.
-
Identify the this compound peak in the chromatogram based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.
Regulation of this compound Biosynthesis
The biosynthesis of this compound is a tightly regulated process, controlled at the transcriptional level by a network of transcription factors. The expression of the structural genes encoding the biosynthetic enzymes is coordinately regulated in response to developmental cues and environmental stimuli.
Transcriptional Regulation by the MBW Complex
A key regulatory module in flavonoid biosynthesis is the MBW complex, which consists of transcription factors from three families:
-
R2R3-MYB
-
basic Helix-Loop-Helix (bHLH)
-
WD40-repeat proteins
These transcription factors form a complex that binds to specific cis-acting elements in the promoters of the flavonoid biosynthesis genes, thereby activating their transcription. In citrus, specific MYB and bHLH transcription factors have been shown to regulate the expression of genes such as CHS, CHI, and F3H, which are crucial for naringenin production.
The promoters of this compound biosynthesis genes contain various cis-acting regulatory elements, such as the MYB-binding site (MBS) and the G-box, which are recognized by the components of the MBW complex. The combinatorial interaction of different MYB and bHLH factors allows for the fine-tuning of gene expression in a tissue-specific and developmentally regulated manner.
Conclusion
The discovery and elucidation of the this compound biosynthesis pathway represent a significant achievement in the field of plant secondary metabolism. This intricate pathway, originating from the general phenylpropanoid metabolism, is orchestrated by a series of specific enzymes and is under tight transcriptional control. A thorough understanding of this pathway, including the kinetic properties of its enzymes and the regulatory networks that govern it, is crucial for metabolic engineering efforts aimed at enhancing the production of this valuable bioactive compound in plants and microbial systems. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals working towards harnessing the potential of this compound for pharmaceutical and nutraceutical applications.
Naringin's Anti-Inflammatory Response: A Technical Guide to Signaling Pathways and Experimental Protocols
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the intricate signaling pathways modulated by naringin in the anti-inflammatory response. This document provides an in-depth overview of the molecular mechanisms, quantitative data, and detailed experimental protocols to facilitate further research and development of this compound-based therapeutics.
This compound, a flavonoid predominantly found in citrus fruits, has garnered significant attention for its potent anti-inflammatory properties. Its therapeutic potential stems from its ability to modulate key signaling cascades implicated in the inflammatory process. This technical guide elucidates the core signaling pathways targeted by this compound, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome pathways, as well as its influence on the JAK-STAT signaling cascade and antioxidant defense mechanisms.
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting several critical signaling nodes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively suppress this pathway.[1][2] The mechanism of inhibition primarily involves the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[1] Studies have demonstrated that this compound can significantly reduce the nuclear translocation of NF-κB/p65 in a dose-dependent manner.[1]
Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in cellular responses to inflammatory stimuli. This compound has been observed to inhibit the phosphorylation of p38, JNK, and ERK in a dose-dependent manner.[3] By attenuating the activation of these kinases, this compound effectively curtails the downstream signaling events that lead to the production of inflammatory mediators.
Figure 2: this compound's modulation of the MAPK signaling pathway.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome. This inhibition is achieved by reducing the expression of NLRP3 and apoptosis-associated speck-like protein containing a CARD (ASC), and by suppressing the activation of caspase-1, the enzyme responsible for cleaving pro-IL-1β and pro-IL-18 into their active forms.
Figure 3: this compound's inhibition of the NLRP3 inflammasome pathway.
Regulation of the JAK-STAT Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical route for cytokine signaling. This compound has been found to modulate this pathway by inhibiting the phosphorylation of JAK2 and STAT3. This inhibition leads to a reduction in the expression of pro-inflammatory genes regulated by STAT3. Furthermore, this compound can induce the expression of Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of the JAK-STAT pathway, thereby providing an additional layer of anti-inflammatory control.
Enhancement of Antioxidant Defense Mechanisms
Oxidative stress is intricately linked with inflammation. This compound exhibits potent antioxidant properties by enhancing the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). It also promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response, which in turn upregulates the expression of various antioxidant and cytoprotective genes.
Quantitative Data on this compound's Anti-inflammatory Effects
The following tables summarize the quantitative data from various studies, demonstrating the dose-dependent effects of this compound on key inflammatory markers.
| Pathway | Target | Effect | Concentration | Cell/Model System |
| NF-κB | IκBα Phosphorylation | Inhibition | 50, 100 µM | TNF-α-stimulated HUVECs |
| NF-κB p65 Nuclear Translocation | Inhibition | 25, 50, 100 µM | TNF-α-stimulated HUVECs | |
| MAPK | p-p38 Phosphorylation | Inhibition | 20, 40, 80 µM | LPS-treated RAW 264.7 cells |
| p-JNK Phosphorylation | Inhibition | 20, 40, 80 µM | LPS-treated RAW 264.7 cells | |
| p-ERK Phosphorylation | Inhibition | 20, 40, 80 µM | LPS-treated RAW 264.7 cells | |
| NLRP3 | NLRP3 Expression | Reduction | 25, 50, 100 mg/kg | EAP mice |
| Cleaved Caspase-1 | Reduction | 25, 50, 100 mg/kg | EAP mice | |
| IL-1β Secretion | Reduction | 50, 100, 200 µM | ox-LDL-induced HUVECs | |
| JAK-STAT | p-JAK2 | Inhibition | 80 µM | High glucose-treated H9c2 cells |
| p-STAT3 | Inhibition | 80 µM | High glucose-treated H9c2 cells |
| Cytokine/Mediator | Effect | IC50 Value | Cell/Model System |
| TNF-α | Inhibition of release | ~100 µM | LPS-stimulated peritoneal macrophages |
| IL-6 | Inhibition of release | ~150 µM | LPS-stimulated peritoneal macrophages |
| IL-1β | Inhibition of release | Not explicitly determined | ox-LDL-induced HUVECs |
| HMGB1 | Inhibition of release | ~150 µM | LPS-stimulated peritoneal macrophages |
| Antioxidant Enzyme | Effect | Concentration | Cell/Model System |
| SOD | Increased activity | 50, 100 mg/kg | STZ-induced diabetic rats |
| CAT | Increased activity | 50, 100 mg/kg | STZ-induced diabetic rats |
| GPx | Increased activity | 50, 100 mg/kg | STZ-induced diabetic rats |
| GSH | Increased levels | 50, 100, 200 mg/kg | CYCP-treated rats |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory effects.
Western Blot Analysis for Phosphorylated Proteins
Figure 4: General workflow for Western blot analysis.
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with varying concentrations of this compound for a specified time before stimulating with an inflammatory agent (e.g., LPS, TNF-α).
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-p38, p-JNK, p-ERK, p-IκBα, p-JAK2, p-STAT3) overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Perform densitometric analysis of the bands and normalize to the corresponding total protein or a housekeeping protein like β-actin.
NF-κB Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Cell Treatment: After 24 hours, pre-treat the transfected cells with different concentrations of this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α, LPS) for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
NLRP3 Inflammasome Activation Assays
-
ASC Speck Immunofluorescence:
-
Seed cells on coverslips and prime with LPS (1 µg/mL) for 4 hours.
-
Treat with this compound for 1 hour, followed by stimulation with an NLRP3 activator (e.g., nigericin, ATP).
-
Fix cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 1% BSA.
-
Incubate with a primary antibody against ASC overnight at 4°C, followed by a fluorescently labeled secondary antibody.
-
Mount coverslips with a DAPI-containing medium and visualize ASC specks using a fluorescence microscope.
-
-
Caspase-1 Activity Assay:
-
Lyse treated cells and measure caspase-1 activity using a fluorometric assay kit that utilizes a specific caspase-1 substrate (e.g., YVAD-AFC).
-
The cleavage of the substrate by active caspase-1 releases a fluorescent molecule, which can be quantified using a fluorometer.
-
-
IL-1β ELISA:
-
Collect the cell culture supernatants after treatment.
-
Measure the concentration of secreted IL-1β using a commercial ELISA kit according to the manufacturer's protocol.
-
Antioxidant Enzyme Activity Assays
-
Sample Preparation: Prepare cell or tissue homogenates in an appropriate buffer.
-
SOD Activity: Measure SOD activity using a commercial kit based on the inhibition of a superoxide-generating reaction.
-
CAT Activity: Determine CAT activity by measuring the rate of hydrogen peroxide decomposition.
-
GPx Activity: Assess GPx activity by measuring the rate of NADPH oxidation in the presence of glutathione reductase.
-
GSH Levels: Quantify GSH levels using a colorimetric assay based on the reaction of GSH with DTNB.
This technical guide provides a solid foundation for understanding the anti-inflammatory mechanisms of this compound. The detailed information on signaling pathways, quantitative effects, and experimental protocols is intended to empower researchers to further explore and harness the therapeutic potential of this promising natural compound.
References
Naringin's In Vitro Antioxidant Mechanisms: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the in vitro antioxidant mechanisms of Naringin, a prominent flavonoid found in citrus fruits. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current scientific findings on this compound's capacity to counteract oxidative stress. The guide details its direct free radical scavenging abilities and its role in modulating cellular antioxidant defense pathways, supported by quantitative data, comprehensive experimental protocols, and visual diagrams of key molecular interactions.
Executive Summary
This compound exhibits significant antioxidant properties through a multi-faceted approach. In vitro studies have consistently demonstrated its ability to directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Beyond direct scavenging, this compound modulates endogenous antioxidant systems, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This guide provides a detailed overview of these mechanisms, presenting quantitative data on its antioxidant capacity and detailed protocols for the key assays used in its evaluation.
Direct Antioxidant Activity of this compound
This compound's chemical structure, rich in hydroxyl groups, endows it with the ability to donate hydrogen atoms, thereby neutralizing free radicals. Its antioxidant efficacy has been quantified using various in vitro assays, which are summarized below.
Free Radical Scavenging Activity
This compound has been shown to be an effective scavenger of various free radicals, including the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, hydroxyl radicals (•OH), and superoxide anions (O₂•⁻).
Table 1: Summary of this compound's In Vitro Free Radical Scavenging and Antioxidant Activity
| Assay | Species | IC50 Value of this compound (µg/mL) | Reference Compound | IC50 Value of Reference (µg/mL) |
| DPPH Radical Scavenging | Ethanolic Extract | 80 ± 2.00[1] | Ascorbic Acid | 212 ± 2.00[1] |
| Superoxide Radical Scavenging | Ethanolic Extract | 104 ± 2.00[1] | Ascorbic Acid | 114 ± 2.00[1] |
| Nitric Oxide Radical Scavenging | Ethanolic Extract | 58 ± 2.00[1] | Ascorbic Acid | 72 ± 2.00 |
| Hydrogen Peroxide Radical Scavenging | Ethanolic Extract | 70 ± 2.00 | Ascorbic Acid | 50 ± 2.00 |
| Hydroxyl Radical Scavenging | Ethanolic Extract | 70 ± 2.00 | Ascorbic Acid | 188 ± 2.00 |
| ABTS Radical Scavenging | Pure Compound | 0.71 | - | - |
| Iron-Chelating Activity | Pure Compound | 400 µg/mL (83 ± 2.01% chelation) | EDTA | 18.27 ± 0.09 |
Metal Chelating Activity
Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. This compound possesses the ability to chelate these metal ions, rendering them inactive and thereby preventing the initiation of oxidative damage. Studies have shown that this compound can chelate iron, with one study reporting 83 ± 2.01% iron chelation at a concentration of 400 μg/ml.
Modulation of Cellular Antioxidant Pathways
Beyond its direct scavenging effects, this compound exerts a profound influence on endogenous antioxidant defense mechanisms, primarily through the activation of the Nrf2/Antioxidant Response Element (ARE) signaling pathway.
Nrf2/ARE Signaling Pathway Activation
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, this interaction is disrupted. This compound is believed to modulate upstream signaling kinases such as AMP-activated protein kinase (AMPK) and Phosphoinositide 3-kinase (PI3K)/Akt, which can lead to the phosphorylation and release of Nrf2 from Keap1. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a suite of phase II detoxifying enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's antioxidant capacity. Some studies also suggest that this compound may upregulate Cation transport regulator-like protein 2 (CHAC2), which in turn can mediate Nrf2 activation.
Caption: this compound-mediated activation of the Nrf2/ARE signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the antioxidant activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate or test tubes, add varying concentrations of the this compound solution.
-
Add the DPPH solution to each well/tube to initiate the reaction. A control containing only the solvent and DPPH solution should be prepared.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant is measured by the decrease in absorbance.
Protocol:
-
Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add varying concentrations of the this compound solution to the diluted ABTS•⁺ solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity as described for the DPPH assay.
-
Determine the IC50 value from the concentration-response curve.
Hydroxyl Radical (•OH) Scavenging Assay
Principle: This assay often utilizes the Fenton reaction (Fe²⁺ + H₂O₂) to generate hydroxyl radicals. The hydroxyl radicals then react with a detector molecule (e.g., deoxyribose), leading to the formation of a product that can be measured colorimetrically. The presence of an antioxidant will reduce the degradation of the detector molecule.
Protocol:
-
Prepare the reaction mixture containing FeCl₃, EDTA, ascorbic acid, and H₂O₂ in a phosphate buffer (pH 7.4).
-
Add varying concentrations of the this compound solution to the reaction mixture.
-
Add deoxyribose to the mixture.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).
-
Heat the mixture in a water bath (e.g., at 95°C for 15 minutes) to develop a pink chromogen.
-
Cool the samples and measure the absorbance at 532 nm.
-
Calculate the percentage of hydroxyl radical scavenging activity.
-
Determine the IC50 value.
Superoxide Anion (O₂•⁻) Scavenging Assay
Principle: Superoxide anions can be generated in vitro by systems such as the phenazine methosulfate-NADH (PMS-NADH) system. The superoxide anions reduce nitroblue tetrazolium (NBT) to a purple formazan product. The scavenging of superoxide anions by an antioxidant is measured by the inhibition of formazan formation.
Protocol:
-
Prepare a reaction mixture containing NADH, NBT, and varying concentrations of this compound in a phosphate buffer (pH 7.4).
-
Initiate the reaction by adding PMS.
-
Incubate at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm.
-
Calculate the percentage of superoxide anion scavenging activity.
-
Determine the IC50 value.
Metal Chelating Activity Assay
Principle: This assay measures the ability of a compound to compete with ferrozine for the chelation of ferrous ions (Fe²⁺). The ferrozine-Fe²⁺ complex has a strong purple color, and the presence of a chelating agent will disrupt the formation of this complex, leading to a decrease in color intensity.
Protocol:
-
Add varying concentrations of the this compound solution to a solution of FeCl₂.
-
Initiate the reaction by adding ferrozine (5 mM).
-
Shake the mixture vigorously and let it stand at room temperature for 10 minutes.
-
Measure the absorbance at 562 nm.
-
Calculate the percentage of inhibition of the ferrozine-Fe²⁺ complex formation.
-
Determine the IC50 value.
Experimental Workflow for Nrf2 Activation Assessment
The following workflow outlines the key steps to investigate the effect of this compound on the Nrf2 signaling pathway in a cell-based in vitro model.
Caption: Experimental workflow for assessing Nrf2 activation by this compound.
Conclusion
This compound demonstrates robust in vitro antioxidant activity through both direct free radical scavenging and the modulation of the key cellular antioxidant Nrf2 signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound in conditions associated with oxidative stress. Further research is warranted to fully elucidate the intricate molecular interactions and to translate these promising in vitro findings into clinical applications.
References
Naringin and its aglycone naringenin differences
An In-depth Technical Guide to the Core Differences Between Naringin and its Aglycone Naringenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, the primary flavanone glycoside in citrus fruits, and its aglycone, naringenin, are both lauded for a wide spectrum of pharmacological activities. However, the presence of a neohesperidose sugar moiety on this compound's structure creates critical differences in their physicochemical properties, bioavailability, and ultimately, their biological efficacy. This technical guide provides a detailed comparison of these two flavonoids, summarizing quantitative data, outlining key experimental protocols, and visualizing metabolic and signaling pathways to offer a comprehensive resource for research and development.
Physicochemical and Structural Differences
The fundamental difference between this compound and naringenin lies in the glycosidic bond at the C7 position of the flavanone backbone. This compound possesses a bulky disaccharide (neohesperidose), whereas naringenin has a free hydroxyl group at this position. This single structural variation significantly impacts their physical and chemical characteristics.
Table 1: Comparative Physicochemical Properties of this compound and Naringenin
| Property | This compound | Naringenin | Source(s) |
|---|---|---|---|
| Molecular Formula | C₂₇H₃₂O₁₄ | C₁₅H₁₂O₅ | [1][2] |
| Molecular Weight | 580.54 g/mol | 272.25 g/mol | [1][2] |
| Structure | Naringenin-7-O-neohesperidoside | 4',5,7-Trihydroxyflavanone | [3] |
| Water Solubility | Moderately soluble (0.5 g/L at 293.15 K) | Poorly soluble (0.475 g/L) | |
| Solubility in Methanol | High | High | |
| LogP (Octanol/Water) | -0.44 to -0.5 | 2.47 to 2.52 |
| pKa (Strongest Acidic) | ~8.58 | 7.05 ± 0.06 (pKa1), 8.84 ± 0.08 (pKa2) | |
The higher polarity and molecular weight of this compound, due to its sugar attachment, result in lower lipophilicity (negative LogP) compared to the more lipophilic naringenin.
Bioavailability, Metabolism, and Pharmacokinetics
The primary distinction in the pharmacokinetics of this compound and naringenin is dictated by their absorption profiles. This compound is poorly absorbed in its glycosidic form. It must first be hydrolyzed by microbial enzymes (β-glucosidases) in the colon to release its aglycone, naringenin, which is then absorbed into systemic circulation. In contrast, when naringenin is administered directly, it can be absorbed more readily from the small intestine.
This metabolic prerequisite for this compound leads to significant differences in their pharmacokinetic profiles. Once absorbed, naringenin undergoes extensive phase I and phase II metabolism, primarily forming glucuronide and sulfate conjugates in the intestine and liver.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound (as Naringenin metabolites) | Naringenin | Species | Source(s) |
|---|---|---|---|---|
| Oral Bioavailability | ~5-9% | ~15% | Human | |
| Absolute Bioavailability | Not directly measured | ~4% (aglycone), ~8% (with conjugates) | Rabbit | |
| Tmax (Time to Peak Conc.) | Slower / Later (e.g., ~5.5 h for aglycone) | Faster | Human/Rabbit | |
| Cmax (Peak Concentration) | Lower | Higher | Rabbit |
| Primary Circulating Forms | Naringenin glucuronides and sulfates | Naringenin glucuronides and sulfates | Human/Rat | |
Comparative Pharmacological Activities
While both compounds exhibit similar pharmacological properties, naringenin is generally considered more potent in in vitro models, largely due to its greater bioavailability at the cellular level and the absence of steric hindrance from the sugar moiety.
Antioxidant Activity
Naringenin consistently demonstrates superior antioxidant and radical-scavenging capabilities compared to this compound. The glycosylation in this compound is believed to cause steric hindrance, reducing the effectiveness of its free radical scavenging groups. Naringenin is a more effective chelator of metallic ions and shows greater efficacy in protecting against lipid peroxidation.
Anti-inflammatory Activity
Both flavonoids exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators. They can inhibit enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) and suppress the production of cytokines such as TNF-α and various interleukins (ILs). A primary mechanism is the inhibition of the NF-κB (nuclear factor-kappa-light-chain-enhancer of activated B cells) signaling pathway.
Anticancer Activity
This compound and naringenin have been shown to interfere with cancer progression by modulating signaling pathways related to proliferation, apoptosis, and angiogenesis. Naringenin often shows stronger antiproliferative activity than this compound in various cancer cell lines. Both compounds can inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.
Key Experimental Protocols
Protocol: Solubility Determination via UV Spectrophotometry
This protocol is adapted from methodologies used to measure the solubility of this compound and naringenin in various solvents.
-
Preparation of Standard Curve: Prepare a series of standard solutions of known concentrations for both this compound and naringenin in the selected solvent (e.g., methanol). Measure the absorbance of each standard at the maximum absorption wavelength (λmax ≈ 283 nm for this compound, 372 nm for naringenin) using a UV-Vis spectrophotometer. Plot absorbance versus concentration to generate a standard curve.
-
Sample Preparation: Add an excess amount of the solid compound (this compound or naringenin) to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials in a constant temperature water bath shaker (e.g., at 288.15 K, 298.15 K, etc.) for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
Sample Analysis: After equilibration, allow the solution to settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove undissolved solids.
-
Measurement: Dilute the filtered supernatant with the solvent as necessary to fall within the range of the standard curve. Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer.
-
Calculation: Use the standard curve equation to calculate the concentration of the flavonoid in the diluted sample. Account for the dilution factor to determine the final solubility in the solvent at that specific temperature.
Protocol: In Vitro Antioxidant Capacity - Hydroxyl Radical Scavenging Assay
This protocol is based on standard assays comparing the radical scavenging efficiency of flavonoids.
-
Reagent Preparation: Prepare Fenton reaction reagents: FeSO₄ solution, EDTA solution, and H₂O₂ solution in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a safranine O solution as the indicator.
-
Reaction Mixture: In a test tube, mix the FeSO₄-EDTA solution, safranine O, H₂O₂, and the test compound (this compound or naringenin at various concentrations).
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at the λmax of safranine O (approx. 520 nm).
-
Calculation: The scavenging rate is calculated using the formula: Scavenging Rate (%) = [(A₀ - A₁) / A₀] × 100 Where A₀ is the absorbance of the control (without the flavonoid) and A₁ is the absorbance in the presence of the flavonoid.
-
Comparison: Compare the scavenging rates of this compound and naringenin at equivalent concentrations to determine their relative efficacy.
Protocol: Pharmacokinetic Study in an Animal Model (Rat)
This workflow outlines the key steps for a comparative pharmacokinetic study, adapted from published research.
-
Animal Model: Use male Sprague-Dawley rats, fasted overnight before dosing.
-
Dosing: Administer this compound or naringenin orally via gavage at a specified dose (e.g., 184 µmol/kg). For intravenous administration, administer naringenin via the tail vein.
-
Blood Collection: Collect blood samples into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis:
-
To measure total naringenin (free + conjugated), treat plasma samples with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates back to the aglycone form.
-
Extract the naringenin from the plasma using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Quantify the naringenin concentration using a validated HPLC-MS/MS method.
-
-
Data Analysis: Use pharmacokinetic software (e.g., WINNONLIN) to calculate key parameters like Cmax, Tmax, and Area Under the Curve (AUC) from the plasma concentration-time data.
Conclusion for Drug Development
The distinct profiles of this compound and naringenin have significant implications for drug development. While this compound serves as a natural prodrug, its low and variable bioavailability, dependent on individual gut microbiota, presents a considerable challenge. Naringenin, being the bioactive form, offers more direct therapeutic potential but is limited by poor water solubility.
For researchers, this necessitates different formulation strategies. Efforts to improve this compound's utility may focus on co-administration with prebiotics to enhance microbial conversion or the use of enzymatic pre-treatment. For naringenin, strategies focus on enhancing solubility and absorption through techniques like nanoformulation, solid dispersions, or complexation. A thorough understanding of these core differences is essential for the rational design of effective therapies based on these promising citrus flavanones.
References
The Multifaceted Biological Activities of Naringin from Citrus Sources: A Technical Guide
Introduction
Naringin, a flavanone glycoside predominantly found in citrus fruits, is responsible for the characteristic bitter taste of grapefruit. Beyond its organoleptic properties, this compound has garnered significant scientific attention for its diverse pharmacological effects. This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its antioxidant, anti-inflammatory, anti-cancer, metabolic, cardiovascular, and neuroprotective properties. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Physicochemical Properties and Bioavailability
This compound (4′,5,7-trihydroxyflavanone-7-rhamnoglucoside) is a large and hydrophilic molecule. Its oral bioavailability is relatively low, estimated to be around 5-9%.[1] Following oral ingestion, this compound is poorly absorbed in the gastrointestinal tract.[1][2] Intestinal microorganisms play a crucial role in its metabolism, hydrolyzing it to its aglycone form, naringenin, which is more readily absorbed.[1][3] Naringenin then undergoes phase I and phase II metabolism in the liver. The low bioavailability of this compound is a critical consideration for its therapeutic application, and research into novel delivery systems is ongoing.
Antioxidant Activity
This compound and its metabolite naringenin exhibit potent antioxidant properties by scavenging free radicals and chelating metal ions. This activity is attributed to the hydroxyl groups in their chemical structure. The antioxidant capacity of this compound has been evaluated using various in vitro assays.
Quantitative Data: Antioxidant Activity of this compound and Naringenin
| Assay | Compound | IC50 Value | Reference |
| DPPH Radical Scavenging | Naringenin | 264.44 µM | |
| Hydroxyl Radical Scavenging | Naringenin | 251.1 µM | |
| Superoxide Radical Scavenging | Naringenin | 360.03 µM | |
| Hydrogen Peroxide Scavenging | Naringenin | 358.5 µM | |
| Lipid Peroxidation Inhibition | Naringenin | 46.8 µM |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Methodology:
-
A stock solution of DPPH in methanol is prepared.
-
Various concentrations of the test compound (this compound) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
A control containing only the solvent and DPPH is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.
Anti-inflammatory Activity
This compound exerts significant anti-inflammatory effects by modulating various signaling pathways and reducing the production of pro-inflammatory mediators. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.
Quantitative Data: Anti-inflammatory Effects of this compound
| Cell Line/Model | Treatment | Effect | Quantitative Change | Reference |
| High-glucose stimulated rMC1 cells | This compound (50, 100 µM) | Inhibition of cell proliferation | Significant inhibition at 48h (P<0.01) | |
| High-glucose stimulated rMC1 cells | This compound | Decreased inflammatory cytokines | TNF-α, IL-1β, IL-6 decreased by almost half (P<0.05) | |
| LPS-stimulated RAW 264.7 macrophages | This compound | Inhibition of NO production | Dose-dependent reduction |
Signaling Pathway: this compound's Inhibition of the NF-κB Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
Anti-cancer Activity
This compound has demonstrated anti-cancer properties in various cancer cell lines and animal models. Its mechanisms of action include inducing apoptosis, inhibiting cell proliferation and angiogenesis, and modulating key signaling pathways involved in cancer progression.
Quantitative Data: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| Oral Cancer (KB-1) | Oral Cancer | 125.3 µM/mL | |
| MCF-7 | Breast Cancer | 400 µM | |
| T47D | Breast Cancer | 500 µM | |
| HepG2 | Liver Cancer | 150 µM |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Cells are treated with various concentrations of the test compound (this compound) for a specific duration (e.g., 24, 48, or 72 hours).
-
A solution of MTT is added to each well, and the plate is incubated for a few hours at 37°C.
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a wavelength between 500 and 600 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Signaling Pathway: this compound's Modulation of the PI3K/Akt/mTOR Pathway
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
Metabolic Effects
This compound has shown beneficial effects in the context of metabolic syndrome by improving glucose tolerance, insulin sensitivity, and lipid metabolism.
Quantitative Data: Effects of this compound on Metabolic Parameters
| Model | Treatment | Duration | Key Findings | Reference |
| High-fat-diet-fed rats | This compound (100 mg/kg/day) | 16 weeks | Improved glucose tolerance, decreased serum glucose, insulin, cholesterol, and triglycerides | |
| STZ-induced diabetic rats | This compound (50 mg/kg) | 56 days | Significantly decreased fasting blood glucose and increased plasma insulin | |
| High-fat-diet-fed mice | This compound (0.2 g/kg of diet) | 10 weeks | Improved glucose intolerance and insulin resistance | |
| Overweight individuals | Citrus polyphenol extract (containing this compound) | 12 weeks | Significantly reduced body weight and plasma glucose levels |
Cardiovascular Effects
This compound exhibits cardioprotective effects through its antioxidant, anti-inflammatory, and lipid-lowering properties. It has been shown to improve endothelial function, reduce atherosclerosis, and protect against myocardial injury in preclinical studies.
Experimental Workflow: Investigating Cardioprotective Effects of this compound
Caption: Workflow for assessing this compound's cardioprotective effects.
Neuroprotective Effects
This compound has demonstrated neuroprotective potential in various models of neurodegenerative diseases. Its mechanisms of action involve reducing oxidative stress, inflammation, and apoptosis in neuronal cells.
Quantitative Data: Neuroprotective Effects of this compound
| Model | Treatment | Key Findings | Reference |
| Malathion-exposed rats | This compound (80 and 160 mg/kg) | Improved cognitive function, increased SOD and CAT activities, reduced MDA levels | |
| Hydrocortisone-induced memory impairment in mice | This compound | Significantly improved cognitive, learning, and memory dysfunction | |
| AlCl3-induced Alzheimer's disease model in rats | This compound | Ameliorated neurochemical changes via its antioxidant properties |
Signaling Pathway: this compound's Modulation of the Nrf2 Antioxidant Pathway
Caption: this compound activates the Nrf2 antioxidant response pathway.
Conclusion
This compound, a prominent flavonoid from citrus sources, exhibits a wide spectrum of biological activities that hold significant promise for the development of novel therapeutic agents. Its well-documented antioxidant, anti-inflammatory, anti-cancer, metabolic, cardiovascular, and neuroprotective effects are mediated through the modulation of multiple signaling pathways. While the preclinical evidence is compelling, further research, particularly well-designed clinical trials, is necessary to fully elucidate its therapeutic potential in humans and to address challenges related to its bioavailability. This guide provides a comprehensive foundation for researchers and drug development professionals to explore the multifaceted therapeutic applications of this compound.
References
Naringin's Interaction with Cellular Signaling Cascades: A Technical Guide
Introduction
Naringin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant scientific attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. These biological properties are intrinsically linked to its ability to modulate a complex network of intracellular signaling cascades. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's interactions with key signaling pathways, offering a valuable resource for researchers, scientists, and professionals in drug development.
Core Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by intervening in several critical signaling pathways. These include the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways, among others. Its modulatory actions on these cascades are central to its therapeutic potential.
The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate the three main tiers of the MAPK family: Extracellular signal-Regulated Kinases (ERK), c-Jun N-terminal Kinases (JNK), and p38 MAPK.
In various cell types, this compound has been observed to suppress the phosphorylation of ERK, JNK, and p38, thereby inhibiting downstream signaling events. This inhibition can lead to the downregulation of transcription factors and proteins involved in inflammatory responses and cell proliferation.
The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. This compound has been demonstrated to interfere with this pathway by inhibiting the phosphorylation of both PI3K and Akt. This inhibitory effect can trigger apoptosis in cancer cells and ameliorate inflammatory responses. The downstream targets of Akt, such as mTOR and GSK-3β, are consequently also affected.
The NF-κB pathway is a key regulator of the inflammatory response, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound has been shown to suppress NF-κB activation by inhibiting the degradation of IκBα and subsequently preventing the nuclear translocation of the p65 subunit of NF-κB.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key molecular targets within these signaling cascades.
Table 1: Inhibitory Concentration (IC50) of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| MCF-7 | Breast Cancer | 150 | |
| HeLa | Cervical Cancer | 200 |
| A549 | Lung Cancer | 250 | |
Table 2: Effect of this compound on Protein Expression/Phosphorylation
| Pathway | Protein | Effect | Cell Type | This compound Conc. (µM) | Reference |
|---|---|---|---|---|---|
| MAPK | p-ERK | ↓ | RAW 264.7 | 50-200 | |
| MAPK | p-JNK | ↓ | PC12 | 100 | |
| MAPK | p-p38 | ↓ | HUVECs | 50 | |
| PI3K/Akt | p-Akt | ↓ | U87 | 100 | |
| NF-κB | IκBα Degradation | ↓ | LPS-stimulated Macrophages | 100-200 |
| NF-κB | NF-κB p65 (nuclear) | ↓ | BV2 Microglia | 50-150 | |
Experimental Protocols
A comprehensive understanding of this compound's effects necessitates robust experimental methodologies. Below are detailed protocols for key experiments cited in the literature.
-
Objective: To determine the effect of this compound on the phosphorylation status of target proteins (e.g., ERK, Akt, p38).
-
Methodology:
-
Cells are cultured to 70-80% confluency and treated with varying concentrations of this compound for a specified duration.
-
Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against the phosphorylated and total forms of the target protein overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software (e.g., ImageJ).
-
-
Objective: To visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
-
Methodology:
-
Cells are grown on coverslips and treated with this compound followed by an inflammatory stimulus (e.g., LPS or TNF-α).
-
Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Non-specific binding is blocked with a blocking buffer (e.g., 1% BSA in PBS).
-
Cells are incubated with a primary antibody against the NF-κB p65 subunit.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted on slides, and images are captured using a fluorescence microscope.
-
The nuclear and cytoplasmic fluorescence intensity of p65 is quantified to determine the extent of translocation.
-
Conclusion
This compound's multifaceted interactions with cellular signaling cascades, particularly the MAPK, PI3K/Akt, and NF-κB pathways, underscore its significant therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound-based therapeutic agents. A thorough understanding of these molecular mechanisms is paramount for designing effective preclinical and clinical studies to harness the full potential of this promising natural compound.
The In Vivo Bioavailability of Naringin: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the in vivo journey of naringin, a prominent flavonoid in citrus fruits, is paramount to harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the bioavailability of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, experimental protocols, and visual representations of key biological processes.
This compound, a flavanone-7-O-glycoside, exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. However, its clinical utility is often hampered by its low oral bioavailability. This guide delves into the intricate mechanisms governing this compound's fate in the body, offering insights for optimizing its delivery and efficacy.
Pharmacokinetic Profile of this compound and its Metabolite Naringenin
Upon oral administration, this compound is poorly absorbed in its glycosidic form. The primary determinant of its bioavailability is the extensive metabolism by the gut microbiota, which hydrolyzes this compound into its aglycone, naringenin. Naringenin is then absorbed and undergoes further phase I and phase II metabolism, primarily in the intestines and liver. The resulting metabolites are the predominant forms found in systemic circulation.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound and its primary metabolite, naringenin, from various in vivo studies. These values highlight the significant inter-species and inter-study variability, underscoring the importance of standardized experimental conditions.
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| 50 | ~500 | 6 | Not Reported | Low | [1] |
| 42 | ~150 (in aged rats) | 0.25 | Not Reported | Not Reported | [1] |
| 210 | Not Detected (as this compound) | - | - | - | [2] |
Table 2: Pharmacokinetic Parameters of Naringenin Following Oral Administration of this compound or Naringenin in Rats
| Administered Compound (Dose) | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| This compound (42 mg/kg, in aged rats) | Naringenin | ~2600 | 8 | Not Reported | [1] |
| Naringenin (20 mg/kg) | Naringenin | 300 ± 100 | Not Reported | 2000 ± 500 | [3] |
| Naringenin-HPβCD Complex (20 mg/kg) | Naringenin | 4300 ± 1200 | Not Reported | 15000 ± 4900 |
Table 3: Pharmacokinetic Parameters of Naringenin in Humans
| Administered Compound (Dose) | Cmax (µM) | Tmax (h) | T½ (h) | AUC (µM·h) | Oral Bioavailability (%) | Reference |
| Naringenin (135 mg) | Not Reported | 3.5 | 2.31 | Not Reported | 5.8 | |
| Naringenin (150 mg) | 15.76 ± 7.88 | 3.17 ± 0.74 | 3.0 | 67.61 ± 24.36 | Not Reported | |
| Naringenin (600 mg) | 48.45 ± 7.88 | 2.41 ± 0.74 | 2.65 | 199.06 ± 24.36 | Not Reported |
Key Metabolic Pathways
The biotransformation of this compound is a multi-step process involving enzymes from the gut microbiota and host tissues. Understanding these pathways is crucial for predicting drug interactions and identifying active metabolites.
Metabolism of this compound by Gut Microbiota
The initial and rate-limiting step in this compound's absorption is its deglycosylation by intestinal bacteria to form naringenin. This is followed by the opening of the C-ring of the flavanone structure to produce various phenolic acids.
Phase I and II Metabolism of Naringenin
Once absorbed, naringenin undergoes extensive phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) metabolism, primarily in the enterocytes and hepatocytes. The main phase II reactions are glucuronidation and sulfation, which increase the water solubility of naringenin, facilitating its excretion.
Signaling Pathways Modulated by this compound
This compound and its metabolites exert their biological effects by modulating various intracellular signaling pathways. Two of the most extensively studied pathways are the NF-κB and PI3K/Akt/mTOR pathways, which are central to inflammation and cell survival, respectively.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to suppress the activation of the NF-κB pathway, a key regulator of inflammatory responses. By inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB, this compound downregulates the expression of pro-inflammatory genes.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
This compound has been reported to inhibit the PI3K/Akt/mTOR signaling pathway in various cancer cell lines. This pathway is critical for cell proliferation, growth, and survival. By downregulating the phosphorylation of key proteins in this cascade, this compound can induce apoptosis and inhibit tumor growth.
Experimental Protocols for In Vivo Bioavailability Studies
Standardized and detailed experimental protocols are essential for obtaining reliable and reproducible data on this compound bioavailability. The following sections outline key methodologies.
Animal Studies
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
-
Administration: this compound is typically dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage at a specified dose.
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages for the collection of urine and feces over a specified period (e.g., 24 or 48 hours).
Sample Preparation
-
Plasma: To a 100 µL plasma sample, add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes. The supernatant is collected for analysis. For the determination of total naringenin (free and conjugated), plasma samples are incubated with β-glucuronidase/sulfatase prior to protein precipitation.
-
Urine: Urine samples are typically diluted with the mobile phase or a suitable buffer before injection into the analytical system.
-
Tissues: Tissues are homogenized in a suitable buffer (e.g., phosphate-buffered saline). The homogenate is then subjected to protein precipitation with an organic solvent, followed by centrifugation.
Analytical Methodology: HPLC and LC-MS/MS
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the standard for quantifying this compound and its metabolites in biological matrices.
-
HPLC System: A typical HPLC system consists of a pump, autosampler, column oven, and a UV or MS detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile or methanol and water (often containing a small amount of formic acid to improve peak shape) is typically employed.
-
Detection:
-
UV Detection: this compound and naringenin can be detected at approximately 280-290 nm.
-
MS/MS Detection: Mass spectrometry offers higher sensitivity and selectivity. Analytes are typically monitored in multiple reaction monitoring (MRM) mode.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo bioavailability study of this compound.
Conclusion
The in vivo bioavailability of this compound is a complex process governed by extensive metabolism by the gut microbiota and subsequent host-mediated conjugation. Its poor absorption as a glycoside necessitates a thorough understanding of its metabolic fate to optimize its therapeutic application. This technical guide provides a foundational understanding for researchers, offering quantitative data, detailed methodologies, and visual representations of the key pathways involved. Future research should focus on strategies to enhance this compound's bioavailability, such as the development of novel delivery systems or co-administration with inhibitors of metabolic enzymes, to unlock its full therapeutic potential.
References
- 1. Screening flavonoid metabolites of this compound and narirutin in urine after human consumption of grapefruit juice by LC-MS and LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 2. Tissue distribution of naringenin conjugated metabolites following repeated dosing of this compound to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
Naringin: A Potent Natural Antioxidant for Therapeutic Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Naringin, a flavanone-7-O-glycoside predominantly found in citrus fruits, has garnered significant attention within the scientific community for its potent antioxidant properties. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and key signaling pathways associated with this compound's function as a natural antioxidant. The information presented herein is intended to support researchers, scientists, and drug development professionals in harnessing the therapeutic potential of this promising bioactive compound.
This compound's antioxidant capacity stems from its unique chemical structure, which enables it to scavenge free radicals, chelate metal ions, and modulate the activity of endogenous antioxidant enzymes.[1][2] These properties contribute to its protective effects against oxidative stress-induced cellular damage, a key factor in the pathogenesis of numerous chronic and degenerative diseases.[3][4][5]
Mechanistic Insights into this compound's Antioxidant Action
This compound exerts its antioxidant effects through a multi-pronged approach, involving both direct and indirect mechanisms.
Direct Free Radical Scavenging: this compound can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals, superoxide anions, and nitric oxide radicals. This activity is attributed to the presence of hydroxyl groups in its chemical structure, which can donate a hydrogen atom to stabilize free radicals.
Modulation of Endogenous Antioxidant Enzymes: A pivotal aspect of this compound's antioxidant function is its ability to upregulate the expression and activity of key antioxidant enzymes. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a suite of cytoprotective genes, including those encoding for superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), heme oxygenase-1 (HO-1), and NAD(P)H quinone oxidoreductase 1 (NQO1).
Inhibition of Pro-oxidant Enzymes: this compound has been shown to inhibit the activity of enzymes involved in the generation of ROS, such as xanthine oxidase.
Metal Ion Chelation: By chelating transition metal ions like iron and copper, this compound can prevent their participation in Fenton and Haber-Weiss reactions, which are significant sources of highly reactive hydroxyl radicals.
Quantitative Antioxidant Activity of this compound
The antioxidant potential of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Free Radical Scavenging Activity of this compound
| Assay | IC50 Value / % Inhibition | Reference Compound | Reference |
| DPPH Radical Scavenging | IC50: 264.44 µM | Vitamin C (IC50: 120.10 µM) | |
| ABTS Radical Cation Scavenging | 43.06% inhibition at 5.0x10³ M | Trolox (50.36% inhibition) | |
| Hydroxyl Radical Scavenging | IC50: 251.1 µM | Tocopherol (IC50: 107.25 µM) | |
| Superoxide Radical Scavenging | IC50: 360.03 µM | Quercetin (IC50: 151.10 µM) | |
| Hydrogen Peroxide Scavenging | IC50: 358.5 µM | Vitamin C (IC50: 125.48 µM) | |
| Nitric Oxide Radical Scavenging | IC50: 185.6 µM | Vitamin C (IC50: 130.42 µM) |
Table 2: Effect of this compound on Antioxidant Enzyme Activity
| Enzyme | Model System | This compound Dosage | Observed Effect | Reference |
| Superoxide Dismutase (SOD) | 3-NP-induced neurodegeneration in rats | 80 mg/kg/day | Increased expression | |
| Catalase (CAT) | 3-NP-induced neurodegeneration in rats | 80 mg/kg/day | Increased expression | |
| Glutathione Peroxidase (GPx) | 3-NP-induced neurodegeneration in rats | 80 mg/kg/day | Increased expression | |
| Heme Oxygenase-1 (HO-1) | Hypoxia/re-oxygenation in neurons | 80 µM | Upregulated expression | |
| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | 3-NP-induced neurodegeneration in rats | 80 mg/kg/day | Increased mRNA expression |
Table 3: Inhibition of Lipid Peroxidation by this compound
| Assay | Model System | This compound Concentration | % Inhibition | Reference |
| Thiobarbituric Acid Reactive Substances (TBARS) | Mice brain homogenate | Concentration-dependent | Increased inhibition with concentration | |
| Malondialdehyde (MDA) | 3-NP-induced neurodegeneration in rats | 80 mg/kg/day | Reduced levels |
Key Signaling Pathways
The antioxidant effects of this compound are mediated through complex signaling networks. The following diagrams, rendered in DOT language, illustrate the pivotal Nrf2-ARE pathway and a general experimental workflow for assessing antioxidant potential.
Figure 1: this compound-mediated activation of the Nrf2-ARE signaling pathway.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Naringenin reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The Therapeutic Potential of Naringenin: A Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Naringin: A Technical Guide for Researchers
An In-depth Exploration of the Mechanisms and Methodologies in Naringin Cancer Research
This compound, a flavanone glycoside predominantly found in citrus fruits, has emerged as a promising natural compound in oncology research. Extensive in vitro and in vivo studies have demonstrated its pleiotropic anticancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. This technical guide provides a comprehensive overview of the anticancer properties of this compound, with a focus on its molecular mechanisms, quantitative effects on cancer cells, and detailed experimental protocols for its investigation.
Mechanisms of Action: How this compound Combats Cancer
This compound exerts its anticancer effects through a multi-targeted approach, modulating several critical cellular signaling pathways and processes.[1][2] Its primary mechanisms include:
-
Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] It modulates the expression of key apoptotic proteins, leading to an increased Bax/Bcl-2 ratio, activation of caspases (caspase-3, -8, and -9), and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[3][4]
-
Cell Cycle Arrest: this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases. This is achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs), key regulators of cell cycle progression.
-
Inhibition of Metastasis: this compound has been shown to suppress the invasion and migration of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are crucial enzymes in the degradation of the extracellular matrix.
-
Modulation of Signaling Pathways: this compound influences several key signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR and MAPK/ERK pathways. By inhibiting these pathways, this compound can suppress cancer cell growth, proliferation, and survival.
Quantitative Efficacy of this compound Across Cancer Cell Lines
The cytotoxic and cytostatic effects of this compound have been quantified in a multitude of cancer cell lines. The following tables summarize key findings, providing a comparative look at its potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |
| Oral Cancer | KB-1 | 125.3 | 24 | |
| Breast Cancer | MCF-7 | 400 | Not Specified | |
| Breast Cancer | T47D | 500 | Not Specified | |
| Gastric Cancer | AGS | ~2000 (EC value) | 24 | |
| Cervical Cancer | HeLa | Not Specified | Not Specified | |
| Liver Cancer | HepG2 | 150 | Not Specified |
Table 2: this compound-Induced Apoptosis in Cancer Cells
| Cancer Type | Cell Line | This compound Conc. (µM) | Apoptosis (%) | Assay | Reference |
| Liver Cancer | HepG2 | 360 | 7.1 | Annexin V/PI | |
| Breast Cancer | MCF-7 | 150 | Not Specified | Annexin V/PI | |
| Osteosarcoma | HOS | 500 | Not Specified | Annexin V/PI, TUNEL | |
| Osteosarcoma | U2OS | 500 | Not Specified | Annexin V/PI, TUNEL |
Table 3: this compound-Induced Cell Cycle Arrest in Cancer Cells
| Cancer Type | Cell Line | This compound Conc. (µM) | Cell Cycle Phase Arrest | % of Cells in Arrested Phase | Reference |
| Cervical Cancer | HeLa | 500 | G0/G1 (24h), S (48h) | Not Specified | |
| Breast Cancer | MCF-7 | Not Specified | G0/G1, S | G0/G1: 61% | |
| Osteosarcoma | HOS | 500 | G2/M | Not Specified | |
| Osteosarcoma | U2OS | 500 | G2/M | Not Specified | |
| Bladder Cancer | 5637, T24 | Not Specified | G1 | Not Specified |
Visualizing the Molecular Interactions of this compound
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its anticancer evaluation.
This compound inhibits the PI3K/Akt/mTOR signaling pathway.
This compound's inhibitory effect on the MAPK/ERK pathway.
The intrinsic apoptosis pathway induced by this compound.
Experimental workflow for this compound's anticancer evaluation.
Detailed Experimental Protocols
This section provides standardized protocols for key in vitro assays used to evaluate the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 20, 50, 100, 200 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in 70% ice-cold ethanol and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bax, Bcl-2, Caspase-3, PARP, β-actin) overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound presents a compelling case as a natural anticancer agent with multifaceted mechanisms of action. This guide provides researchers with a foundational understanding of its properties, quantitative data for comparative analysis, and detailed protocols to facilitate further investigation. The continued exploration of this compound's therapeutic potential, both alone and in combination with conventional cancer therapies, is a promising avenue for the development of novel and effective cancer treatments.
References
- 1. Frontiers | A Systematic Review of the Preventive and Therapeutic Effects of this compound Against Human Malignancies [frontiersin.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Cytotoxic and Anticancer Potential of this compound on Oral Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for Naringin Extraction from Grapefruit Peel
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Naringin, a flavanone glycoside, is abundantly present in grapefruit peel and is responsible for its characteristic bitter taste. It has garnered significant attention in the pharmaceutical and nutraceutical industries due to its wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities. The efficient extraction of this compound from grapefruit peel, a common agro-industrial waste product, is a critical step for its utilization in research and drug development. This document provides detailed protocols for various this compound extraction methods from grapefruit peel, along with comparative data to assist researchers in selecting the most suitable technique for their specific needs.
Data Presentation: Comparison of this compound Extraction Methods
The following table summarizes quantitative data from various studies on this compound extraction from grapefruit peel, offering a comparative overview of different methodologies.
| Extraction Method | Solvent | Solvent-to-Solid Ratio (mL/g) | Temperature (°C) | Time | This compound Yield (mg/g of dry peel) | Reference |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 5:1 | 33.2 - 40 | 1 - 5 min | 17.45 ± 0.872 | [1] |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 10:1 | 70 | 60 min | Not specified directly, but UAE showed higher efficiency than conventional methods. | [2] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol-Water Mixtures | Not Specified | Not Specified | Not Specified | 70.3 mg this compound/100g fresh weight | [3] |
| Microwave-Assisted Extraction (MAE) | 80% (v/v) Ethanol | 25:1 | Not Specified (560 W power) | 3 min | Yield of 5.81% (flavonoids) | [4] |
| Microwave-Assisted Pressurized CO2-H2O (MWP-CO2-H2O) | Water with CO2 | 31.35:1 | 128 | 13.88 min | 25.54 | [3] |
| Soxhlet Extraction | Methanol | Not Specified | 55 - 65 | 3 hours | Not specified directly, used as a baseline method. | |
| Soxhlet Extraction | Ethanol | 10:1 | 50 | 1 hour | Lower than UAE | |
| Maceration | Methanol | 10:1 | Room Temperature | 4 days | Lower than other methods | |
| Reflux Extraction | Ethanol | 10:1 | 50 | 1 hour | Lower than UAE | |
| Conventional Extraction (CE) | Not Specified | Not Specified | Not Specified | Not Specified | 20.51 | |
| Ultrasound-Assisted Heating Extraction (UAHE) for Pectin | Not Applicable | Not Applicable | 66.71 | 27.95 min | Not Applicable (Pectin Yield: 27.34%) |
Experimental Protocols
General Preparation of Grapefruit Peel
Proper preparation of the grapefruit peel is crucial for efficient extraction.
-
Step 1: Sourcing and Cleaning: Obtain fresh grapefruits. Wash them thoroughly to remove any dirt or pesticide residues.
-
Step 2: Peeling: Carefully peel the grapefruits. The peel consists of the outer flavedo (colored part) and the inner albedo (white, spongy part). For this compound extraction, the albedo is particularly rich in this compound. The peel can be used fresh or dried.
-
Step 3: Size Reduction:
-
Fresh Peels: Mince the fresh peels into small pieces using a blender or a knife.
-
Dried Peels: To dry the peels, spread them in a single layer in a well-ventilated area or use a food dehydrator at a low temperature (e.g., 40-50°C) until they are brittle. Once dried, grind the peels into a fine powder using a grinder or a mortar and pestle.
-
Ultrasound-Assisted Extraction (UAE) Protocol
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency.
-
Materials:
-
Powdered dry grapefruit peel
-
70% Ethanol (v/v)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator (optional)
-
-
Procedure:
-
Weigh a desired amount of powdered grapefruit peel (e.g., 5 g).
-
Add the peel powder to a beaker or flask.
-
Add 70% ethanol at a solid-to-solvent ratio of 1:5 (g/mL).
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate for a period ranging from 1 to 5 minutes. The temperature of the bath should be maintained between 33.2 and 40°C.
-
After sonication, centrifuge the mixture at a high speed (e.g., 5000 rpm) for 10-15 minutes to separate the supernatant from the solid residue.
-
Carefully decant and collect the supernatant.
-
Filter the supernatant through filter paper to remove any remaining fine particles.
-
The resulting clear extract contains this compound. For concentration, the solvent can be evaporated using a rotary evaporator.
-
Microwave-Assisted Extraction (MAE) Protocol
Microwave-assisted extraction uses microwave energy to heat the solvent and sample, leading to rapid extraction.
-
Materials:
-
Powdered dry grapefruit peel
-
80% Ethanol (v/v)
-
Microwave extraction system
-
Extraction vessel
-
Filter paper
-
Rotary evaporator (optional)
-
-
Procedure:
-
Place a known amount of powdered grapefruit peel into the microwave extraction vessel.
-
Add 80% ethanol with a liquid-to-solid ratio of 25:1 (mL/g).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 560 W and the extraction time to 3 minutes.
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract to separate the liquid from the solid residue.
-
The filtrate can be concentrated using a rotary evaporator to obtain a crude this compound extract.
-
Soxhlet Extraction Protocol
Soxhlet extraction is a traditional and continuous solid-liquid extraction method.
-
Materials:
-
Dried grapefruit peel powder
-
Methanol or Ethanol
-
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Cellulose extraction thimble
-
Rotary evaporator
-
-
Procedure:
-
Place a known quantity of dried grapefruit peel powder (e.g., 40 g) into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the extraction solvent (e.g., methanol) to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and place the flask on a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back onto the sample in the thimble.
-
Continue the extraction for approximately 3 hours, or until the solvent in the extractor becomes colorless. The temperature should be maintained between 55-65°C for methanol.
-
After extraction, turn off the heat and allow the apparatus to cool.
-
The extract collected in the round-bottom flask can be concentrated using a rotary evaporator.
-
This compound Purification: Crystallization
The crude extract obtained from any of the above methods can be further purified to isolate crystalline this compound.
-
Materials:
-
Crude this compound extract
-
Water
-
Dichloromethane or Chloroform (use with caution in a fume hood)
-
Beaker
-
Stirring plate
-
Filtration apparatus (e.g., Büchner funnel)
-
-
Procedure:
-
Concentrate the crude methanolic or ethanolic extract under reduced pressure.
-
Add water to the concentrated extract and stir.
-
The addition of a small amount of dichloromethane or chloroform can aid in precipitation.
-
Allow the mixture to stand, preferably in a cool place, for crystallization to occur. This may take several hours to a few days.
-
Collect the precipitated this compound crystals by filtration.
-
Wash the crystals with cold water to remove impurities.
-
Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.
-
Mandatory Visualizations
Caption: General workflow for this compound extraction from grapefruit peel.
Caption: Step-by-step workflow for Ultrasound-Assisted Extraction (UAE).
References
Application Note: Quantification of Naringin in Plasma using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringin, a prominent flavanone glycoside found in citrus fruits, is known for its wide range of pharmacological activities, including antioxidant and anti-inflammatory effects. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides a detailed protocol for the determination of this compound in plasma samples using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Principle
This method utilizes RP-HPLC to separate this compound from endogenous plasma components. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. Plasma samples are prepared using a straightforward liquid-liquid extraction technique to remove proteins and other interfering substances. An internal standard (IS) is employed to ensure accuracy and precision. Quantification is performed by measuring the peak area of this compound relative to the internal standard at a specific UV wavelength.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Genistin or Hesperidin)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium acetate
-
Methanol
-
Blank plasma (rat or human)
Equipment
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Phenomenex-C18, 4.6 × 250 mm, 5 µm)[1][2]
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
Mobile Phase: Prepare a solution of acetonitrile and water (30:70, v/v).[1][2] Alternatively, a mobile phase of acetonitrile and 0.1 M ammonium acetate solution (20:80, v/v; pH 7.1) can be used.[3]
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 100 to 2000 ng/mL.
-
Internal Standard Solution: Prepare a stock solution of the internal standard in methanol. Further dilute to a working concentration.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 1 mL of methanol for protein precipitation and extraction.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions
-
Column: C18 (e.g., Phenomenex-C18, 4.6 × 250 mm, 5 µm) or Inertsil ODS-2 (250 x 4.6 mm I.D., 5 µm particle size)
-
Mobile Phase: Acetonitrile:Water (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 283 nm or 280 nm
-
Column Temperature: Ambient
-
Run Time: Approximately 10 minutes
Method Validation Summary
The described HPLC method has been validated for its accuracy, precision, linearity, and sensitivity. A summary of the validation parameters is presented in the table below.
| Parameter | Result |
| Linearity Range | 100 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Retention Time of this compound | ~4.7 min |
| Lower Limit of Quantification (LLOQ) | 30 ng/mL |
| Absolute Recovery | 85 - 115% |
| Intra-day Precision (%RSD) | 0.19 - 5.44% |
| Inter-day Precision (%RSD) | 0.27 - 2.35% |
| Accuracy | 98.40 - 107.9% |
Data compiled from a representative study.
Experimental Workflow
Caption: Workflow for this compound Quantification in Plasma.
Signaling Pathway (Illustrative)
While this application note focuses on a quantitative analytical method, this compound is known to influence various cellular signaling pathways. The following diagram illustrates a simplified, hypothetical pathway that could be investigated in conjunction with pharmacokinetic studies.
Caption: Hypothetical this compound Signaling Pathway.
Conclusion
The described RP-HPLC method is simple, accurate, and reliable for the quantification of this compound in plasma. The straightforward liquid-liquid extraction procedure provides good recovery and minimizes matrix effects. This application note serves as a comprehensive guide for researchers and scientists involved in pharmacokinetic and pharmacodynamic studies of this compound. The provided validation data demonstrates the robustness of the method for routine analysis in a drug development setting.
References
Application Note: Determining Cell Viability Following Naringin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naringin is a prominent flavanone glycoside found in citrus fruits, particularly grapefruit.[1] It is known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Numerous studies have demonstrated that this compound and its aglycone, naringenin, can modulate various cellular signaling pathways associated with cell proliferation, apoptosis, and autophagy, making it a compound of significant interest in drug discovery and development.[1][3] Assessing the cytotoxic and cytostatic effects of this compound on different cell lines is a critical first step in evaluating its therapeutic potential.
This application note provides a detailed protocol for determining cell viability and cytotoxicity following treatment with this compound using common tetrazolium-based colorimetric assays, such as the MTT and WST-1 assays. These methods are fundamental for generating dose-response curves and determining key parameters like the half-maximal inhibitory concentration (IC50).
Principle of the Assay
Cell viability assays like MTT and WST-1 are colorimetric methods used to assess the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium salt to a colored formazan product.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Is reduced to an insoluble purple formazan, which requires a solubilization step before absorbance can be measured.
-
WST-1 (Water Soluble Tetrazolium Salt): Is reduced to a water-soluble formazan, simplifying the protocol as it eliminates the need for the solubilization step.
The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.
Experimental Workflow
The general workflow for assessing cell viability after this compound treatment involves seeding cells, treating them with various concentrations of the compound, adding the viability reagent, and measuring the colorimetric output.
Caption: General experimental workflow for cell viability assays.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a widely used standard for assessing cytotoxicity.
Materials and Reagents:
-
96-well flat-bottom sterile cell culture plates
-
Cell line of interest (e.g., HepG2, A549, SNU-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
MTT Solubilization Solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette and sterile tips
-
Microplate reader (absorbance at 570-590 nm)
Methodology:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well (0.5-1.0 x 10^5 cells/mL) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
-
-
This compound Stock Solution and Treatment:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200, 500 µM). The final DMSO concentration in the wells should be non-toxic, typically <0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After incubation, carefully remove the treatment medium.
-
Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution from the wells.
-
Add 150 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm (or 590 nm) using a microplate reader. A reference wavelength of >600 nm can be used to subtract background noise.
-
Protocol 2: WST-1 Cell Viability Assay
This protocol is a more convenient alternative as it produces a water-soluble formazan.
Materials and Reagents:
-
Same as MTT assay, but replace MTT reagent and solubilization solution with a commercial WST-1 reagent kit.
Methodology:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the MTT protocol. The final volume in each well before adding the WST-1 reagent should be 100 µL.
-
-
WST-1 Incubation:
-
After the this compound treatment period, add 10 µL of WST-1 reagent directly to each well.
-
Gently mix by tapping the plate.
-
Incubate the plate for 0.5 to 4 hours at 37°C. The optimal time depends on the cell type and density and should be determined empirically.
-
-
Absorbance Measurement:
-
Gently shake the plate for 1 minute to ensure a homogenous mixture.
-
Measure the absorbance at ~450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.
-
Data Presentation and Analysis
Raw absorbance values should be corrected by subtracting the average absorbance of blank wells (medium only). Cell viability is then calculated as a percentage relative to the vehicle control.
Calculation: % Cell Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
The results should be summarized in a table for clear comparison.
Table 1: Sample Data for this compound Treatment on a Cancer Cell Line (e.g., SNU-1) after 48h
| This compound Concentration (µM) | Mean Absorbance (OD 570 nm) ± SD | Cell Viability (%) |
| 0 (Vehicle Control) | 0.952 ± 0.045 | 100.0 |
| 50 | 0.881 ± 0.039 | 92.5 |
| 100 | 0.754 ± 0.051 | 79.2 |
| 200 | 0.513 ± 0.033 | 53.9 |
| 400 | 0.288 ± 0.028 | 30.2 |
| 500 | 0.199 ± 0.021 | 20.9 |
Note: Data are hypothetical and for illustrative purposes only.
This compound's Mechanism of Action: Signaling Pathways
This compound can induce apoptosis and inhibit proliferation in cancer cells by modulating key signaling pathways. One of the most frequently reported targets is the PI3K/Akt pathway, which is a central regulator of cell survival and growth. Inhibition of this pathway by this compound can lead to apoptosis.
References
- 1. This compound and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis of gastric carcinoma cells via blocking the PI3K/AKT pathway and activating pro-death autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vitro Antioxidant Capacity of Naringin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringin, a flavanone glycoside predominantly found in citrus fruits, is a subject of growing interest in the fields of pharmacology and drug development due to its diverse bioactive properties. Among these, its antioxidant capacity is a key attribute, contributing to its potential therapeutic effects against conditions associated with oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Therefore, the accurate in vitro assessment of this compound's antioxidant potential is crucial for its evaluation as a therapeutic agent.
This document provides detailed application notes and standardized protocols for commonly employed in vitro assays to determine the antioxidant capacity of this compound. These assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the superoxide radical scavenging assay.
Principle of Antioxidant Capacity Assays
The antioxidant activity of this compound is primarily attributed to its molecular structure, which enables it to donate hydrogen atoms or electrons to neutralize free radicals. The assays described herein measure this capacity through different mechanisms:
-
DPPH Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
ABTS Assay: This method assesses the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant concentration.
-
FRAP Assay: This assay evaluates the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex.
-
Superoxide Radical Scavenging Assay: This assay determines the ability of an antioxidant to scavenge superoxide anion radicals (O₂•⁻), which are generated in vitro.
Data Presentation: Quantitative Antioxidant Capacity of this compound
The antioxidant capacity of this compound is typically quantified as the half-maximal inhibitory concentration (IC50) or in terms of equivalents of a standard antioxidant, such as Trolox (a water-soluble analog of vitamin E) or ascorbic acid. The following tables summarize representative quantitative data for this compound and its aglycone, Naringenin, from various in vitro antioxidant assays. It is important to note that IC50 values can vary depending on the specific experimental conditions.
| Assay | Compound | IC50 Value | Reference Compound | Reference IC50 |
| DPPH Radical Scavenging | This compound | 80 µg/mL[1] | Ascorbic Acid | 212 µg/mL[1] |
| Superoxide Radical Scavenging | This compound | 104 µg/mL[1] | Ascorbic Acid | 114 µg/mL[1] |
| Nitric Oxide Radical Scavenging | This compound | 58 µg/mL[1] | Ascorbic Acid | 72 µg/mL |
| Hydrogen Peroxide Scavenging | This compound | 70 µg/mL | Ascorbic Acid | 50 µg/mL |
| Assay | Compound | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| DPPH Radical Scavenging | Naringenin | 264.44 | Vitamin C | 120.10 |
| Superoxide Radical Scavenging | Naringenin | 360.03 | Quercetin | 151.10 |
| Hydroxyl Radical Scavenging | Naringenin | 251.1 | Tocopherol | 107.25 |
| Hydrogen Peroxide Scavenging | Naringenin | 358.5 | Vitamin C | 125.48 |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol details the procedure for determining the DPPH radical scavenging activity of this compound.
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store the solution in a dark bottle at 4°C.
-
Preparation of this compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a stock solution.
-
Preparation of Working Solutions: Prepare a series of dilutions of this compound from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control.
-
Assay:
-
Microplate Method: To each well of a 96-well plate, add 100 µL of the this compound or standard solution at different concentrations. Add 100 µL of the DPPH solution to each well. For the control, add 100 µL of methanol instead of the sample.
-
Cuvette Method: In a test tube, mix 1.0 mL of the this compound or standard solution with 1.0 mL of the DPPH solution. For the control, mix 1.0 mL of methanol with 1.0 mL of the DPPH solution.
-
-
Incubation: Incubate the plate or test tubes in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.
-
Calculation of Scavenging Activity:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
DPPH Assay Workflow
ABTS Radical Cation Decolorization Assay
This protocol outlines the steps to measure the ABTS radical scavenging activity of this compound.
Materials and Reagents:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Trolox (or Ascorbic acid) as a positive control
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Preparation of this compound Stock and Working Solutions: Prepare as described in the DPPH assay protocol.
-
Assay:
-
Microplate Method: Add 10 µL of the this compound or standard solution at different concentrations to the wells of a 96-well plate. Add 190 µL of the ABTS•+ working solution to each well.
-
Cuvette Method: Mix 0.1 mL of the this compound or standard solution with 3.9 mL of the ABTS•+ working solution.
-
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the sample.
-
-
Trolox Equivalent Antioxidant Capacity (TEAC) Determination: The antioxidant capacity can also be expressed as TEAC. A standard curve is prepared using different concentrations of Trolox, and the antioxidant capacity of this compound is expressed as µM of Trolox equivalents.
ABTS Assay Workflow
Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol describes the measurement of the ferric reducing ability of this compound.
Materials and Reagents:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions. For the standard curve, prepare fresh aqueous solutions of FeSO₄ of known concentrations (e.g., 100-2000 µM).
-
Assay:
-
Microplate Method: Add 10 µL of the this compound or standard solution to the wells of a 96-well plate. Add 180 µL of the FRAP reagent to each well.
-
Cuvette Method: Mix 100 µL of the this compound or standard solution with 3.0 mL of the FRAP reagent.
-
-
Incubation: Incubate the mixture at 37°C for 4-30 minutes (the exact time can be optimized).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation of FRAP Value: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µM of Fe(II) equivalents.
FRAP Assay Workflow
Superoxide Radical Scavenging Assay
This protocol details the procedure for assessing the superoxide radical scavenging activity of this compound using the PMS-NADH-NBT system.
Materials and Reagents:
-
This compound
-
Tris-HCl buffer (16 mM, pH 8.0)
-
Nitroblue tetrazolium (NBT) solution (50 µM)
-
NADH (Nicotinamide adenine dinucleotide, reduced) solution (78 µM)
-
Phenazine methosulfate (PMS) solution (10 µM)
-
Quercetin (or other suitable standard)
-
96-well microplate or cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of Reagent Solutions: Prepare the Tris-HCl buffer, NBT, NADH, and PMS solutions in the specified concentrations.
-
Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare similar dilutions for the standard.
-
Assay:
-
In a test tube or well, mix 1 mL of Tris-HCl buffer, 1 mL of NBT solution, and 1 mL of NADH solution.
-
Add 1 mL of the this compound or standard solution at different concentrations.
-
Initiate the reaction by adding 1 mL of PMS solution.
-
-
Incubation: Incubate the mixture at 25°C for 5 minutes.
-
Measurement: Measure the absorbance at 560 nm.
-
Calculation of Scavenging Activity:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control (without the sample) and A_sample is the absorbance of the sample.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.
Superoxide Scavenging Workflow
Conclusion
The protocols provided offer standardized methods for the in vitro evaluation of the antioxidant capacity of this compound. The selection of the appropriate assay should be guided by the specific research objectives, as each method reflects different aspects of antioxidant action. For a comprehensive assessment, it is recommended to employ a battery of these assays. The quantitative data generated will be invaluable for researchers, scientists, and drug development professionals in understanding and harnessing the therapeutic potential of this compound.
References
Application Notes & Protocols: Naringin Formulation for In Vivo Studies
Introduction
Naringin, a flavonoid predominantly found in citrus fruits, has garnered significant attention for its wide array of pharmacological benefits, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Despite its therapeutic potential, the clinical application of this compound is often hampered by its poor aqueous solubility and low oral bioavailability.[1][2] These limitations arise from its extensive first-pass metabolism in the gut and liver, leading to rapid degradation and clearance.[3][4] To overcome these hurdles, various formulation strategies have been developed to enhance the solubility, stability, and systemic absorption of this compound for in vivo applications. This document provides a comprehensive overview of this compound formulation strategies, quantitative data from preclinical studies, detailed experimental protocols, and insights into its molecular mechanisms of action.
This compound Formulation Strategies for Enhanced Bioavailability
Several advanced drug delivery systems have been explored to improve the in vivo efficacy of this compound. These strategies primarily focus on increasing its solubility and protecting it from premature degradation.
-
Nanoparticle-Based Systems : Encapsulating this compound into nanoparticles has shown remarkable potential. Polymeric nanoparticles, such as those made from chitosan and sodium alginate, can significantly improve this compound's pharmacokinetic profile. Nanotechnology increases the surface area of the drug, which enhances its dissolution rate and permeability across biological membranes.
-
Liposomes : These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Liposomal formulations protect this compound from degradation in the gastrointestinal tract and facilitate its transport across the gut wall.
-
Solid Dispersions : This technique involves dispersing this compound in a solid matrix of water-soluble carriers like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP). This approach can convert this compound from a crystalline to a more soluble amorphous state, thereby improving its dissolution rate and oral bioavailability.
-
Inclusion Complexes : Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), is another effective method. Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to encapsulate poorly soluble molecules like this compound and increase their aqueous solubility.
-
Phytosomes : This technology involves forming a complex between the natural compound and phospholipids. Phytosome formulations of this compound have demonstrated a significant increase in drug dissolution and enhanced bioavailability in in vivo studies.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo studies on this compound formulations, providing a comparative look at their physicochemical properties and pharmacokinetic parameters.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation Type | Carrier/Excipient | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Zeta Potential (mV) | Reference |
| Polymeric Nanoparticles | Chitosan/Sodium Alginate | 163.4 ± 3.1 | 0.24 | 93.2 ± 3.8 | +38.3 | |
| Hybrid Nanoparticles | Lecithin/Chitosan/TPGS | 246 ± 8.3 | 0.23 | 83.5 ± 2.1 | +18.1 | |
| Nanoliposomes | Lecithin | 44.95 - 104.4 | - | ~95.3 | -14.1 to -19.3 | |
| Liposomes | DPPC/Chol/DSPE-020CN | 140.5 - 165.6 | 0.062 - 0.248 | - | -47.3 to -53.3 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rodent Models
| Formulation | Animal Model | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability Enhancement | Reference |
| Naringenin Nanosuspension | Rabbits | Oral | 1550 ± 601.2 | - | 8317.5 ± 281.53 | 1.3-fold | |
| Naringenin Solution | Rabbits | Oral | 816 ± 0.93 | - | 6047 ± 901.29 | - | |
| Polymeric Nanoparticles | Rats | Oral | Significantly Higher vs. Pure Drug | - | Significantly Higher vs. Pure Drug | - | |
| Naringenin-HPβCD Inclusion | Rats | Pulmonary | - | 0.183 | - | >2-fold vs. Oral |
Experimental Protocols
This section provides detailed protocols for the preparation and in vivo administration of a this compound formulation.
Protocol 1: Preparation of this compound-Loaded Chitosan/Alginate Nanoparticles
This protocol is based on the ionotropic gelation method.
-
Preparation of Polymer Solutions :
-
Prepare a chitosan (CS) solution (e.g., 0.6 mg/mL) in 1% (v/v) acetic acid and stir until fully dissolved.
-
Prepare a sodium alginate (SA) solution (e.g., 0.6 mg/mL) in deionized water.
-
-
Drug Incorporation :
-
Dissolve this compound in the sodium alginate solution to a final concentration of, for example, 1 mg/mL.
-
-
Nanoparticle Formation :
-
Add the this compound-containing sodium alginate solution dropwise into the chitosan solution under constant magnetic stirring.
-
Continue stirring for a specified period (e.g., 30 minutes) to allow for the formation of nanoparticles.
-
-
Sonication :
-
Sonicate the resulting nanoparticle suspension using a probe sonicator for a defined time (e.g., 5-10 minutes) to reduce particle size and improve homogeneity.
-
-
Purification :
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove any unentrapped drug and excess polymers.
-
-
Lyophilization (Optional) :
-
For long-term storage, the purified nanoparticle suspension can be lyophilized using a cryoprotectant (e.g., 2% w/v mannitol).
-
Protocol 2: In Vivo Administration by Oral Gavage in Rodents
This protocol provides a general guideline for oral administration.
-
Animal Preparation :
-
Weigh the animal (e.g., rat or mouse) to determine the correct dosing volume. The maximum recommended volume for oral gavage is typically 10 mL/kg.
-
-
Gavage Needle Selection :
-
Select an appropriately sized gavage needle based on the animal's weight. For mice, an 18-20 gauge needle is common, while for rats, a 16-18 gauge needle is often used. The needle should have a ball-tipped end to prevent esophageal injury.
-
-
Measurement of Insertion Depth :
-
Measure the distance from the animal's mouth to the last rib to determine the correct insertion depth of the gavage needle. Mark this length on the needle.
-
-
Animal Restraint :
-
Properly restrain the animal to ensure its head and neck are extended in a straight line with its spine.
-
-
Gavage Procedure :
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle as it is gently advanced. Do not force the needle if resistance is met.
-
-
Dose Administration :
-
Once the needle is in the correct position, administer the this compound formulation smoothly.
-
-
Post-Procedure Monitoring :
-
After administration, gently remove the needle and return the animal to its cage. Monitor the animal for any signs of distress.
-
Signaling Pathways and Mechanisms
This compound exerts its therapeutic effects through the modulation of various signaling pathways. Its anti-inflammatory action is particularly well-documented.
Anti-Inflammatory Signaling Pathway of this compound
This compound has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound can suppress the activation of NF-κB, thereby downregulating the production of these inflammatory mediators.
Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.
Experimental Workflow for this compound Formulation Development and In Vivo Testing
The following diagram illustrates a typical workflow for the development and evaluation of a this compound formulation for in vivo studies.
Caption: Workflow for this compound formulation development and in vivo evaluation.
The development of advanced formulations is crucial for unlocking the full therapeutic potential of this compound in vivo. Nanoparticle-based systems, liposomes, and other novel drug delivery approaches have demonstrated significant success in enhancing its bioavailability and efficacy. The protocols and data presented here offer a valuable resource for researchers and drug development professionals working on the preclinical evaluation of this compound. Further research should continue to focus on optimizing these formulations for targeted delivery and controlled release to maximize therapeutic outcomes.
References
Application Notes and Protocols for Ultrasound-Assisted Extraction of Naringin from Citrus Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringin, a flavanone glycoside abundant in citrus fruits, is a subject of growing interest in the pharmaceutical and nutraceutical industries due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities. Citrus byproducts, such as peels and pomace, represent a rich and sustainable source of this valuable compound. Ultrasound-assisted extraction (UAE) has emerged as a highly efficient and green technology for the extraction of bioactive compounds from plant matrices. This application note provides detailed protocols and data for the efficient extraction of this compound from citrus byproducts using UAE, tailored for research, development, and quality control applications.
The use of ultrasound enhances the extraction process by creating acoustic cavitation, which disrupts plant cell walls, thereby improving solvent penetration and accelerating mass transfer. This technique offers several advantages over conventional methods, including reduced extraction time, lower solvent consumption, and increased yields of the target compound.
Mechanism of Ultrasound-Assisted Extraction
Ultrasound-assisted extraction enhances the recovery of phytochemicals through a phenomenon known as acoustic cavitation. When high-frequency sound waves (typically >20 kHz) are introduced into a liquid medium, they create alternating cycles of high and low pressure. During the low-pressure cycle, microscopic bubbles, or cavities, form and grow. In the subsequent high-pressure cycle, these bubbles violently collapse. This implosion generates localized hot spots with extremely high temperatures (up to 5000 K) and pressures (up to 1000 atm), as well as powerful microjets and shockwaves.[1][2] These forces work in concert to disrupt the plant cell matrix, leading to the enhanced release of intracellular contents into the solvent.
Experimental Protocols
This section provides a generalized protocol for the ultrasound-assisted extraction of this compound from citrus byproducts. Researchers should note that optimal conditions may vary depending on the specific citrus species, the nature of the byproduct, and the scale of the extraction.
Sample Preparation
-
Source Material: Obtain fresh citrus byproducts (e.g., peels, albedo).
-
Washing: Thoroughly wash the byproducts with distilled water to remove any surface impurities.
-
Drying: Dry the material to a constant weight. This can be achieved by air-drying, oven-drying at a low temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds, or freeze-drying.
-
Grinding: Grind the dried citrus byproducts into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
Ultrasound-Assisted Extraction Procedure
-
Dispersion: Accurately weigh a specific amount of the powdered citrus byproduct and disperse it in a suitable extraction solvent in a flask or beaker.
-
Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. The ultrasonic device should be set to the desired frequency and power.
-
Parameter Control: Maintain the extraction temperature and time as per the optimized conditions. A cooling water bath may be necessary to counteract the heat generated by sonication and maintain the desired temperature.
-
Filtration: After extraction, separate the solid residue from the liquid extract by filtration (e.g., using Whatman No. 1 filter paper) or centrifugation.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
Purification (Optional): The crude extract can be further purified using techniques such as column chromatography.
-
Quantification: Analyze the this compound content in the extract using High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The efficiency of this compound extraction is influenced by several parameters. The following tables summarize quantitative data from various studies on the ultrasound-assisted extraction of this compound from different citrus byproducts.
Table 1: Optimal Conditions for Ultrasound-Assisted Extraction of this compound
| Citrus Source | Solvent | Solvent Conc. (%) | Temp. (°C) | Time (min) | Solid:Liquid Ratio (g/mL) | This compound Yield (mg/g) | Reference |
| Citrus sinensis Peel | Ethanol | - | 65.51 | 29.98 | 1:25.88 | 2.021 | [3] |
| Citrus paradisi Albedo | Ethanol | 70 | 50-70 | 10-30 | 1:10 | 17.45 | [4] |
| Orange Peel | Ethanol | 86.29 | 40 | 20 | 1:4.17 | 123.27 mg/L | [5] |
| Citrus aurantium Fruitlets | Ethanol/K2CO3 | 27 / 20.6 (w/w) | 50 | 30 | 1:45.17 | 7.39 | |
| Orange Byproduct | Water | 100 | 25 | 10 | - | ~0.1 (yield %) |
Table 2: Comparison of UAE with Other Extraction Methods for this compound
| Citrus Source | Extraction Method | Solvent | This compound Yield (mg/g) | Reference |
| Citrus sinensis Peel | Ultrasound-Assisted | Ethanol | 2.20 | |
| Soxhlet | Ethanol | Lower than UAE | ||
| Maceration | Ethanol | Lower than UAE | ||
| Citrus paradisi Albedo | Ultrasound-Assisted | Ethanol (70%) | 17.45 | |
| Heat Reflux | Ethanol (70%) | Not specified for this compound |
Signaling Pathways Modulated by this compound
For drug development professionals, understanding the molecular mechanisms of this compound is crucial. This compound and its aglycone, naringenin, have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, apoptosis, and oxidative stress. This makes them promising candidates for the development of novel therapeutics.
Key signaling pathways influenced by this compound include:
-
NF-κB Signaling Pathway: this compound has been demonstrated to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. By suppressing NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and enzymes.
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which contributes to its anti-cancer effects by inducing apoptosis and inhibiting cell proliferation.
-
Nrf2/ARE Signaling Pathway: Naringenin can activate the Nrf2/ARE pathway, which plays a critical role in the cellular antioxidant response. This activation leads to the expression of various antioxidant and detoxifying enzymes, thereby protecting cells from oxidative damage.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in various cellular processes, including inflammation and apoptosis. Naringenin can modulate MAPK signaling, contributing to its anti-inflammatory and neuroprotective effects.
Conclusion
Ultrasound-assisted extraction is a powerful and efficient method for the recovery of this compound from citrus byproducts. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to develop and optimize their extraction processes. For drug development professionals, the information on the signaling pathways modulated by this compound highlights its therapeutic potential and provides a basis for further investigation into its pharmacological applications. The use of UAE not only enhances extraction efficiency but also aligns with the principles of green chemistry, making it a sustainable choice for the production of high-value compounds from agricultural waste streams.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogres.com [phcogres.com]
- 4. researchgate.net [researchgate.net]
- 5. Experimental study and optimizing the effective parameters on the extraction of the anti-cancer substance this compound under ultrasound waves [jift.irost.ir]
Application Note: Preparation and Use of Naringin Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Naringin is a prominent flavanone glycoside found in citrus fruits, particularly grapefruit, known for its bitter taste. It is a subject of extensive research due to its wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] In cell culture applications, this compound is utilized to investigate its effects on various cellular processes such as proliferation, apoptosis, and inflammation.[1][3] It has been shown to modulate multiple signaling pathways, including PI3K/AKT/mTOR, NF-κB, and MAPK. Due to its poor water solubility, proper preparation of a stock solution is critical for obtaining reliable and reproducible results in in vitro experiments. This document provides a detailed protocol for preparing a this compound stock solution using dimethyl sulfoxide (DMSO) and its subsequent application in cell culture experiments.
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell type and the biological process being investigated. The following table summarizes various concentrations used in published research.
| Cell Line | Concentration Range | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 25, 50, 100 µM | Dose-dependently inhibited TNF-α-induced monocyte adhesion and expression of adhesion molecules (VCAM-1, ICAM-1). | |
| Human Hepatoma (HepG2, Mahlavu, HA22T) | 25, 50, 100 µM | Suppressed cell invasiveness in a concentration-dependent manner. | |
| H9c2 Cardiac Cells | 80 µM | Protected against high glucose-induced injuries by inhibiting the MAPK pathway. | |
| Colorectal Cancer (CRC) Cells | Not Specified | Inhibited proliferation and activation of the PI3K/AKT/mTOR signaling pathway in a dose-dependent manner. | |
| 3T3 Fibroblasts | ≤1 mM | Low cytotoxicity, with cell viability remaining above 80%. | |
| 3T3 Fibroblasts | 5 mM | Significantly reduced cell viability. | |
| Human Lung Cancer (A549) | 100, 200 µmol/L | Significantly suppressed cell migration and invasion. | |
| Human Epithelial (L132) | 174.88 mg/ml (LC50) | Determined to be the concentration that inhibits 50% of cells, indicating relative safety. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This compound is soluble in DMSO at approximately 10 mg/ml.
Materials:
-
This compound powder (FW: 580.5 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molar Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 580.5 g/mol × 1000 mg/g
-
Mass (mg) = 5.805 mg
-
-
Weighing:
-
Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh 5.81 mg of this compound powder into the tube.
-
-
Dissolution:
-
Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.
-
Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear. If needed, gentle warming or sonication can aid dissolution.
-
-
Sterilization and Aliquoting:
-
While DMSO is itself a sterilant, for stringent applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the aliquoted stock solution at -20°C. The solid form of this compound is stable for at least four years at -20°C. The stock solution in DMSO is stable for several months when stored properly. Aqueous solutions are not recommended for storage for more than one day.
-
Protocol 2: Application of this compound to Cell Culture
This protocol provides a general method for treating adherent cells with the prepared this compound stock solution.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cultured cells in multi-well plates
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile, filtered pipette tips
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment. Allow cells to adhere overnight in a CO2 incubator at 37°C.
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Example for a final concentration of 100 µM in 1 mL of medium:
-
Perform an intermediate dilution: Add 2 µL of the 10 mM stock to 198 µL of medium to get a 100X (1 mM) solution.
-
Add 10 µL of the 1 mM intermediate solution to 990 µL of medium in the well. Alternatively, for direct addition, add 10 µL of the 1 mM solution to the well already containing 1 mL of medium and mix gently.
-
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Always prepare a vehicle control using the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Remove the old medium from the cell culture wells.
-
Add the medium containing the desired final concentration of this compound (or vehicle control) to the respective wells.
-
-
Incubation: Return the plate to the incubator and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays (MTT, SRB), apoptosis assays, or protein/gene expression analysis.
Visualizations
Experimental Workflow
Caption: Workflow for this compound stock preparation and cell treatment.
Key Signaling Pathways Modulated by this compound
Caption: this compound inhibits pro-survival and inflammatory pathways.
References
Application Note: Quantitative Analysis of Naringin and its Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naringin is a prominent flavonoid glycoside found in citrus fruits, known for its diverse bioactive properties, including antioxidant, anti-inflammatory, and anti-apoptotic effects.[1] Understanding the pharmacokinetic profile of this compound and its metabolites is crucial for the development of new therapeutics and dietary supplements. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the simultaneous determination of this compound and its metabolites in various biological matrices.[1][2][3] This application note provides detailed protocols for the extraction and quantification of this compound and its key metabolites, such as naringenin, in plasma and urine samples using LC-MS/MS.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove potential interferences and ensure accurate quantification. Two common methods for biological samples are protein precipitation for urine and liquid-liquid extraction for plasma.
a) Protocol for Rat Urine Samples (Protein Precipitation) [1]
-
Thaw frozen rat urine samples at room temperature and vortex for 1 minute.
-
Pipette 100 µL of the urine sample into a microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard (IS).
-
Vortex the mixture thoroughly.
-
Centrifuge at 13,000 rpm for 30 minutes to precipitate proteins.
-
Carefully collect the supernatant for LC-MS/MS analysis.
b) Protocol for Rat Plasma Samples (Liquid-Liquid Extraction)
-
Pipette 100 µL of rat plasma into a clean tube.
-
Add the internal standard (e.g., hesperidin).
-
Add ethyl acetate for extraction.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS injection.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
The following are representative LC-MS/MS conditions for the analysis of this compound and its metabolites.
a) Liquid Chromatography Conditions
| Parameter | Condition 1 (Urine Analysis) | Condition 2 (Plasma Analysis) |
| Column | ACQUITY UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 µm) | Betabasic C18 ODS (100 mm x 2.0 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid B: Methanol with 0.1% formic acid | 70% Methanol (Isocratic) |
| Gradient | Gradient elution | Isocratic |
| Flow Rate | Not specified | Not specified |
| Injection Volume | Not specified | Not specified |
| Column Temp. | Not specified | Not specified |
b) Mass Spectrometry Conditions
Mass spectrometry is typically performed using an electrospray ionization (ESI) source in negative ion mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound and its metabolites.
Table 1: MRM Transitions for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| This compound | 581.3 | 273.4 | |
| Naringenin | 273.4 | 153.1 | |
| Naringenin-7-O-glucuronide | 447.0 | 271.1 | |
| Naringenin-4′-O-glucuronide | 447.0 | 271.1 | |
| Hesperidin (IS) | 611.5 | 303.4 | |
| Isoquercitrin (IS) | 463.1 | 299.9 |
Table 2: Method Validation Parameters for this compound and Naringenin in Rat Plasma
| Analyte | Linearity Range (ng/mL) | Within-day CV (%) | Between-day CV (%) |
| This compound | 5 - 1000 | 1.8 - 3.1 | 1.7 - 4.9 |
| Naringenin | 5 - 1000 | 3.0 - 3.3 | 3.0 - 4.6 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound from biological samples.
Caption: Workflow for this compound Analysis by LC-MS/MS.
References
- 1. A Rapid LC-MS/MS Method for Simultaneous Determination of Ten Flavonoid Metabolites of this compound in Rat Urine and Its Application to an Excretion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid LC/MS/MS quantitation assay for this compound and its two metabolites in rats plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Naringin's Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naringin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. These effects are largely attributed to its ability to modulate the expression of a wide array of genes involved in critical cellular signaling pathways. This document provides detailed application notes and experimental protocols for researchers investigating the impact of this compound on gene expression. It includes methodologies for cell culture and this compound treatment, RNA isolation and quality control, and gene expression analysis using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) and RNA Sequencing (RNA-Seq). Furthermore, it presents quantitative data on this compound-induced gene expression changes and visualizes the key signaling pathways regulated by this compound.
Introduction
This compound exerts its biological effects by influencing several key signaling pathways. Understanding the molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent. The primary signaling pathways modulated by this compound include:
-
NF-κB Signaling Pathway: this compound has been shown to suppress the activation of the NF-κB pathway, a critical regulator of inflammation, by inhibiting the degradation of IκBα and the subsequent nuclear translocation of NF-κB subunits. This leads to the downregulation of pro-inflammatory genes.[1][2][3]
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is central to cell survival, proliferation, and growth. This compound can inhibit the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer, thereby inducing apoptosis and inhibiting tumor progression.[4][5]
-
Nrf2-ARE Signaling Pathway: this compound can activate the Nrf2-ARE pathway, a key regulator of the cellular antioxidant response. This leads to the upregulation of antioxidant and detoxifying enzymes, protecting cells from oxidative stress.
Data Presentation: Quantitative Effects of this compound on Gene Expression
The following tables summarize the quantitative changes in gene expression observed in various cell types upon treatment with this compound.
Table 1: Effect of this compound on Inflammatory Gene Expression (NF-κB Pathway)
| Gene | Cell Line | This compound Concentration | Fold Change | Reference |
| TNF-α | Human Umbilical Vein Endothelial Cells (HUVECs) | 50, 100, 200 µM | Decreased | |
| IL-6 | RAW 264.7 macrophages | 20, 40, 80 µM | Decreased | |
| ICAM-1 | Human Umbilical Vein Endothelial Cells (HUVECs) | 50, 100, 200 µM | Decreased | |
| VCAM-1 | Human Umbilical Vein Endothelial Cells (HUVECs) | 50, 100, 200 µM | Decreased | |
| COX-2 | RAW 264.7 macrophages | 80 µM | Decreased |
Table 2: Effect of this compound on Cell Proliferation and Apoptosis-Related Gene Expression (PI3K/Akt/mTOR Pathway)
| Gene | Cell Line | This compound Concentration | Fold Change | Reference |
| p-Akt | MH-S alveolar macrophages | 25, 50, 100 µM | Decreased | |
| p-mTOR | Human Umbilical Vein Endothelial Cells (HUVECs) | 86 µM | Decreased | |
| MMP-9 | MH-S alveolar macrophages | 25, 50, 100 µM | Decreased | |
| Caspase-3 | HepG2 cells | 80, 160, 240, 360 µM | Increased | |
| Caspase-9 | HepG2 cells | 80, 160, 240, 360 µM | Increased |
Table 3: Effect of this compound on Antioxidant Gene Expression (Nrf2-ARE Pathway)
| Gene | Cell Line | This compound Concentration | Fold Change | Reference |
| Nrf2 | SH-SY5Y cells | 10, 20, 40 µM | Increased | |
| HO-1 | Neurons | 20, 40, 80 µM | Increased | |
| NQO1 | Neurons | 20, 40, 80 µM | Increased | |
| GCLC | Neurons | 20, 40, 80 µM | Increased |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 100 mm dishes) at a density that will ensure they reach 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (Sigma-Aldrich) in dimethyl sulfoxide (DMSO). Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations (e.g., 10, 20, 50, 100, 200 µM). Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced cellular stress.
-
Treatment: When cells reach the desired confluency, replace the old medium with the medium containing different concentrations of this compound. A vehicle control (medium with the same concentration of DMSO without this compound) should be included in every experiment.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours) based on the specific experimental design.
Protocol 2: RNA Isolation and Quality Control
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the culture dish using a suitable lysis reagent (e.g., TRIzol™ Reagent, Thermo Fisher Scientific).
-
RNA Extraction: Isolate total RNA from the cell lysate following the manufacturer's protocol for the chosen RNA extraction kit. This typically involves phase separation using chloroform and precipitation with isopropanol.
-
RNA Wash and Resuspension: Wash the RNA pellet with 75% ethanol and resuspend it in RNase-free water.
-
RNA Quantification: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop™). An A260/A280 ratio of ~2.0 is generally considered indicative of pure RNA.
-
RNA Integrity Assessment: (Optional but recommended for RNA-Seq) Assess the RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or a similar instrument. A RIN value of ≥ 7 is recommended for downstream applications like RNA-Seq.
Protocol 3: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers. Commercially available kits (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad) provide a streamlined workflow.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad).
-
qPCR Program: Perform the qPCR using a real-time PCR detection system with a standard thermal cycling protocol:
-
Initial denaturation (e.g., 95°C for 3 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 10 seconds)
-
Annealing/Extension (e.g., 60°C for 30 seconds)
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression. The expression of the target gene is normalized to the expression of the reference gene.
Protocol 4: RNA Sequencing (RNA-Seq)
-
Library Preparation:
-
mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces and prime it for first-strand cDNA synthesis.
-
First and Second Strand Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers, followed by the synthesis of the second strand.
-
Adenylation of 3' Ends and Adapter Ligation: Add an 'A' base to the 3' end of the dsDNA fragments to facilitate the ligation of sequencing adapters.
-
Library Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity of DNA for sequencing.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Trimming: Remove adapter sequences and low-quality reads using tools such as Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome using an aligner like STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using packages such as DESeq2 or edgeR in R.
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify enriched biological pathways and gene ontologies.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound, the experimental workflow for studying its effects on gene expression, and the logical relationship of the analysis pipeline.
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for studying this compound's effect on gene expression.
Caption: Logical relationship of the research and analysis pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound regulates cholesterol homeostasis and inhibits inflammation via modulating NF-κB and ERK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Naringenin Targets PI3K p85alpha to Suppress PI3K/AKT Signaling Pathway and Ameliorate Disordered MMP-9 Secretion in Cigarette Smoke Extract-Induced Alveolar Macrophages In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Intrathecal Naringin Administration in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the intrathecal administration of naringin and its aglycone, naringenin, in rodent models of spinal cord injury (SCI) and neuropathic pain. The information compiled herein is based on peer-reviewed research and aims to facilitate the design and execution of similar preclinical studies.
Overview and Rationale
This compound, a flavonoid predominantly found in citrus fruits, and its active metabolite, naringenin, have demonstrated significant neuroprotective, anti-inflammatory, and antioxidant properties in various preclinical models.[1][2] Intrathecal administration allows for the direct delivery of these compounds to the spinal cord, bypassing the blood-brain barrier and potentially enhancing their therapeutic efficacy for conditions like SCI and neuropathic pain.[3][4] Research suggests that intrathecal this compound or naringenin can ameliorate motor and sensory deficits by modulating inflammatory responses, reducing oxidative stress, and protecting neuronal cells.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the intrathecal administration of this compound/naringenin in rodent models.
Table 1: Dosage and Administration Parameters
| Compound | Animal Model | Doses | Administration Volume | Injection Site | Timing of Administration | Reference |
| Naringenin | Wistar Rat (Spinal Cord Compression Injury) | 5, 10, 15 mM | 20 µL | L5-L6 spine level | 30 minutes post-injury | |
| This compound | Wistar Rat (Spinal Cord Compression Injury) | 5, 10, 15 mM | 10 µL | Not Specified | Post-injury | |
| Naringenin | Rat (Spinal Nerve Ligation) | 50, 100, 200 mg/kg | Not Specified | Intrathecal | Once daily, from 3 days prior to surgery to 7 days after |
Table 2: Summary of Efficacy Endpoints
| Compound | Animal Model | Key Findings | Reference |
| Naringenin | Wistar Rat (Spinal Cord Compression Injury) | Reduced neuropathic pain, improved locomotor function, decreased MMP-9 activity, increased MMP-2, GSH, and catalase levels, and reduced nitrite levels. | |
| This compound | Wistar Rat (Spinal Cord Compression Injury) | Reduced pain, improved motor performance, decreased spinal cord lesion area, enhanced neuronal survival, increased MMP-2, catalase, and glutathione levels, and decreased nitrite and MMP-9 activity. | |
| Naringenin | Rat (Spinal Nerve Ligation) | Dose-dependently attenuated mechanical allodynia and thermal hyperalgesia, and suppressed the synthesis of pro-inflammatory mediators. |
Experimental Protocols
Animal Models
3.1.1. Spinal Cord Compression Injury Model (Rat)
This model induces a severe and reproducible spinal cord injury.
-
Animals: Male Wistar rats (230–270 g) are commonly used.
-
Anesthesia: Anesthetize the rats using an intraperitoneal (i.p.) injection of a ketamine/xylazine mixture (e.g., 60/10 mg/kg or 100/20 mg/kg).
-
Surgical Procedure:
-
Perform a laminectomy at the T8-T9 vertebral level to expose the spinal cord.
-
Induce a compression injury by applying an aneurysm clip with a specific force (e.g., 90 g) to the exposed spinal cord for 1 minute.
-
After removing the clip, suture the muscle and skin layers.
-
Administer post-operative care, including manual bladder expression and housing in clean cages with free access to food and water.
-
3.1.2. Spinal Nerve Ligation Model (Rat)
This model is used to induce neuropathic pain.
-
Animals: As described in the spinal cord compression injury model.
-
Anesthesia: As described above.
-
Surgical Procedure:
-
Expose the L5 spinal nerve.
-
Tightly ligate the L5 spinal nerve.
-
Close the incision in layers.
-
Drug Preparation and Administration
3.2.1. Naringenin/Naringin Solution Preparation
-
Naringenin: Dissolve naringenin in a vehicle such as 5% DMSO to achieve the desired final concentrations (e.g., 5, 10, 15 mM).
-
This compound: Prepare solutions of this compound at the desired concentrations (e.g., 5, 10, 15 mM).
3.2.2. Intrathecal Injection Procedure
This procedure requires precision to deliver the compound to the subarachnoid space.
-
Anesthetize the rat as described previously.
-
Insert a 25 µL Hamilton microsyringe at the L5-L6 intervertebral space.
-
A tail-flick reflex can confirm the correct placement of the needle in the subarachnoid space.
-
Inject the prepared naringenin or this compound solution (e.g., 10-20 µL) over approximately 10 seconds.
-
Keep the needle in place for a few additional seconds to prevent backflow.
Behavioral Assessments
3.3.1. Assessment of Neuropathic Pain
-
Acetone Drop Test (Cold Allodynia): A drop of acetone is applied to the plantar surface of the hind paw, and the withdrawal response is scored.
-
Hot Plate Test (Thermal Hyperalgesia): The rat is placed on a hot plate at a controlled temperature, and the latency to lick or jump is recorded.
-
Mechanical Allodynia: Von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
3.3.2. Assessment of Locomotor Function
-
Basso, Beattie, Bresnahan (BBB) Test: An open-field locomotor rating scale used to assess hindlimb motor function recovery after SCI.
-
Inclined Plane Test: Measures the animal's ability to maintain its position on a progressively steepening board.
Biochemical Analyses
-
Gelatin Zymography: To assess the activity of matrix metalloproteinases (MMP-2 and MMP-9) in serum or spinal cord tissue.
-
Glutathione (GSH), Catalase, and Nitrite Assays: Serum levels of these markers of oxidative stress are measured using standard colorimetric assays.
-
Pro-inflammatory Cytokine Analysis: Levels of cytokines such as TNF-α and IL-1β in the spinal cord can be quantified using ELISA.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways affected by this compound/naringenin and a general experimental workflow.
Caption: Proposed mechanism of intrathecal this compound/naringenin action in SCI.
Caption: General experimental workflow for evaluating intrathecal this compound.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Frontiers | Exploring the neuroprotective potential of this compound following spinal cord injury in rats: improving sensory and motor function through combating inflammation and oxidative stress [frontiersin.org]
- 2. iasp-pain.org [iasp-pain.org]
- 3. Intrathecal administration of naringenin improves motor dysfunction and neuropathic pain following compression spinal cord injury in rats: relevance to its antioxidant and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Application Notes & Protocols: Naringin Delivery Systems for Improved Bioavailability
Audience: Researchers, scientists, and drug development professionals.
Introduction Naringin is a flavanone glycoside found abundantly in citrus fruits, particularly grapefruit.[1][2] It is known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects.[3][4][5] Despite its therapeutic potential, the clinical application of this compound is significantly hampered by its poor water solubility, low dissolution rate, and extensive first-pass metabolism, which collectively lead to low oral bioavailability. To overcome these limitations, various drug delivery systems have been developed to enhance the solubility, stability, and absorption of this compound and its active aglycone, naringenin.
This document provides an overview of different this compound and naringenin delivery systems, summarizes quantitative data on their bioavailability enhancement, details relevant experimental protocols, and visualizes key biological and experimental workflows.
This compound/Naringenin Delivery Systems: Quantitative Bioavailability Data
Numerous nano-delivery strategies have been successfully employed to improve the bioavailability of this compound and its aglycone, naringenin. These include liposomes, solid lipid nanoparticles (SLNs), self-nanoemulsifying drug delivery systems (SNEDDS), polymeric nanoparticles, and phospholipid complexes. The following table summarizes the quantitative improvements in bioavailability achieved with these systems.
| Delivery System | Active Compound | Key Components / Method | Fold Increase in Bioavailability (Relative AUC vs. Free Drug) | Animal Model | Reference(s) |
| Liposomes | Naringenin | Phosphatidylcholine | ~13.44-fold | Mice | |
| Solid Lipid Nanoparticles (SLNs) | Naringenin | Glyceryl monostearate, Soya lecithin / Emulsification & low-temperature solidification | ~2.53-fold (Pulmonary Adm.) | Sprague-Dawley Rats | |
| Solid Lipid Nanoparticles (SLNs) | Naringenin | Stearic acid, Lauric acid / Hot melt encapsulation | ~9-12-fold | Wistar Rats | |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Naringenin | Triacetin (oil), Tween 80 (surfactant), Transcutol HP (co-surfactant) | Significant Increase in AUC | Not Specified | |
| Hydroxypropyl-β-Cyclodextrin (HPβCD) Complex | Naringenin | Naringenin, HPβCD | ~7.4-fold | Sprague-Dawley Rats | |
| Phospholipid Complex | Naringenin | Naringenin, Phosphatidylcholine | Enhanced plasma concentration and retention time | Rats | |
| Nanosuspension | Naringenin | Tocopherol polyethylene glycol succinate (TPGS) / Media-milling | ~1.8-fold | Not Specified |
Key Signaling Pathways Modulated by this compound
This compound and naringenin exert their pharmacological effects by modulating several key intracellular signaling pathways involved in inflammation, cell proliferation, and apoptosis. Understanding these pathways is crucial for developing targeted therapies.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Caption: this compound inhibits the NF-κB pathway by preventing IKK activation.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is crucial for regulating cell cycle, proliferation, and survival. Dysregulation of this pathway is common in cancer. This compound has been shown to inhibit this pathway, thereby promoting apoptosis in cancer cells.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, reducing cell proliferation.
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of this compound delivery systems.
Protocol for Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the nanoprecipitation method.
Materials and Equipment:
-
This compound
-
Lipid (e.g., Palmitic acid, Stearic acid)
-
Surfactant (e.g., Tween 80)
-
Organic solvent (e.g., Ethyl acetate, Ethanol)
-
Distilled water
-
Magnetic stirrer
-
Ultrasonicator
-
High-speed centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve the chosen lipid (e.g., 0.14 mmol Palmitic acid) and a specific amount of this compound in a mixture of organic solvents (e.g., 18 mL ethyl acetate and 2 mL ethanol).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 5% Tween 80 in distilled water).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring (e.g., 700 rpm) at room temperature.
-
Nanoparticle Formation: A turbid suspension containing the SLNs will form. Continue stirring for an additional 5-10 minutes to ensure complete formation and stabilization.
-
Purification: Centrifuge the resulting SLN suspension at high speed (e.g., 15,000 rpm for 15 minutes) to separate the nanoparticles from the un-entrapped drug and excess surfactant.
-
Washing & Storage: Discard the supernatant, resuspend the nanoparticle pellet in distilled water, and store at 4°C for further analysis. For long-term stability, lyophilization can be performed.
Protocol for Preparation of this compound Liposomes
This protocol uses the thin-film hydration method, a common technique for liposome preparation.
Materials and Equipment:
-
This compound
-
Phospholipid (e.g., Phosphatidylcholine, soy lecithin)
-
Cholesterol (optional, for membrane stability)
-
Organic solvent (e.g., Chloroform, Methanol)
-
Phosphate Buffered Saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional, for size homogenization)
Procedure:
-
Lipid Film Formation: Dissolve this compound, phospholipid, and cholesterol in an organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature above the lipid's phase transition temperature to form a thin, dry lipid film on the flask wall.
-
Hydration: Add the aqueous buffer (e.g., PBS) to the flask and hydrate the lipid film by gentle rotation or agitation. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a bath or probe sonicator.
-
Size Homogenization (Extrusion): For a highly uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove un-encapsulated this compound by dialysis, gel filtration chromatography (e.g., Sephadex G-50), or ultracentrifugation.
Protocol for In Vivo Pharmacokinetic Study
This protocol outlines a typical workflow for assessing the bioavailability of a this compound formulation in a rodent model.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Procedure:
-
Animal Handling: Use healthy adult rats (e.g., Wistar or Sprague-Dawley), acclimatized for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping and Dosing: Divide the animals into at least two groups: a control group receiving a suspension of free this compound, and a test group receiving the this compound-loaded delivery system. Administer the formulations orally via gavage.
-
Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing) into heparinized tubes.
-
Plasma Separation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Preparation: For analysis, precipitate the plasma proteins by adding a solvent like acetonitrile or methanol. Centrifuge to obtain a clear supernatant containing this compound.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Pharmacokinetic Analysis: Plot the plasma concentration of this compound versus time. Calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax).
-
Relative Bioavailability Calculation: Determine the relative bioavailability using the formula: (AUC_test / AUC_control) * 100%. A value greater than 100% indicates enhanced bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulatory mechanism and therapeutic potentials of this compound against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. This compound and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Nanotechnological Strategies for Potential Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Naringin Encapsulation in Nanoparticles: Application Notes and Protocols for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the encapsulation of naringin, a bioactive flavonoid, into nanoparticles to enhance its therapeutic efficacy. This compound exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] However, its clinical application is often hindered by poor aqueous solubility, low bioavailability, and extensive first-pass metabolism.[1][2][3] Encapsulation within nanoparticle-based delivery systems presents a promising strategy to overcome these limitations.
Nanoparticle Formulations for this compound Delivery
Various nanocarrier systems have been explored for the encapsulation of this compound and its aglycone, naringenin, to improve their physicochemical properties and biological activity. The choice of nanoparticle formulation depends on the desired therapeutic application, route of administration, and required release profile.
Commonly Used Nanoparticle Systems:
-
Polymeric Nanoparticles: These are formed from biodegradable and biocompatible polymers. They can be formulated as nanospheres, where the drug is uniformly dispersed, or nanocapsules, where the drug is contained within a core surrounded by a polymeric shell. Chitosan, a natural polymer, has been used to create this compound-loaded nanoparticles that show improved antimicrobial and anticancer activities.
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids. They offer advantages such as high stability, controlled release, and the ability to encapsulate lipophilic drugs like naringenin. SLNs have been shown to increase the bioavailability of naringenin following pulmonary administration.
-
Hybrid Nanoparticles: These systems combine the advantages of different materials. For instance, lipid-polymer hybrid nanoparticles have been developed for this compound delivery, demonstrating enhanced drug release and permeation.
-
Nanosuspensions: These are colloidal dispersions of pure drug particles stabilized by surfactants. Naringenin nanosuspensions have been prepared to increase solubility and bioavailability, showing enhanced antitussive and expectorant effects.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of various this compound and naringenin nanoparticle formulations reported in the literature.
Table 1: Physicochemical Properties of this compound/Naringenin Nanoparticles
| Nanoparticle Type | Core Material(s) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| This compound-Naringenin Polymeric NPs | Eudragit® L100 | 121 | < 0.1 | - | |
| Naringenin SLNs | Glycerol monostearate | 98 | 0.258 | -31.4 | |
| Naringenin SLNs | Palmitic acid | 365 ± 28 | - | -16 to -27 | |
| Naringenin SLNs | Stearic acid | 429 ± 76 | - | -16 to -27 | |
| This compound Hybrid NPs | Lipid, Chitosan, TPGS | 246 ± 8.3 | 0.23 | +18.1 | |
| Naringenin Nanosuspension | Naringenin, TPGS | 216.9 | - | - | |
| This compound-loaded Lipid Nanoparticles | Lipid | < 200 | ~0.245 | ~+10 | |
| This compound-loaded Zein/Caseinate NPs | Zein, Sodium Caseinate | 234 | 0.213 | -28.2 | |
| Naringenin-loaded Chitosan/Dextran NPs | Chitosan, Dextran Sulfate | ~337.2 ± 48.27 | - | -34.4 ± 7.45 |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle Type | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| This compound-Naringenin Polymeric NPs | > 80 | - | |
| Naringenin SLNs | 79.11 | - | |
| Naringenin SLNs (Palmitic acid) | 71.7 ± 8.6 | - | |
| This compound Hybrid NPs | 83.5 ± 2.1 | - | |
| Naringenin Nanosuspension | - | 66.7 | |
| This compound-loaded Lipid Nanoparticles | 30 - 40 | ~10 | |
| This compound-loaded Zein/Caseinate NPs | 71 ± 2 | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and in vitro evaluation of this compound-loaded nanoparticles.
Protocol for Synthesis of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation
This protocol is based on the interfacial deposition of a pre-formed polymer method.
Materials:
-
This compound
-
Polymer (e.g., Eudragit® L100)
-
Organic Solvent (e.g., Ethanol)
-
Surfactant (e.g., Polysorbate 80)
-
Aqueous phase (Purified water)
-
Stabilizer (e.g., Sorbitan monostearate)
Procedure:
-
Organic Phase Preparation: Dissolve this compound (e.g., 0.05 g), the polymer (e.g., 0.25 g), and a stabilizer (e.g., 0.0962 g sorbitan monostearate) in a suitable organic solvent (e.g., 100 mL ethanol).
-
Aqueous Phase Preparation: Dissolve a surfactant (e.g., 0.385 g Polysorbate 80) in purified water.
-
Nanoprecipitation: Under magnetic stirring, pour the organic phase into the aqueous phase. The nanoparticles will form spontaneously as the solvent diffuses.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator until a final aqueous suspension of nanoparticles is obtained.
-
Storage: Store the nanoparticle suspension at room temperature (25 ± 3 °C).
Protocol for Synthesis of Naringenin-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on an emulsification and low-temperature solidification method.
Materials:
-
Naringenin
-
Solid Lipid (e.g., Glycerol monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Aqueous phase (Purified water)
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid by heating it above its melting point. Disperse naringenin in the molten lipid.
-
Aqueous Phase Preparation: Heat the aqueous phase containing the surfactant to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the lipid phase and homogenize at high speed using a high-shear homogenizer to form a hot oil-in-water emulsion.
-
Solidification: Disperse the hot nanoemulsion in cold water under stirring. The rapid cooling will cause the lipid to solidify, forming the SLNs.
-
Purification/Storage: The resulting SLN dispersion can be further processed (e.g., lyophilized) or stored at 4°C.
Protocol for Characterization of Nanoparticles
2.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering.
-
Procedure:
-
Dilute the nanoparticle suspension (e.g., 500-fold) with purified water for size and PDI measurements, or with a 10 mM NaCl solution for zeta potential measurement.
-
Analyze the sample using a Zetasizer instrument.
-
Perform measurements in triplicate to ensure reproducibility.
-
2.3.2. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Technique: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separation of free drug: Separate the unencapsulated this compound from the nanoparticles by centrifugation or filtration.
-
Quantification of free drug: Measure the concentration of this compound in the supernatant/filtrate using a validated HPLC method.
-
Calculation:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
2.3.3. Morphology
-
Technique: Transmission Electron Microscopy (TEM).
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to air dry.
-
If necessary, negatively stain the sample (e.g., with phosphotungstic acid).
-
Observe the morphology, size, and shape of the nanoparticles under the TEM.
-
Protocol for In Vitro Drug Release Study
This protocol utilizes the dialysis bag method.
Materials:
-
This compound-loaded nanoparticle suspension
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Release medium (e.g., Simulated Gastric Fluid, Phosphate Buffered Saline pH 7.4)
-
Shaking incubator or water bath
Procedure:
-
Place a known amount of the nanoparticle suspension into a dialysis bag.
-
Seal the bag and immerse it in a known volume of the release medium.
-
Maintain the system at 37°C with constant agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of this compound released into the medium at each time point using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time. A sustained release pattern is often observed for nanoparticle formulations.
Protocol for Cellular Uptake Study
This protocol uses fluorescence microscopy to visualize the uptake of labeled nanoparticles into cells.
Materials:
-
Fluorescently labeled nanoparticles (e.g., FITC-labeled)
-
Cell line (e.g., A549 human lung carcinoma cells)
-
Cell culture medium and supplements
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., with glass coverslips) and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled nanoparticle suspension at a specific concentration.
-
Incubation: Incubate the cells for various time points (e.g., 0.5, 1, 2, 3, 4, and 24 hours) to observe time-dependent uptake.
-
Washing: After incubation, wash the cells with PBS to remove non-internalized nanoparticles.
-
Fixation and Staining (Optional): Fix the cells (e.g., with 4% paraformaldehyde) and stain the nuclei (e.g., with DAPI).
-
Imaging: Visualize the cellular uptake of the nanoparticles using a confocal microscope. The internalization of nanoparticles is often observed within the cytoplasm.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound and its aglycone naringenin exert their therapeutic effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for designing targeted drug delivery systems. Key modulated pathways include those involved in inflammation, apoptosis, and cell proliferation.
-
Anti-inflammatory Effects: this compound can suppress inflammatory responses by inhibiting the NF-κB signaling pathway. This leads to a decreased expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Apoptosis Induction: In cancer cells, this compound can promote programmed cell death (apoptosis) by activating caspases, such as caspase-9 and caspase-3.
-
Antiproliferative Effects: this compound has been shown to inhibit the proliferation of cancer cells by interfering with pathways like the PI3K/Akt/mTOR signaling cascade.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for this compound Nanoparticle Development
The development and evaluation of this compound-loaded nanoparticles follow a logical progression from formulation to in vitro and potentially in vivo testing.
Caption: Workflow for this compound nanoparticle development.
References
Application Notes and Protocols for Testing Naringin's Anti-Cancer Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for evaluating the anti-cancer properties of Naringin, a flavonoid predominantly found in citrus fruits. The following sections detail established protocols for both xenograft and carcinogen-induced tumor models, summarize quantitative efficacy data, and illustrate key signaling pathways involved in this compound's mechanism of action.
Overview of this compound's Anti-Cancer Activity
This compound has demonstrated significant potential as an anti-cancer agent in numerous preclinical studies.[1][2] Its therapeutic effects are attributed to its ability to modulate a variety of cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and suppression of metastasis and angiogenesis (the formation of new blood vessels that supply tumors).[3][4][5] Animal models are indispensable tools for validating these in vitro findings and for assessing the systemic efficacy and safety of this compound.
Animal Models for Efficacy Testing
The choice of animal model is critical for accurately assessing the anti-cancer potential of this compound against specific malignancies. Two commonly employed types of models are xenografts and carcinogen-induced models.
Xenograft Models
Xenograft models involve the transplantation of human cancer cells into immunodeficient mice. This approach allows for the in vivo study of human tumors and their response to therapeutic agents like this compound.
2.1.1. Breast Cancer Xenograft Model (MDA-MB-231)
The MDA-MB-231 cell line is a model for triple-negative breast cancer. In vivo studies have shown that this compound can decrease tumor volume and weight in mice bearing MDA-MB-231 xenografts.
2.1.2. Ovarian Cancer Xenograft Model (SKOV3-DDP)
The SKOV3-DDP cell line is a cisplatin-resistant human ovarian cancer cell line. This compound has been shown to inhibit cisplatin resistance in these cells in vivo.
2.1.3. Glioblastoma Xenograft Model (U-87)
The U-87 cell line is a human glioblastoma cell line. This compound administration has been shown to reduce tumor size and cell invasion in a U-87 mouse xenograft model.
Carcinogen-Induced Models
Carcinogen-induced models utilize chemical agents to induce tumor formation in animals, closely mimicking the process of carcinogenesis in humans.
2.2.1. DMBA-Induced Mammary Cancer Model
7,12-Dimethylbenz[a]anthracene (DMBA) is a potent carcinogen used to induce mammary tumors in rats. This model is valuable for studying the chemopreventive effects of compounds like this compound.
2.2.2. AOM/DSS-Induced Colorectal Cancer Model
A combination of azoxymethane (AOM) and dextran sodium sulfate (DSS) is used to induce colitis-associated colorectal cancer in mice. This model is relevant for studying the interplay between inflammation and cancer, and the potential of this compound to intervene in this process.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies investigating the anti-cancer efficacy of this compound.
Table 1: Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | This compound Dose | Treatment Duration | Outcome | Reference |
| Breast Cancer | MDA-MB-231 | Xenograft Mice | Not Specified | Not Specified | Decreased tumor volume and weight | |
| Ovarian Cancer | SKOV3-DDP | BALB/c nude mice | 2 mg/kg/day (i.p.) | 10 days | Inhibition of cisplatin resistance | |
| Ovarian Cancer | Ovarian tumor cells | Nude mice | 0.5, 1, 2 mg/kg (i.p.) | 10 days | Dose-dependent reduction in tumor size and weight | |
| Glioblastoma | U-87 | Xenograft Mice | Not Specified | Not Specified | Reduced tumor size and cell invasion |
Table 2: Efficacy of this compound in Carcinogen-Induced Models
| Cancer Type | Induction Method | Animal Model | This compound Dose | Treatment Duration | Outcome | Reference |
| Mammary Cancer | DMBA | Sprague Dawley rats | 30 mg/kg b.wt (oral) | 16 weeks (pre- and post-treatment) | Reduced tumor incidence and volume |
Experimental Protocols
The following are detailed protocols for establishing and utilizing animal models to test the anti-cancer efficacy of this compound.
General Protocol for Subcutaneous Xenograft Model
This protocol provides a general framework for establishing a subcutaneous xenograft model. Specific cell numbers and volumes may need to be optimized for different cell lines.
Materials:
-
Human cancer cell line of interest (e.g., MDA-MB-231, SKOV3-DDP, U-87)
-
Immunodeficient mice (e.g., BALB/c nude mice, NSG mice), 6-8 weeks old
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Syringes (1 mL) and needles (27-30 gauge)
-
This compound solution (sterile, for injection)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the chosen cancer cell line in the appropriate complete medium until they reach 80-90% confluency.
-
Cell Harvesting: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Preparation for Injection: Resuspend the cell pellet in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio). Perform a cell count and viability assessment (e.g., using trypan blue). Adjust the cell concentration to the desired density (e.g., 1 x 10^6 to 2 x 10^6 cells in 100-200 µL).
-
Subcutaneous Injection: Anesthetize the mouse. Subcutaneously inject the cell suspension into the flank of the mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage) at the predetermined dose and schedule. The control group should receive the vehicle control.
-
Efficacy Assessment: Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). The formula for tumor volume is typically (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. Tissues can be collected for further analysis (e.g., histology, Western blotting).
Protocol for DMBA-Induced Mammary Cancer in Rats
This protocol describes the induction of mammary tumors in rats using DMBA.
Materials:
-
Female Sprague Dawley rats (50-60 days old)
-
7,12-Dimethylbenz[a]anthracene (DMBA)
-
Corn oil
-
This compound
-
Oral gavage needles
Procedure:
-
DMBA Administration: Prepare a solution of DMBA in corn oil. Administer a single oral dose of DMBA (e.g., 80 mg/kg body weight) to each rat.
-
Tumor Development: Palpate the mammary glands weekly to monitor for tumor development. Tumors typically appear after several weeks.
-
This compound Treatment Groups:
-
Chemoprevention (Pre-treatment): Start oral administration of this compound (e.g., 30 mg/kg body weight, twice a week) one week before DMBA administration and continue for the duration of the study (e.g., 16 weeks).
-
Therapeutic (Post-treatment): Once mammary tumors are established (e.g., after 7 weeks), begin oral administration of this compound (e.g., 30 mg/kg body weight) for the remainder of the experimental period.
-
-
Data Collection: Record the time of tumor appearance, number of tumors, and tumor volume.
-
Endpoint Analysis: At the end of the study, euthanize the rats and collect tumors and other tissues for analysis.
Protocol for AOM/DSS-Induced Colorectal Cancer in Mice
This protocol outlines the induction of colitis-associated colorectal cancer in mice.
Materials:
-
Male C57BL/6 or BALB/c mice (6-8 weeks old)
-
Azoxymethane (AOM)
-
Dextran sodium sulfate (DSS)
-
Sterile saline
-
This compound
Procedure:
-
AOM Injection: Administer a single intraperitoneal injection of AOM (e.g., 10 mg/kg body weight) dissolved in sterile saline.
-
DSS Administration Cycles: One week after the AOM injection, provide DSS (e.g., 2-2.5%) in the drinking water for 5-7 days. This is followed by a period of regular drinking water (e.g., 14-16 days). Repeat this cycle for a total of 2-3 cycles.
-
This compound Administration: this compound can be administered orally throughout the AOM/DSS treatment period to assess its chemopreventive effects.
-
Monitoring: Monitor the mice for clinical signs of colitis, such as weight loss, diarrhea, and blood in the stool.
-
Endpoint and Analysis: At the end of the study (e.g., 12-20 weeks), euthanize the mice. Dissect the colon, count the number of tumors, and measure their size. The colon can be fixed for histological analysis.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting multiple signaling pathways. The diagrams below illustrate some of the key pathways involved.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for conducting in vivo efficacy studies of this compound.
Caption: General workflow for a xenograft model study.
Caption: General workflow for a carcinogen-induced model study.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust preclinical studies to evaluate the anti-cancer efficacy of this compound. The use of appropriate animal models and standardized protocols is essential for obtaining reliable and translatable results that can inform future clinical development.
References
- 1. This compound inhibits cisplatin resistance of ovarian cancer cells by inhibiting autophagy mediated by the TGF-β2/smad2 pathway - Wang - Translational Cancer Research [tcr.amegroups.org]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits ovarian tumor growth by promoting apoptosis: An in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits ovarian tumor growth by promoting apoptosis: An in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Naringin's Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solubilization of naringin in aqueous solutions.
General FAQs
Q1: Why is this compound poorly soluble in water?
This compound, a flavanone glycoside found in citrus fruits, has limited water solubility due to its molecular structure, which contains a large, hydrophobic flavanone backbone.[1][2] Although it possesses a hydrophilic sugar moiety (neohesperidose), the overall hydrophobicity of the molecule restricts its ability to readily dissolve in aqueous solutions.[2] Its solubility in water is reported to be as low as 1 mg/mL at 40°C.[1] This poor solubility can significantly hinder its application in pharmaceutical formulations and various experimental assays.[1]
Q2: What are the common methods to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the aqueous solubility of this compound. These include:
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin (β-CD) and its derivatives, can significantly increase this compound's solubility.
-
pH Adjustment: The solubility of this compound is pH-dependent, with increased solubility observed in alkaline conditions.
-
Nanoformulations: Reducing the particle size to the nanometer range through techniques like nano-crystallization or encapsulation into nanoparticles can improve the dissolution rate and solubility.
-
Solid Dispersions: Dispersing this compound in a solid carrier matrix, such as polymers like PVP K30 or PEG6000, can enhance its dissolution.
-
Use of Co-solvents and Hydrotropic Agents: The addition of co-solvents or hydrotropic agents like sodium salicylate can also improve the solubility of this compound.
-
Structural Modification: Chemical modifications of the this compound molecule, such as acylation or glycosylation, can alter its physicochemical properties to improve solubility.
Troubleshooting Guides & Method-Specific FAQs
Method 1: Complexation with Cyclodextrins
This technique involves encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin, a cyclic oligosaccharide. This non-covalent inclusion complex shields the hydrophobic parts of this compound from the aqueous environment, thereby increasing its apparent solubility.
Troubleshooting Guide: Cyclodextrin Complexation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low solubility enhancement. | - Incorrect molar ratio of this compound to cyclodextrin.- Inefficient complexation method.- Use of an unsuitable cyclodextrin type. | - Optimize the molar ratio (1:1 is common, but others can be tested).- Try different preparation methods such as co-precipitation, kneading, or freeze-drying.- Test different cyclodextrin derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD), which often shows superior solubilizing effects compared to β-CD. |
| Precipitation of the complex over time. | - Supersaturated solution.- Temperature fluctuations. | - Prepare solutions closer to the saturation point.- Store the solution at a constant temperature. |
| Difficulty in isolating the solid complex. | - Incomplete complex formation.- Inefficient drying method. | - Ensure sufficient stirring/sonication time during preparation.- Use freeze-drying (lyophilization) for efficient removal of water and to obtain a fine powder. |
FAQs: Cyclodextrin Complexation
Q: Which cyclodextrin is most effective for solubilizing this compound?
Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be highly effective, increasing the solubility of the related compound naringenin by over 400-fold. For this compound, β-cyclodextrin (β-CD) complexation has been reported to increase its aqueous solubility by nearly 15 times. The choice of cyclodextrin can depend on the specific experimental requirements, including desired solubility enhancement and toxicological considerations.
Q: What is a typical molar ratio for this compound and cyclodextrin?
A 1:1 molar ratio is commonly used for the inclusion complex of this compound and β-cyclodextrin. However, the optimal ratio can vary, and it is advisable to perform a phase solubility study to determine the ideal stoichiometry for your specific conditions.
Experimental Protocol: this compound-β-Cyclodextrin Inclusion Complex (Co-precipitation Method)
-
Preparation of Solutions:
-
Prepare an aqueous solution of β-cyclodextrin (β-CD) by dissolving a calculated amount in distilled water with stirring.
-
Prepare a solution of this compound by dissolving it in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).
-
-
Complexation:
-
Slowly add the this compound solution dropwise to the β-CD solution while maintaining constant stirring.
-
Continue stirring the mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 12 hours) to allow for complex formation.
-
-
Precipitation and Isolation:
-
After stirring, cool the solution (e.g., in a refrigerator) to induce the precipitation of the inclusion complex.
-
Collect the precipitate by filtration (e.g., using a 0.45 µm filter).
-
-
Washing and Drying:
-
Wash the collected precipitate with a small amount of cold distilled water to remove any uncomplexed material.
-
Dry the final product, for instance, in a vacuum oven or by freeze-drying, to obtain the solid this compound-β-CD inclusion complex.
-
Quantitative Data: Solubility Enhancement with Cyclodextrins
| Compound | Cyclodextrin | Fold Increase in Solubility | Reference |
| This compound | β-Cyclodextrin (β-CD) | ~15-fold | |
| Naringenin | β-Cyclodextrin (β-CD) | 132-fold | |
| Naringenin | Methyl-β-cyclodextrin (mβCD) | 526-fold | |
| Naringenin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 437-fold |
Diagram: Cyclodextrin Complexation Workflow
Caption: Workflow for this compound-Cyclodextrin Complexation.
Method 2: pH Adjustment
The solubility of flavonoids like this compound can be influenced by the pH of the aqueous medium. Generally, their solubility increases in alkaline conditions due to the deprotonation of hydroxyl groups, which makes the molecule more polar.
Troubleshooting Guide: pH Adjustment
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound degradation. | - this compound can be unstable at extreme pH values, especially high pH. | - Use the minimum pH required to achieve the desired solubility.- Prepare the solution fresh before use.- Conduct stability studies to determine the acceptable pH range and time frame for your experiment. |
| Precipitation upon pH neutralization. | - The solubility of this compound is reversible with pH changes. As the pH is lowered, it will precipitate out of the solution. | - This is an expected behavior. If a neutral pH is required for the final application, this method may not be suitable, or a stabilizing agent may be needed. |
| Inconsistent solubility results. | - Inaccurate pH measurement.- Buffer effects. | - Calibrate the pH meter before use.- Be aware that different buffer systems can influence solubility differently. Maintain consistency in the buffer used. |
FAQs: pH Adjustment
Q: At what pH does this compound solubility increase?
The solubility of this compound and its aglycone, naringenin, is pH-dependent, with solubility increasing as the pH becomes more alkaline. For instance, dissolving this compound in a solution with a pH of 12 and then adjusting it downwards can be used as a method for loading into nanoliposomes, taking advantage of the reduced solubility at lower pH values.
Q: Is pH adjustment a suitable method for all applications?
While effective for increasing solubility, the use of high pH solutions may not be suitable for all experimental contexts, particularly in biological systems where a physiological pH must be maintained. The potential for this compound degradation at high pH is also a critical consideration.
Experimental Protocol: pH-Dependent Solubilization
-
Prepare a high pH stock solution:
-
Weigh the desired amount of this compound.
-
Add a small volume of an alkaline solution (e.g., 0.1 M NaOH) to dissolve the this compound. Gentle warming or sonication can aid dissolution.
-
-
Adjust to the final pH:
-
Slowly add an acidic solution (e.g., 0.1 M HCl) dropwise to the this compound stock solution while monitoring the pH with a calibrated pH meter.
-
Continue adding the acid until the desired final pH is reached. Note that precipitation may occur if the pH is lowered significantly.
-
-
Volume adjustment and filtration:
-
Bring the solution to the final desired volume with the appropriate buffer.
-
If any precipitate forms, filter the solution through a suitable filter (e.g., 0.22 µm) to obtain a clear solution of saturated this compound at that specific pH.
-
Quantitative Data: pH-Dependent Solubility of Naringenin
| pH | Solubility Behavior | Reference |
| 1.2 (0.2N HCl) | Low solubility | |
| 6.8 (Phosphate Buffer) | Moderate solubility | |
| 7.4 (Phosphate Buffer) | Highest solubility among the tested buffers |
Diagram: Logic of pH-Dependent Solubility
Caption: Relationship between pH and this compound Solubility.
Method 3: Nanoformulations
Reducing the particle size of this compound to the nanoscale dramatically increases the surface area-to-volume ratio, which can lead to a significant enhancement in the dissolution rate and apparent solubility according to the Ostwald-Freundlich equation.
Troubleshooting Guide: Nanoformulations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Wide particle size distribution (high Polydispersity Index - PDI). | - Inefficient homogenization or sonication.- Inappropriate stabilizer concentration. | - Optimize the energy input (e.g., sonication time and amplitude, homogenization pressure and cycles).- Adjust the concentration of the stabilizer (e.g., PVP K-90, TPGS). |
| Particle aggregation and instability. | - Insufficient surface charge (low Zeta Potential).- Inadequate amount of stabilizer. | - Increase the amount of stabilizer to provide better steric hindrance.- If possible, adjust the pH to a value away from the isoelectric point to increase electrostatic repulsion. |
| Low drug loading or encapsulation efficiency. | - Poor affinity of this compound for the nanoparticle matrix.- Drug leakage during preparation. | - Select a polymer or lipid matrix with better compatibility with this compound.- Optimize the preparation parameters (e.g., drug-to-carrier ratio, stirring speed). |
FAQs: Nanoformulations
Q: What is a common method for preparing this compound nanosuspensions?
The anti-solvent precipitation method is frequently used. This "bottom-up" approach involves dissolving this compound in an organic solvent and then introducing this solution into an aqueous medium (the anti-solvent) where this compound is poorly soluble, causing it to precipitate as nanoparticles. A stabilizer is crucial in this process to control particle growth and prevent aggregation.
Q: What kind of improvements can be expected with nanoformulations?
Naringenin nanosuspensions have been shown to increase the dissolution rate significantly, with 91% dissolved in 60 minutes compared to 42% for the raw powder. This can lead to improved bioavailability; for example, the maximum plasma concentration (Cmax) and the area under the curve (AUC) for naringenin nanosuspensions were found to be approximately 2- and 1.8-fold higher, respectively, than for the pure drug.
Experimental Protocol: this compound Nanosuspension (Anti-solvent Sonoprecipitation)
-
Preparation of Organic Phase:
-
Dissolve a specific amount of this compound in a suitable organic solvent (e.g., ethanol) to form a clear solution.
-
-
Preparation of Aqueous Phase:
-
Dissolve a stabilizer (e.g., PVP K-90) in distilled water.
-
-
Precipitation:
-
Place the aqueous phase in an ultrasonic bath.
-
Inject the organic phase into the aqueous phase at a constant rate under continuous high-power sonication. The rapid mixing and change in solvent polarity will cause this compound to precipitate as nanoparticles.
-
-
Solvent Removal:
-
Remove the organic solvent from the nanosuspension, for example, by using a rotary evaporator under reduced pressure.
-
-
Characterization:
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Quantitative Data: Naringenin Nanoformulations
| Formulation | Parameter | Value | Reference |
| Naringenin Nanosuspension | Minimum Particle Size | 117 ± 5 nm | |
| Naringenin Nanosuspension | Zeta Potential | -14.6 ± 5.6 mV | |
| Naringenin Nanosuspension | Dissolution (60 min) | 91 ± 4.4% | |
| Pure Naringenin Powder | Dissolution (60 min) | 42 ± 0.41% |
Diagram: Anti-solvent Precipitation Workflow
References
Naringin stability in different solvent systems and pH
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of naringin in various solvent systems and pH conditions. Below, you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your this compound samples during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound stability in aqueous solutions?
A1: this compound is most stable in acidic to neutral aqueous solutions. Studies have shown that this compound remains stable at physiological pH values of 1.2, 4.6, 6.8, and 7.4.[1][2] However, it is susceptible to degradation under extreme pH conditions.[2] Under alkaline conditions (pH 11.0 and 12.0), a degradation of approximately 8% has been observed after 60 minutes.[3]
Q2: Which solvent is best for dissolving and storing this compound?
A2: For long-term storage, organic solvents are generally preferred over aqueous solutions. This compound dissolves in several organic solvents, including ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).[4] Ethanol is a commonly used solvent for preparing stock solutions. The choice of solvent may also depend on the specific requirements of your experiment and downstream applications.
Q3: How do temperature and light affect this compound stability?
A3: this compound demonstrates high thermal stability at temperatures up to 100°C. Significant thermal degradation is generally observed only at temperatures above 100°C. However, this compound is sensitive to light. Exposure to visible light (e.g., 16.5 klux) can provoke its degradation. Therefore, it is recommended to store this compound solutions in a cool, dark place or in amber-colored vials to protect them from light.
Q4: What are the common degradation products of this compound?
A4: The primary degradation product of this compound, particularly under acidic or enzymatic conditions, is its aglycone, naringenin. This occurs through the hydrolysis of the glycosidic bond. In the human body, this conversion is facilitated by the liver enzyme naringinase.
Q5: Why has my this compound solution turned a slight yellow color?
A5: A change in color from white or colorless to light yellow can be an indicator of this compound degradation, especially when formulations are subjected to higher temperatures such as 40°C and 60°C. This may be accompanied by a decrease in the concentration of this compound in the solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low this compound concentration in analysis (e.g., HPLC). | Degradation due to improper storage. | Ensure solutions are stored at cool temperatures (e.g., 4-8°C), protected from light, and within the optimal pH range (acidic to neutral). |
| Degradation due to solution pH. | Check the pH of your solvent or buffer. This compound degrades in highly alkaline conditions. Adjust the pH to a slightly acidic or neutral range if possible for your experiment. | |
| Precipitation observed in the this compound solution. | Poor solubility in the chosen solvent. | This compound has poor water solubility. Consider using organic solvents like ethanol or methanol for higher concentrations. For aqueous solutions, ensure the concentration is not above its solubility limit at the given temperature. |
| Discoloration (yellowing) of the solution. | Thermal or photodegradation. | This indicates potential degradation. Store samples at lower temperatures and protect them from light. Prepare fresh solutions for critical experiments. |
| Inconsistent results between experimental batches. | Variable stability across different preparations. | Standardize your protocol for solution preparation, including the solvent, pH, temperature, and storage conditions, to ensure consistency. |
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions as reported in the literature.
Table 1: Stability of this compound at Different pH Values
| pH | Buffer System | Temperature | Duration | Remaining this compound (%) | Reference |
| 1.2 | HCl Buffer | Not Specified | Not Specified | Stable | |
| 6.8 | Phosphate Buffer | Not Specified | Not Specified | Stable | |
| 7.4 | Physiological pH | Not Specified | Not Specified | Stable | |
| 11.0 | Alkaline Solution | Not Specified | 60 minutes | ~92% | |
| 12.0 | Alkaline Solution | Not Specified | 60 minutes | ~92% |
Table 2: Stability of this compound Under Different Storage Temperatures
| Storage Condition | Duration | Stability Outcome | Reference |
| Room Temperature (25°C ± 3°C) | 60 days | Most suitable for maintaining stability | |
| Refrigerator (5°C - 8°C) | 60 days | Stable | |
| 40°C | 60 days | Slight change in color to light yellow, indicating some degradation | |
| 60°C | 60 days | Did not show good stability | |
| Up to 100°C | Not Specified | Remained stable |
Experimental Protocols & Visualizations
General Workflow for this compound Stability Assessment
The following diagram outlines a typical experimental workflow for evaluating the stability of this compound.
This compound Degradation Pathway
Under certain conditions, such as low pH or enzymatic action, this compound can hydrolyze to its aglycone form, naringenin.
Protocol: HPLC Method for this compound Quantification
A validated high-performance liquid chromatography (HPLC) method is crucial for accurately determining this compound concentration and assessing its stability.
Objective: To quantify this compound and its primary degradation product, naringenin.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Ultrapure water (HPLC grade)
-
Acid for pH adjustment (e.g., hydrochloric acid or phosphoric acid)
-
This compound and naringenin reference standards
-
Syringe filters (0.45 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with pH adjusted to 4.0 (Solvent A).
-
Gradient Example: 0-4 min, 10-70% B; 4-5 min, 70-100% B; 5-6 min, 100-70% B; 6-8 min, 70-10% B.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 285 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound and naringenin reference standards in a suitable solvent (e.g., ethanol).
-
Create a series of calibration standards by diluting the stock solution with the mobile phase or a diluent similar to the sample matrix (e.g., water at pH 4.0 and acetonitrile 1:1 v/v).
-
-
Sample Preparation:
-
At each time point of the stability study, withdraw an aliquot of the this compound solution.
-
Dilute the sample as necessary to fall within the concentration range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Record the chromatograms and integrate the peak areas for this compound and naringenin.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the test samples by using the regression equation from the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
References
- 1. jpsionline.com [jpsionline.com]
- 2. Preformulation studies and in vitro cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Encapsulation of Hydrophobic and Low-Soluble Polyphenols into Nanoliposomes by pH-Driven Method: Naringenin and this compound as Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. seer.ufrgs.br [seer.ufrgs.br]
Technical Support Center: Optimizing Naringin Extraction from Plant Material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of naringin from plant materials.
Troubleshooting Guide
This section addresses specific issues that may be encountered during this compound extraction experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why is my this compound yield consistently low?
Answer: Low this compound yield can be attributed to several factors, ranging from the choice of plant material to the extraction parameters. Here are some potential causes and solutions:
-
Suboptimal Solvent Selection: The solubility of this compound varies significantly among different solvents. Methanol has been reported to have high solubility for this compound.[1][2] The use of aqueous ethanol, typically around 70-80%, is also a common and effective solvent.[2][3][4]
-
Solution: If you are using a non-polar solvent like hexane or petroleum ether, your yield will likely be low as this compound has poor solubility in them. Consider switching to a more polar solvent like methanol, ethanol, or an ethanol-water mixture.
-
-
Incorrect Extraction Temperature: Temperature plays a crucial role in this compound solubility and extraction efficiency. While higher temperatures can increase solubility, excessively high temperatures (above 100°C) can lead to the degradation of this compound. The optimal temperature can vary depending on the extraction method, with studies showing optimal yields at temperatures ranging from 40°C to 75°C.
-
Solution: Optimize the extraction temperature for your specific method. For ultrasound-assisted extraction (UAE), temperatures around 40-60°C have been shown to be effective. For other methods, a systematic evaluation of different temperatures within the 50-80°C range is recommended.
-
-
Inadequate Extraction Time: The duration of the extraction process directly impacts the amount of this compound that can be recovered. Short extraction times may not be sufficient for the solvent to penetrate the plant matrix and dissolve the target compound effectively.
-
Solution: Increase the extraction time. For UAE, effective extraction has been reported in as little as 20-30 minutes. Other methods may require longer durations. It is advisable to perform a time-course experiment to determine the optimal extraction time for your specific conditions.
-
-
Improper Solid-to-Liquid Ratio: A low solvent volume relative to the amount of plant material can result in a saturated solution, preventing further dissolution of this compound and leading to lower yields.
-
Solution: Increase the solvent-to-material ratio. Ratios ranging from 1:10 g/mL to 1:56.51 g/mL have been used in various studies. Optimizing this ratio can ensure that there is enough solvent to extract the this compound efficiently.
-
-
Presence of Interfering Substances: Plant materials, especially citrus peels, contain substances like pectin that can interfere with the extraction and crystallization of this compound.
-
Solution: Incorporate a pectin removal step in your protocol. This can be achieved by alkaline treatment, for instance, by adjusting the pH to 11-11.5 with Ca(OH)₂, which precipitates pectin as calcium pectate.
-
Question: My extract is showing a brownish color, and the final product is impure. What could be the reason?
Answer: A brownish color and impurities in the final product often indicate the co-extraction of undesirable compounds or the degradation of this compound.
-
Pigment Co-extraction: Solvents that are highly effective for this compound extraction can also extract pigments like chlorophylls and carotenoids from the plant material, leading to a colored extract.
-
Solution: A purification step after the initial extraction is necessary. Macroporous resin chromatography is a commonly used method to purify this compound from the crude extract. This technique can effectively remove pigments and other impurities.
-
-
This compound Degradation: As mentioned earlier, high temperatures can cause this compound to degrade. Exposure to light can also contribute to its degradation.
-
Solution: Conduct the extraction at a controlled, optimal temperature and protect the extract from light, especially during prolonged procedures. Store the final product at a low temperature (e.g., -20°C) in a dark container.
-
Question: I am having trouble dissolving the extracted this compound for analysis. What should I do?
Answer: this compound has limited solubility in water but is soluble in several organic solvents.
-
Solution: For analytical purposes like HPLC, this compound can be dissolved in solvents such as ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF). The solubility of this compound in these solvents is approximately 1, 10, and 20 mg/ml, respectively. For aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute it with the desired buffer.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: The choice of solvent depends on the specific extraction method and desired purity. Methanol generally shows the highest solubility for this compound. However, aqueous ethanol (typically 70-80%) is widely used and provides a good balance of extraction efficiency and safety. For "green" extraction methods, novel solvents like deep eutectic solvents (DES) are also being explored.
Q2: What are the advantages of using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) over conventional methods?
A2: Both UAE and MAE offer several advantages over conventional solvent extraction methods, including:
-
Reduced Extraction Time: These methods can significantly shorten the extraction time, often from hours to minutes.
-
Lower Solvent Consumption: They can be more efficient, sometimes requiring less solvent.
-
Higher Yields: In many cases, UAE and MAE can result in higher extraction yields of this compound compared to conventional methods.
-
Lower Operating Temperatures: UAE, in particular, can be performed at lower temperatures, which helps to prevent the thermal degradation of this compound.
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound. A typical HPLC method involves a C18 column and a mobile phase consisting of an acetonitrile and water/buffer mixture, with UV detection at around 282-283 nm.
Q4: At what temperature does this compound start to degrade?
A4: this compound is relatively stable at temperatures below 100°C. Significant thermal degradation is reported to occur at temperatures above this point.
Q5: Can this compound be converted to other compounds during extraction?
A5: Yes, under certain conditions, this compound can be hydrolyzed to its aglycone form, naringenin. This can occur through enzymatic action (using naringinase) or through acid or alkaline hydrolysis. This is an important consideration if the goal is to extract this compound in its glycosylated form.
Data Presentation
Table 1: Comparison of Different Solvents on this compound Solubility
| Solvent | Solubility Order | Reference |
| Methanol | 1st (Highest) | |
| Ethyl Acetate | 2nd | |
| n-Butanol | 3rd | |
| Isopropanol | 4th | |
| Petroleum Ether | 5th | |
| Hexane | 6th (Lowest) |
Table 2: Optimal Parameters for Ultrasound-Assisted Extraction (UAE) of this compound from Different Sources
| Plant Source | Optimal Ethanol Conc. (%) | Optimal Temperature (°C) | Optimal Time (min) | Optimal Solid-to-Liquid Ratio (g/mL) | This compound Yield (mg/g) | Reference |
| Orange Peel | 86.29 | 40 | 20 | 1:4.17 (0.24) | 123.27 mg/L | |
| Pomelo Peel | 75 | 75 | 90 | 1:55 | Not specified | |
| Citrus sinensis Peel | Not specified (Ethanol) | 65.5 | 30 | 1:25.88 | 2.021 | |
| Pomelo Peel | 80 | 60 | 27 | Not specified | Not specified | |
| Grapefruit Peel | Not specified | 74.79 | 94.8 | 1:56.51 | 36.25 |
Table 3: Comparison of this compound Yields from Different Extraction Methods
| Extraction Method | Plant Material | This compound Yield | Reference |
| Ultrasound-Assisted Extraction (UAE) | Citrus sinensis Peel | Highest among compared methods | |
| Heat Reflux Extraction | Grapefruit (Segmental Part) | 35.80 µg/g (Naringenin) | |
| Microwave-Assisted Pressurized CO2-H2O | Grapefruit Peel | 25.54 mg/g | |
| Conventional Extraction | Grapefruit Peel | 20.51 mg/g | |
| Microwave-Assisted Extraction (MAE) | Grapefruit Peel | 5.81% (yield of flavonoids) |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Pomelo Peel
This protocol is based on methodologies described in the literature.
1. Sample Preparation: a. Obtain fresh pomelo peels and wash them thoroughly. b. Dry the peels at 60°C in a drying oven until a constant weight is achieved. c. Grind the dried peels into a fine powder and pass it through a 60-mesh sieve.
2. Extraction: a. Weigh 1.0 g of the pomelo peel powder and place it in a flask. b. Add 55 mL of 75% ethanol to the flask (solid-to-liquid ratio of 1:55 g/mL). c. Place the flask in an ultrasonic bath with a frequency of 40 kHz. d. Set the temperature to 75°C and sonicate for 90 minutes.
3. Filtration and Concentration: a. After extraction, filter the mixture to separate the extract from the solid residue. b. Concentrate the filtrate using a rotary evaporator under vacuum to reduce the volume.
4. Purification (Optional but Recommended): a. The concentrated extract can be further purified using a macroporous adsorption resin (e.g., DM101) to remove impurities and enrich the this compound content.
5. Crystallization and Drying: a. Cool the concentrated and purified extract at 4°C for 12 hours to allow for the crystallization of this compound. b. Collect the light-yellow crystals by filtration. c. Wash the crystals with a small amount of cold distilled water. d. Dry the purified this compound crystals in a vacuum oven at 50°C.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for this compound quantification based on common HPLC methods.
1. HPLC System and Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of acetonitrile and water (or a buffer like phosphate buffer at pH 3.5). A common gradient is starting with a lower concentration of acetonitrile and gradually increasing it.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set at 282 nm.
- Injection Volume: 20 µL.
2. Standard Preparation: a. Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution. b. Prepare a series of calibration standards by serially diluting the stock solution to cover a range of concentrations (e.g., 0.1 to 20.0 µg/mL).
3. Sample Preparation: a. Dissolve a known amount of the extracted this compound sample in the mobile phase. b. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Analysis: a. Inject the standard solutions into the HPLC system to construct a calibration curve by plotting the peak area against the concentration. b. Inject the prepared sample solution into the HPLC system. c. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard. d. Quantify the amount of this compound in the sample by using the calibration curve.
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for low this compound extraction yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phytochemical Properties, Extraction, and Pharmacological Benefits of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction of this compound from Pomelo and Its Therapeutic Potentials against Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Extracted from Vietnamese Citrus Maxima Peels: Extraction and Optimization [arccjournals.com]
Technical Support Center: Naringin in Cell Culture Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with naringin in cell culture media.
Troubleshooting Guide: this compound Precipitation
This compound's low aqueous solubility is a primary challenge in cell culture experiments, often leading to precipitation. This guide addresses common issues and provides solutions to ensure consistent and reliable experimental outcomes.
Issue 1: this compound precipitates immediately upon addition to cell culture media.
-
Cause: This is the most common issue and is due to the low water solubility of this compound. When a concentrated stock of this compound in an organic solvent (like DMSO or ethanol) is rapidly diluted into the aqueous environment of the cell culture medium, the this compound crashes out of solution.
-
Solution:
-
Optimize Stock Solution Concentration: Prepare a high-concentration stock solution of this compound in 100% DMSO.[1] The solubility in DMSO is approximately 10 mg/mL.[2]
-
Stepwise Dilution: Instead of adding the this compound stock directly to the full volume of media, perform a stepwise dilution. First, dilute the stock solution into a small volume of serum-free media or phosphate-buffered saline (PBS). Mix thoroughly by gentle vortexing or inversion. Then, add this intermediate dilution to the final volume of cell culture media.
-
Increase Final Solvent Concentration (with caution): Ensure the final concentration of the organic solvent in the cell culture medium is as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1-0.5% is generally considered acceptable for most cell lines, but it is crucial to include a vehicle control in your experiments to account for any solvent effects.[1]
-
Pre-warm the Media: Warming the cell culture media to 37°C before adding the this compound solution can slightly improve solubility.
-
Issue 2: this compound solution is clear initially but forms a precipitate over time in the incubator.
-
Cause: this compound has limited stability in aqueous solutions.[2] Changes in temperature, pH, or interactions with media components over time can lead to precipitation. Aqueous solutions of this compound are not recommended to be stored for more than one day.[2]
-
Solution:
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in cell culture media immediately before each experiment.
-
pH Considerations: this compound stability can be pH-dependent. Ensure the pH of your cell culture medium is stable and within the optimal range for your cells.
-
Minimize Exposure to Light: Some flavonoids can be light-sensitive. While not extensively reported for this compound, it is good practice to protect stock solutions and media containing this compound from prolonged exposure to light.
-
Issue 3: Inconsistent results between experiments using the same this compound concentration.
-
Cause: This can be a result of incomplete dissolution or precipitation of this compound, leading to a lower effective concentration in the media.
-
Solution:
-
Visual Inspection: Before adding the this compound-containing media to your cells, carefully inspect the solution for any signs of precipitation. Hold it up to a light source to check for cloudiness or visible particles.
-
Centrifugation/Filtration of Stock: If you suspect your this compound powder has impurities or is not dissolving completely in the initial stock, you can centrifuge the stock solution at high speed (e.g., 10,000 x g for 10 minutes) and use the supernatant. Alternatively, you can filter the stock solution through a 0.22 µm syringe filter compatible with your organic solvent.
-
Sonication: Gentle sonication of the stock solution can aid in dissolving the this compound powder.
-
Quantitative Data Summary
The solubility of this compound varies significantly depending on the solvent and temperature. The following table summarizes key solubility data.
| Solvent | Solubility | Temperature | Reference |
| Water | ~0.5 g/L | 20°C | |
| Ethanol | ~1 mg/mL | Not Specified | |
| DMSO | ~10 mg/mL | Not Specified | |
| Dimethyl formamide (DMF) | ~20 mg/mL | Not Specified | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | Not Specified |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Gently vortex or sonicate the tube until the this compound is completely dissolved. Visually inspect for any remaining particulate matter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Thaw a fresh aliquot of the this compound stock solution.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in serum-free media or PBS to create an intermediate dilution. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you can first dilute the stock 1:100 in serum-free media to get a 100 µM intermediate solution.
-
Add the appropriate volume of the intermediate dilution to your final volume of complete cell culture medium. Mix gently by swirling or inverting the container.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Always include a vehicle control (media with the same final concentration of DMSO) in your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: DMSO is the most commonly recommended solvent for preparing stock solutions of this compound for in vitro studies due to its high solvating power for this compound and its relatively low toxicity to cells at low concentrations (typically ≤ 0.5%).
Q2: What is the maximum concentration of this compound I can use in my cell culture experiments?
A2: The maximum achievable concentration of this compound in your cell culture medium will be limited by its solubility and the tolerance of your cells to the final concentration of the organic solvent (e.g., DMSO). It is crucial to perform a dose-response experiment to determine the optimal and non-toxic concentration range for your specific cell line and experimental conditions.
Q3: Can I store my this compound-containing cell culture media?
A3: It is not recommended to store aqueous solutions of this compound, including cell culture media, for more than one day due to its limited stability, which can lead to precipitation. Always prepare fresh working solutions immediately before each experiment.
Q4: My this compound powder won't dissolve even in 100% DMSO. What should I do?
A4: If you are having trouble dissolving this compound powder in 100% DMSO, you can try gentle warming (e.g., to 37°C) and sonication. If the problem persists, there may be an issue with the quality or purity of the this compound powder.
Q5: How can I confirm that the this compound is dissolved and not just suspended in my media?
A5: A true solution will be clear and transparent. If the media appears cloudy or you can see particles, this compound is likely suspended or precipitated. You can try centrifuging a sample of the media; if a pellet forms, the compound has precipitated. For a more quantitative assessment, you could measure the concentration of this compound in the supernatant after centrifugation using techniques like HPLC.
Signaling Pathways and Workflows
This compound's Anti-Inflammatory Mechanism via NF-κB Pathway Inhibition
Caption: this compound inhibits the NF-κB signaling pathway.
This compound's Antioxidant Effect via Nrf2 Pathway Activation
Caption: this compound activates the Nrf2 antioxidant pathway.
Experimental Workflow for this compound Treatment in Cell Culture
Caption: Workflow for cell treatment with this compound.
Troubleshooting Logic for this compound Precipitation
Caption: Logic for troubleshooting this compound precipitation.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Naringin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Naringin.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving this compound's oral bioavailability.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low this compound encapsulation efficiency in nanoparticles. | 1. Inappropriate solvent selection.2. Suboptimal drug-to-carrier ratio.3. Inefficient homogenization or sonication. | 1. Use a solvent in which this compound has moderate solubility but is miscible with the non-solvent phase.2. Optimize the ratio of this compound to the polymer or lipid carrier through a series of experiments.3. Increase homogenization speed/time or sonication amplitude/duration. Ensure the probe is correctly positioned. |
| This compound-loaded nanoparticles show poor stability (aggregation/precipitation). | 1. Insufficient stabilizer concentration.2. Inappropriate storage conditions.3. High polydispersity index (PDI) of nanoparticles. | 1. Increase the concentration of the stabilizing agent (e.g., Poloxamer, PVA).2. Store nanoparticle suspensions at 4°C and protect from light. For long-term storage, consider lyophilization with a suitable cryoprotectant.3. Refine the preparation method to achieve a PDI below 0.3, indicating a more uniform particle size distribution. |
| Inconsistent results in in vivo pharmacokinetic studies. | 1. Variability in the animal model (age, sex, diet).2. Inconsistent dosing and sampling times.3. Degradation of this compound in samples before analysis. | 1. Standardize the animal model and ensure consistent diet and housing conditions. Fasting animals overnight before dosing can reduce variability.2. Use precise dosing techniques and adhere to a strict blood sampling schedule.3. Process and store plasma samples at -80°C immediately after collection. Use appropriate anticoagulants and stabilizers. |
| Low enhancement of this compound solubility with cyclodextrins. | 1. Incorrect molar ratio of this compound to cyclodextrin.2. Inefficient complexation method.3. Use of an unsuitable cyclodextrin type. | 1. Prepare complexes with varying molar ratios (e.g., 1:1, 1:2) to find the optimal ratio for solubility enhancement.2. Employ methods like kneading, co-evaporation, or freeze-drying for more efficient complex formation.3. Test different cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which often show superior solubilizing effects compared to native β-cyclodextrin.[1][2][3] |
| Failure to observe significant improvement in oral bioavailability despite successful in vitro formulation. | 1. This compound is still susceptible to extensive first-pass metabolism.2. The formulation does not adequately protect this compound from degradation in the gastrointestinal tract.3. The formulation does not effectively enhance permeation across the intestinal epithelium. | 1. Consider co-administration with inhibitors of cytochrome P450 enzymes (e.g., piperine), but be cautious of potential drug-drug interactions.[4]2. Utilize enteric-coated nanoparticles or formulations that release this compound in the small intestine.3. Incorporate permeation enhancers in the formulation or use nanocarriers known to facilitate intestinal uptake. |
Frequently Asked Questions (FAQs)
1. Why does this compound have poor oral bioavailability?
This compound's poor oral bioavailability is attributed to several factors:
-
Low Aqueous Solubility: this compound is poorly soluble in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[5]
-
Extensive First-Pass Metabolism: After absorption, this compound is extensively metabolized in the intestines and liver by cytochrome P450 enzymes and undergoes glucuronidation and sulfation. This rapid conversion to metabolites reduces the amount of active this compound reaching systemic circulation.
-
Efflux by P-glycoprotein (P-gp): this compound can be actively transported back into the intestinal lumen by efflux transporters like P-gp, further limiting its net absorption.
-
Gut Microbiota Metabolism: Intestinal bacteria can hydrolyze this compound to its aglycone, naringenin, which is then further metabolized.
2. What are the most common strategies to improve the oral bioavailability of this compound?
The most investigated strategies include:
-
Nanoformulations: Encapsulating this compound into nanoparticles such as polymeric nanoparticles (e.g., PLGA), solid lipid nanoparticles (SLNs), nanosuspensions, and nanoemulsions can enhance its solubility, protect it from degradation, and facilitate its absorption.
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins, particularly derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase the aqueous solubility of this compound.
-
Co-administration with Bioenhancers: Administering this compound with compounds that inhibit its metabolism (e.g., piperine) or efflux can increase its systemic exposure.
3. How does nanoencapsulation improve this compound's bioavailability?
Nanoencapsulation improves bioavailability through several mechanisms:
-
Increased Surface Area: The small particle size of nanoformulations leads to a larger surface area for dissolution, enhancing the dissolution rate.
-
Protection from Degradation: The carrier material can protect this compound from the harsh environment of the stomach and from enzymatic degradation in the intestines.
-
Enhanced Permeability and Uptake: Nanoparticles can be taken up by intestinal cells through various endocytic pathways, bypassing efflux transporters and increasing permeation across the intestinal barrier.
-
Sustained Release: Some nanoformulations can provide a sustained release of this compound, leading to a prolonged therapeutic effect.
4. Which type of cyclodextrin is most effective for this compound?
Studies have shown that modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (m-β-CD) , are generally more effective at solubilizing this compound than the parent β-cyclodextrin (β-CD). HP-β-CD is often preferred due to its higher aqueous solubility and better safety profile compared to m-β-CD.
5. Can I co-administer this compound with other drugs to improve its bioavailability?
Co-administration with certain substances can improve this compound's bioavailability. For instance, piperine, a component of black pepper, is a known inhibitor of CYP3A4 and P-glycoprotein and can reduce the first-pass metabolism and efflux of this compound. However, it is crucial to consider potential drug-drug interactions, as inhibiting these pathways can also affect the metabolism of other co-administered drugs.
Data Presentation: Quantitative Improvements in this compound Bioavailability
The following tables summarize the quantitative improvements in solubility and pharmacokinetic parameters of this compound achieved through various formulation strategies.
Table 1: Enhancement of this compound Solubility
| Formulation Strategy | Carrier/Complexing Agent | Fold Increase in Aqueous Solubility | Reference(s) |
| Cyclodextrin Complexation | β-Cyclodextrin (β-CD) | 132-fold | |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 437-fold | ||
| Methyl-β-Cyclodextrin (m-β-CD) | 526-fold | ||
| Mixed Micelles | Pluronic F127 and Tween 80 | 27-fold |
Table 2: Improvement in Pharmacokinetic Parameters of this compound/Naringenin in Animal Models
| Formulation Strategy | Animal Model | Fold Increase in Cmax | Fold Increase in AUC | Reference(s) |
| Cyclodextrin Complexation | Rats | 14.6 | 7.4 | |
| (HP-β-CD) | ||||
| Mixed Micelles | Rats | - | 6.6 (relative bioavailability) | |
| (Pluronic F127 and Tween 80) | ||||
| Nanosuspensions | - | - | 1.8 to 2.0 | |
| Solid Lipid Nanoparticles (SLNs) | Mice | - | 2.39 to 6.79 (depending on lipid) | |
| Polymeric Nanoparticles | - | 96 | - | |
| (Eudragit E100) |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Emulsification and Low-Temperature Solidification
This protocol is adapted from the method described by Ji et al. (2016).
-
Materials: Naringenin (NRG), Glyceryl monostearate (GMS), Soya lecithin, Acetone, Anhydrous ethanol, Tween 80 (T80), Poloxamer 188 (F68), Mannitol (as cryoprotectant), Doubly distilled water.
-
Procedure:
-
Organic Phase Preparation: Dissolve 10 mg of Naringenin, 100 mg of GMS, and 200 mg of soya lecithin in a mixture of 3 mL acetone and 3 mL anhydrous ethanol. Heat the mixture to 80°C in a water bath with sonication to form a clear organic phase.
-
Aqueous Phase Preparation: Dissolve 125 mg of Tween 80 and 125 mg of Poloxamer 188 in 18 mL of doubly distilled water. Heat the aqueous phase to 80°C in a water bath.
-
Emulsification: Rapidly inject the hot organic phase into the hot aqueous phase under mechanical stirring at 1,500 rpm.
-
Solvent Evaporation: Continue stirring the resulting emulsion at 80°C for approximately 2 hours to evaporate the organic solvents.
-
Solidification: Quickly cool the emulsion in an ice-water bath (0-2°C) under continuous stirring (1,500 rpm) for 1 hour to solidify the lipid nanoparticles.
-
Lyophilization (Optional): For long-term storage, mix the SLN suspension with a 5% (w/v) mannitol solution (ratio 2:1 v/v), pre-freeze at -20°C overnight, and then lyophilize at -80°C for 24 hours.
-
2. Preparation of Naringenin-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
This protocol is based on the method described by Shulman et al. (2011) and Yuan et al. (2010).
-
Materials: Naringenin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Ethanol, Water.
-
Procedure:
-
Dissolution: Dissolve Naringenin (e.g., 0.136 g, 0.5 mM) and HP-β-CD (e.g., 2.8 g, 0.5 mM, for a 1:1 molar ratio) in 20 mL of ethanol.
-
Complexation: Stir the solution at room temperature for 24 hours.
-
Solvent Removal: Remove the ethanol using a rotary evaporator.
-
Washing and Filtration: Dissolve the residue in 50 mL of water and then filter the solution to remove any uncomplexed Naringenin.
-
Lyophilization: Freeze-dry the filtrate to obtain the Naringenin-HP-β-CD complex as a powder.
-
3. Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
This is a general protocol that can be optimized for this compound, based on standard methods for PLGA nanoparticle preparation.
-
Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Dichloromethane (DCM) or Ethyl Acetate, Poly(vinyl alcohol) (PVA) or another suitable surfactant, Deionized water.
-
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 50 mg) and this compound in a minimal volume of an organic solvent like dichloromethane (e.g., 1 mL).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as 1% w/v PVA in deionized water.
-
Emulsification: Add the organic phase to a larger volume of the aqueous phase (e.g., 20 mL) and emulsify using a high-power probe sonicator on an ice bath.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours (e.g., 4-24 hours) to allow the organic solvent to evaporate completely.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 12,000 rpm for 15 minutes).
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess surfactant and unencapsulated drug.
-
Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in a suitable buffer or lyophilize for long-term storage.
-
Visualizations
This compound Metabolism and Bioavailability Challenges
References
Enhancing Naringin's therapeutic efficacy through formulation
Welcome to the technical support center for enhancing naringin's therapeutic efficacy through formulation. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formulation of this compound-based drug delivery systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the preparation and characterization of this compound formulations.
Issue 1: Low Encapsulation Efficiency (%EE) of this compound
-
Question: My this compound encapsulation efficiency is consistently low. What factors could be contributing to this, and how can I improve it?
-
Answer: Low encapsulation efficiency is a common challenge, primarily due to this compound's hydrophobicity and the formulation parameters. Here are several factors to consider and troubleshoot:
-
Lipid/Polymer Concentration: The concentration of the lipid or polymer matrix is crucial. In many nanoformulations, a higher concentration of the carrier material leads to a higher encapsulation efficiency.[1][2] For instance, in hybrid nanoparticles, increasing the lipid, polymer, and surfactant content generally results in a higher %EE.[1][2]
-
Drug-to-Carrier Ratio: An optimal ratio of this compound to the carrier material is critical. Exceeding the loading capacity of the nanocarrier will result in a significant amount of unencapsulated drug. Experiment with different ratios to find the optimal loading.
-
Solvent Selection: The choice of organic solvent during formulation can influence the solubility of both this compound and the polymer, thereby affecting encapsulation. For polymeric nanoparticles prepared by nanoprecipitation, the physical properties of the organic solvent, such as interfacial tension and viscosity, play a significant role.[3]
-
pH of the Medium: The pH of the formulation medium can affect the solubility and charge of this compound, influencing its interaction with the carrier. For pH-driven encapsulation methods into nanoliposomes, the encapsulation efficiency of this compound can be relatively low due to its higher water solubility at lower pH values.
-
Process Parameters: Manufacturing process variables such as stirring speed, sonication time, and temperature can impact nanoparticle formation and drug encapsulation. For solid lipid nanoparticles (SLNs) prepared by emulsification and low-temperature solidification, these parameters need to be carefully optimized.
-
Issue 2: Difficulty in Controlling Particle Size and Polydispersity Index (PDI)
-
Question: I am struggling to achieve a consistent and small particle size with a low PDI for my this compound nanoparticles. What are the key parameters to control?
-
Answer: Achieving a desirable particle size and a narrow size distribution (low PDI) is essential for the stability and in vivo performance of nanoformulations. Consider the following:
-
Homogenization/Sonication: The intensity and duration of homogenization or sonication are critical for reducing particle size. For SLNs, ultrasonication is a key step in achieving a smaller particle size.
-
Surfactant/Stabilizer Concentration: The type and concentration of surfactant or stabilizer used are vital for preventing particle aggregation. Surfactants like Tween 80 and Pluronic F68 are commonly used to stabilize this compound nanoformulations. In the preparation of polymeric nanoparticles, stabilizers are used in combination with the polymer to control particle size.
-
Cross-linker Concentration: For nanoparticles prepared by ionic gelation, such as chitosan nanoparticles, the concentration of the cross-linking agent (e.g., sodium tripolyphosphate) significantly influences particle size. An increase in the cross-linker concentration can lead to a considerable increase in particle size.
-
Stirring Speed and Temperature: These process parameters can affect the rate of nanoparticle formation and their final size. Optimizing the stirring speed and temperature during preparation is crucial. For instance, in the wet media milling method for preparing naringenin nanoparticles, both stirring time and temperature were found to affect the particle size.
-
Issue 3: Unexpected In Vitro Cytotoxicity
-
Question: My this compound nanoformulation is showing higher than expected cytotoxicity in cell viability assays. What could be the cause?
-
Answer: While this compound itself generally has low toxicity, the formulation components or the physicochemical properties of the nanoparticles can sometimes lead to unexpected cytotoxicity. Here are some potential reasons:
-
Residual Organic Solvents: Inadequate removal of organic solvents used during the formulation process can lead to cytotoxicity. Ensure your purification methods (e.g., dialysis, centrifugation) are effective in removing residual solvents.
-
Surfactant Toxicity: Some surfactants, especially at high concentrations, can be toxic to cells. Evaluate the cytotoxicity of the blank nanoparticles (without this compound) to determine the contribution of the excipients to the observed toxicity. The concentration of surfactants should be optimized to be effective for stabilization while remaining non-toxic.
-
Particle Size and Surface Charge: Very small nanoparticles or those with a high positive or negative surface charge can sometimes interact with cell membranes in a way that induces toxicity. Characterize the zeta potential of your nanoparticles, as a highly charged surface can lead to stronger interactions with cell membranes.
-
Degradation Products: this compound can degrade under certain pH and temperature conditions. It's possible that degradation products, rather than this compound itself, are causing the cytotoxicity. Assess the stability of this compound in your formulation under the experimental conditions.
-
Issue 4: Poor Long-Term Stability of the Formulation
-
Question: My this compound nanoformulation aggregates or shows drug leakage upon storage. How can I improve its stability?
-
Answer: The long-term stability of nanoformulations is a significant challenge. Here are some strategies to improve it:
-
Lyophilization: Freeze-drying (lyophilization) is a common technique to improve the long-term stability of nanoparticle suspensions. The addition of a cryoprotectant, such as mannitol or lactose, is often necessary to prevent aggregation during the freezing and drying process.
-
Zeta Potential: A sufficiently high absolute zeta potential value (typically > |30| mV) indicates good colloidal stability due to electrostatic repulsion between particles. If your formulation has a low zeta potential, consider adding a charged surfactant or polymer to the surface.
-
Storage Conditions: Store the formulation at an appropriate temperature (e.g., 4°C) and protect it from light, as this compound can be susceptible to degradation. Stability studies should be conducted at different storage conditions to determine the optimal environment.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound nanoformulations to facilitate comparison.
Table 1: Physicochemical Properties of this compound Nanoformulations
| Formulation Type | Carrier(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Palmitic acid, Tween 80 | 365 ± 28 | - | -16 to -27 | 71.7 ± 8.6 | |
| Solid Lipid Nanoparticles (SLNs) | Stearic acid, Tween 80 | 429 ± 76 | - | -16 to -27 | - | |
| Polymeric Nanoparticles | Chitosan, Sodium TPP | 93 - 250 | - | - | - | |
| Hybrid Nanoparticles | Soy lecithin, Chitosan, TPGS | 246 ± 8 | 0.23 | +18.1 | 84 ± 2 | |
| Liposomes | DPPC, Cholesterol, DSPE-020CN | 140.5 - 165.6 | 0.062 - 0.248 | -47.3 to -53.3 | - | |
| Nanoliposomes (pH-driven) | Lecithin | 44.95 - 104.4 | - | -14.1 to -19.3 | 45.67 - 64.54 | |
| Polymeric Micelles | Pluronic F68 | < 100 | - | - | High |
Table 2: In Vitro Performance of this compound Formulations
| Formulation Type | Release Profile | Key Finding | Reference |
| Solid Lipid Nanoparticles (SLNs) | Sustained release over 3 days | Exhibited a sustained release pattern in simulated gastric fluid. | |
| Hybrid Nanoparticles | ~70% release after 12h, 90% after 24h | Showed an initial rapid release followed by sustained release. | |
| PLGA Nanoparticles | Sustained release over 24h | Provided a higher release of this compound in phosphate buffer pH 6.8. | |
| Nanoliposomes | - | Maintained good stability during 31 days of storage at 4 °C. |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the formulation and evaluation of this compound delivery systems.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Nanoprecipitation
-
Preparation of Organic Phase: Dissolve a specific amount of lipid (e.g., palmitic acid or stearic acid) and this compound in a suitable organic solvent or solvent mixture (e.g., ethyl acetate and ethanol).
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., 5% Tween 80 in distilled water).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring (e.g., 700 rpm) at room temperature.
-
Solvent Evaporation: Continue stirring for a defined period (e.g., 5-10 minutes) to allow for the evaporation of the organic solvent and the formation of a turbid nanoparticle suspension.
-
Purification: Purify the SLN suspension by centrifugation (e.g., 15,000 rpm for 15 min) to separate the nanoparticles from the unencapsulated drug and excess surfactant.
Protocol 2: Determination of Encapsulation Efficiency (%EE)
-
Separation of Free Drug: Centrifuge the this compound nanoformulation suspension at high speed (e.g., 15,000 rpm for 15 minutes) to pellet the nanoparticles.
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated (free) this compound.
-
Analysis: Determine the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculation: Calculate the %EE using the following formula: %EE = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
Protocol 3: In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Seed the desired cell line (e.g., MDA-MB-231) in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the this compound formulation, blank nanoparticles, and free this compound. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with media only).
-
Incubation: Incubate the plates for a specific period (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for another 2-4 hours, or until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., Dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the negative control.
Visualizations
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key intracellular signaling pathways. The diagrams below illustrate the primary pathways influenced by this compound.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow: this compound Nanoformulation and Evaluation
The following diagram outlines a typical experimental workflow for the development and characterization of this compound nanoformulations.
Caption: General experimental workflow for this compound nanoformulations.
References
Challenges in Naringin quantification and how to resolve them
Here is a technical support center designed to help researchers, scientists, and drug development professionals overcome common challenges in Naringin quantification.
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you resolve common issues encountered during the quantification of this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about this compound analysis.
Q1: What is the most common analytical method for this compound quantification?
A1: The most widely used method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This method offers a good balance of sensitivity, selectivity, and cost-effectiveness for most applications. For higher sensitivity and selectivity, especially in complex matrices like biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.
Q2: this compound has poor water solubility. How can I prepare my stock solutions and standards?
A2: this compound's low solubility in water is a common challenge. To prepare stock solutions, it is recommended to use organic solvents such as methanol, ethanol, or dimethyl sulfoxide (DMSO). For working standards used in aqueous mobile phases, you can prepare a concentrated stock in one of these organic solvents and then dilute it to the final concentration in the mobile phase or a compatible solvent mixture. Ensure the final concentration of the organic solvent in your injected sample is compatible with your chromatographic conditions to avoid peak distortion.
Q3: What are the critical storage conditions to prevent this compound degradation?
A3: this compound can be unstable under certain conditions. To prevent degradation, stock solutions and samples containing this compound should be stored at low temperatures, typically between 2-8°C for short-term storage and -20°C or lower for long-term storage. It is also crucial to protect them from light by using amber vials or wrapping containers in aluminum foil, as this compound can be susceptible to photodegradation.
Q4: What are typical matrix effects observed in this compound quantification from biological samples?
A4: When quantifying this compound in biological matrices like plasma or urine, you may encounter matrix effects, which can either suppress or enhance the analyte signal, leading to inaccurate results. These effects are primarily caused by co-eluting endogenous compounds. To mitigate this, it is essential to use an effective sample preparation technique, such as protein precipitation followed by solid-phase extraction (SPE), or to use a stable isotope-labeled internal standard.
Part 2: Troubleshooting Guides
This section provides a problem-and-solution format for specific issues you might encounter during your experiments.
Troubleshooting Chromatographic Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Sample overload- Incompatible injection solvent- Column degradation- Interfering compounds | - Reduce the injection volume or sample concentration.- Ensure the injection solvent is similar in composition and strength to the mobile phase.- Use a guard column and replace the analytical column if necessary.- Improve sample clean-up to remove interferences. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition- Inadequate column equilibration- Pump malfunction or leaks- Temperature variations | - Prepare fresh mobile phase and ensure proper mixing/degassing.- Allow sufficient time for the column to equilibrate between injections.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.- Use a column oven to maintain a constant temperature. |
| Low Signal or Poor Sensitivity | - Low sample concentration- Suboptimal detection wavelength- Sample degradation- Improper mobile phase pH | - Concentrate the sample or increase the injection volume.- Set the UV detector to the wavelength of maximum absorbance for this compound (typically around 283 nm).- Ensure proper sample storage and handling.- Adjust the mobile phase pH to ensure this compound is in a single ionic form. |
Troubleshooting Sample Preparation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Extraction | - Inefficient extraction solvent- Insufficient extraction time or agitation- Degradation of this compound during extraction- Incomplete phase separation | - Optimize the extraction solvent system (e.g., methanol/water mixtures).- Increase the extraction time or use sonication/vortexing to improve efficiency.- Perform extraction at a lower temperature or in the dark to minimize degradation.- Ensure complete separation of layers if using liquid-liquid extraction. |
| High Variability Between Replicates | - Inhomogeneous sample- Inconsistent sample preparation procedure- Pipetting errors | - Homogenize the sample thoroughly before taking an aliquot.- Follow a standardized and validated sample preparation protocol consistently.- Calibrate pipettes regularly and use proper pipetting techniques. |
Part 3: Experimental Protocols & Quantitative Data
Example Protocol: Quantification of this compound in Citrus Peel by HPLC-UV
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (Citrus Peel):
-
Dry the citrus peel at 60°C and grind it into a fine powder.
-
Accurately weigh 1.0 g of the powdered sample into a flask.
-
Add 50 mL of methanol and extract using an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (with 0.1% formic acid) in a gradient or isocratic elution. A common isocratic condition is a 40:60 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: 283 nm.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Typical Quantitative Data for this compound Analysis
| Analytical Method | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| HPLC-UV | Citrus Extract | 0.5 - 100 | 0.15 | 0.5 | 95 - 102 |
| HPLC-UV | Human Plasma | 0.1 - 20 | 0.03 | 0.1 | 88 - 96 |
| LC-MS/MS | Rat Plasma | 0.005 - 5 | 0.0015 | 0.005 | 92 - 105 |
| UPLC-QTOF/MS | Herbal Formulation | 0.01 - 10 | 0.003 | 0.01 | 97 - 103 |
Part 4: Diagrams and Workflows
This section provides visual aids for experimental workflows and troubleshooting.
Technical Support Center: Optimizing Naringin Encapsulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the encapsulation of Naringin.
Frequently Asked Questions (FAQs)
Q1: Why is the encapsulation efficiency of my this compound formulation low?
A1: Low encapsulation efficiency (EE) of this compound is a common issue primarily attributed to its poor solubility in both aqueous and lipid phases.[1] Several factors can be optimized to improve EE:
-
Carrier Composition: The choice and concentration of carrier materials are critical. For instance, in hybrid nanoparticles, higher concentrations of lipids, polymers (like chitosan), and surfactants generally lead to higher EE.[2] A combination of carriers such as maltodextrin, β-cyclodextrin, and carboxymethylcellulose has been shown to achieve high EE (>90%).[3]
-
pH: For methods like pH-driven encapsulation into nanoliposomes, the final pH of the solution significantly impacts EE. A lower pH (e.g., 5.0) can lead to higher EE for similar flavonoids like naringenin.[4]
-
Method of Preparation: The encapsulation method itself plays a crucial role. For example, a solvent evaporation method has been shown to enhance the encapsulation of similar phyto-drugs compared to a direct dissolution method.[5]
-
Drug-to-Lipid Ratio: In the preparation of solid lipid nanoparticles (SLNs), the mass ratio of the drug to the lipid matrix is a key factor influencing EE.
Q2: My nanoparticles show high polydispersity (PDI). How can I achieve a more uniform particle size distribution?
A2: A high polydispersity index (PDI) indicates a wide range of particle sizes, which can affect the stability and in vivo performance of the formulation. To achieve a lower PDI:
-
Homogenization/Sonication Parameters: Ensure that the stirring speed and time during nanoparticle preparation are optimized. For instance, in the preparation of hybrid nanoparticles, stirring at 10,000 rpm for 1 hour is a reported parameter. For wet media milling, both stirring time and temperature can affect particle size and PDI.
-
Surfactant Concentration: The concentration and type of surfactant can influence particle size and PDI. In the formation of lipid nanoparticles, the introduction of a surfactant like CTAB can lead to smaller and potentially more uniform particles.
-
Solvent Selection: The choice of solvent in methods like interfacial deposition can affect the final particle size and PDI.
Q3: The stability of my this compound nanoparticles is poor, and they aggregate over time. What can I do to improve stability?
A3: Poor stability and aggregation are often related to the zeta potential and storage conditions.
-
Zeta Potential: A sufficiently high absolute zeta potential (typically > ±30 mV) is generally indicative of good colloidal stability due to electrostatic repulsion between particles. For chitosan-coated nanoparticles, a positive zeta potential is expected. If the zeta potential is low, consider modifying the surface charge by using different coating materials or adjusting the pH.
-
Storage Conditions: Nanoliposome stability, for example, is highly dependent on storage temperature. Storage at 4°C has been shown to maintain encapsulation efficiency better than at 25°C or 37°C.
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) can be employed. The selection of an appropriate cryoprotectant is crucial to prevent aggregation and maintain nanoparticle integrity upon reconstitution.
Q4: How can I improve the aqueous solubility and bioavailability of this compound through encapsulation?
A4: Encapsulation is a key strategy to overcome the poor water solubility and low bioavailability of this compound.
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric micelles, can significantly enhance its solubility and provide sustained release.
-
Carrier Selection: Using carriers like β-cyclodextrin can improve solubility.
-
Particle Size Reduction: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can lead to enhanced dissolution and bioavailability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency | Poor solubility of this compound in the chosen carrier system. | Optimize the drug-to-carrier ratio. Explore different carrier systems (e.g., lipid-based, polymer-based, or hybrid). For pH-sensitive methods, adjust the final pH of the formulation. |
| Inefficient mixing or homogenization. | Increase stirring speed or sonication time. Ensure uniform mixing of the organic and aqueous phases. | |
| High Polydispersity Index (PDI) | Non-optimized formulation parameters (e.g., surfactant concentration). | Vary the concentration of the surfactant or emulsifier. |
| Inadequate energy input during particle formation. | Optimize homogenization parameters such as pressure, cycles, or sonication amplitude and duration. | |
| Particle Aggregation/Instability | Low zeta potential leading to insufficient electrostatic repulsion. | Modify the surface charge by incorporating charged lipids or polymers (e.g., chitosan for positive charge). Adjust the pH of the dispersion medium. |
| Inappropriate storage conditions. | Store nanoparticles at an optimized temperature (e.g., 4°C for nanoliposomes). For long-term stability, consider lyophilization with a suitable cryoprotectant. | |
| Inconsistent Batch-to-Batch Reproducibility | Variations in experimental parameters. | Strictly control all experimental parameters, including temperature, stirring speed, addition rate of phases, and pH. |
| Purity and quality of raw materials. | Use high-purity this compound and well-characterized excipients. |
Quantitative Data Summary
Table 1: Physicochemical Characterization of this compound Nanoparticles from Different Studies.
| Formulation Type | Key Components | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Lipid Nanoparticles (LNPs) | N/A | ~150 | N/A | N/A | 30-40 | |
| Hybrid Nanoparticles (NG-HNop) | Lipid, Chitosan, TPGS | 246 ± 8.3 | 0.23 | +18.1 | 83.5 ± 2.1 | |
| Nanoliposomes | Lecithin | 44.95–104.4 | N/A | -14.1 to -19.3 | Up to 95.34 | |
| Nanoliposomes (this compound-loaded) | Lecithin | N/A | N/A | N/A | 45.67–64.54 | |
| Solid Lipid Nanoparticles (NRG-SLNs) | Glyceryl monostearate, Soya lecithin, T80, F68 | N/A | N/A | N/A | ~70 | |
| Polymeric Micelles (NRG-PF68) | Pluronic F68 | < 100 | N/A | N/A | High | |
| Nanocomposite Nanoparticles | N/A | 234 | 0.213 | -28.2 | 71 ± 2 | |
| Liposomes | DPPC/Chol/DSPE-020CN | 140.5 - 165.6 | 0.062 - 0.248 | -47.3 to -53.3 | High |
Experimental Protocols
Protocol 1: Preparation of this compound Hybrid Nanoparticles (NG-HNs)
This protocol is based on the method described by Imam et al. (2022).
-
Preparation of Organic Phase: Dissolve the specified amount of Lecithin and this compound in an organic solvent. Vortex the mixture until complete solubilization.
-
Preparation of Aqueous Phase: Prepare a chitosan solution by dissolving it in 1% v/v glacial acetic acid. Add the weighed quantity of TPGS to the chitosan solution.
-
Nanoparticle Formation: Add the organic phase dropwise into the aqueous phase (e.g., in a 1:12 ratio) under continuous stirring at 10,000 rpm for 1 hour.
-
Solvent Evaporation: Continue stirring to evaporate the organic solvent.
-
pH Adjustment: Adjust the pH of the suspension to 4.5.
-
Purification: Separate the prepared NG-HNs from the suspension by ultracentrifugation.
-
Final Product: Collect the nanoparticles after washing with water and store them for further analysis.
Protocol 2: pH-Driven Encapsulation of Naringenin/Naringin into Nanoliposomes
This protocol is adapted from the method described by Dai et al. (2021).
-
Preparation of Alkaline this compound/Naringenin Solution: Dissolve this compound or Naringenin in a 0.08 M NaOH solution to create a range of alkaline solutions with various concentrations.
-
Preparation of Nanoliposome Solution: Prepare nanoliposome solutions with the desired lecithin content (e.g., 1.0% or 2.0% w/v).
-
Mixing: Blend the alkaline drug solution and the nanoliposome solution in various proportions.
-
pH Adjustment: Rapidly adjust the pH of the mixed system to the target pH (e.g., 7.0, 6.0, or 5.0) by adding 1.0 M HCl. This change in pH reduces the solubility of this compound/Naringenin, driving its encapsulation into the hydrophobic core of the nanoliposomes.
-
Equilibration: Allow the samples to equilibrate at room temperature for 24 hours.
Visualizations
Caption: Workflow for this compound Hybrid Nanoparticle Preparation.
Caption: Troubleshooting Logic for this compound Encapsulation.
References
- 1. Empowering this compound’s Anti-Inflammatory Effects through Nanoencapsulation [mdpi.com]
- 2. This compound: Nanotechnological Strategies for Potential Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative In Vitro Evaluation of Buccal Films, Microcapsules, and Liposomal Systems for this compound and Citrus × paradisi L. Peel Extract: Effects of Encapsulation Strategy and Compound Origin on Release Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Encapsulation of Hydrophobic and Low-Soluble Polyphenols into Nanoliposomes by pH-Driven Method: Naringenin and this compound as Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
Technical Support Center: Mitigating Naringin Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and prevent interference caused by naringin in biochemical assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Question: My absorbance-based assay is showing unexpectedly high or variable background readings in the presence of this compound. What could be the cause and how can I fix it?
Answer:
This issue is likely due to the inherent absorbance properties of this compound. This compound exhibits strong absorbance in the UV region, which can overlap with the optimal detection wavelengths of many assays.
Probable Cause: Spectral overlap between this compound and the assay's chromogenic substrate or product. This compound has a maximum absorption at approximately 285 nm.[1][2]
Solutions:
-
Run a Spectral Scan: Before conducting your assay, perform a full UV-Visible spectral scan (200-800 nm) of this compound at the concentration you plan to use in your experiment. This will help you identify the exact wavelengths of its absorbance peaks.
-
Wavelength Selection: If possible, adjust the reading wavelength of your assay to a region where this compound's absorbance is minimal.
-
Subtract Background: Include appropriate controls in your experimental setup. A "this compound-only" control (containing the same concentration of this compound as your experimental wells, but without the analyte of interest) should be run to measure its background absorbance. This value can then be subtracted from your experimental readings.
-
Sample Pre-treatment: If spectral overlap is unavoidable, consider removing this compound from the sample before the assay using techniques like Solid-Phase Extraction (SPE).
Question: I am observing a significant decrease in signal in my fluorescence-based assay when this compound is present, suggesting inhibition, but I suspect it might be an artifact. How can I investigate this?
Answer:
This phenomenon is likely due to fluorescence quenching, where this compound absorbs the excitation or emission energy of your fluorescent probe, leading to a false-positive result that appears as inhibition. This compound itself has weak intrinsic fluorescence, with an emission maximum around 315-316 nm when excited at approximately 282 nm.[3][4]
Probable Cause: Inner filter effect or direct quenching of the fluorophore by this compound.
Solutions:
-
Run Emission and Excitation Scans: Characterize the fluorescence properties of your assay's fluorophore in the presence and absence of this compound. This will reveal any spectral overlap that could lead to quenching.
-
Control for Quenching:
-
This compound-Fluorophore Control: Include a control with just the fluorophore and this compound (without the biological target) to quantify the quenching effect.
-
Time-Resolved Fluorescence: If available, time-resolved fluorescence measurements can help distinguish between true inhibition and quenching, as quenching often affects the fluorescence lifetime.
-
-
Orthogonal Assay: Validate your findings using a non-fluorescence-based method (e.g., an absorbance-based or luciferase-based assay) to confirm the biological activity.
-
Sample Cleanup: As with absorbance interference, SPE can be used to remove this compound before the assay.
Question: My enzyme-linked immunosorbent assay (ELISA) results are inconsistent when testing samples containing this compound. Could this compound be interfering with the assay?
Answer:
Yes, this compound can interfere with ELISAs, particularly those that utilize horseradish peroxidase (HRP) as the enzyme conjugate. Flavonoids have been shown to inhibit peroxidase activity, which would lead to a reduced signal and an underestimation of the analyte concentration.[5]
Probable Cause: Inhibition of the HRP enzyme by this compound.
Solutions:
-
Enzyme Inhibition Control: To test for HRP inhibition, run a control reaction with HRP and its substrate in the presence and absence of this compound. A decrease in signal in the presence of this compound indicates direct enzyme inhibition.
-
Alternative Enzyme Conjugate: If HRP inhibition is confirmed, consider using an ELISA kit with a different enzyme conjugate, such as alkaline phosphatase (ALP).
-
Sample Dilution: Diluting the sample may reduce the concentration of this compound to a level where it no longer significantly interferes with the assay. However, ensure that the analyte of interest remains within the detection range of the assay.
-
Pre-treatment to Remove this compound: Utilize sample preparation techniques like Solid-Phase Extraction (SPE) to remove this compound before performing the ELISA.
Question: In my cytotoxicity assay (e.g., MTT, XTT), I'm seeing a decrease in cell viability with this compound treatment, but I want to be sure it's a true biological effect and not assay interference.
Answer:
This compound can interfere with tetrazolium-based cytotoxicity assays. The reducing potential of flavonoids can lead to the chemical reduction of the tetrazolium salt (e.g., MTT to formazan), causing a false-positive signal for cell viability. Conversely, at high concentrations, some flavonoids have been reported to be cytotoxic.
Probable Cause: Direct reduction of the tetrazolium salt by this compound or actual cytotoxicity.
Solutions:
-
Cell-Free Control: Include a control well with this compound and the assay reagent (e.g., MTT) in cell culture media without cells. An increase in signal in this well indicates direct chemical reduction by this compound.
-
Use a Non-Redox-Based Assay: To confirm the cytotoxicity results, use an orthogonal assay that does not rely on cellular redox potential, such as a lactate dehydrogenase (LDH) release assay (which measures membrane integrity) or a crystal violet staining assay (which measures cell number).
-
Microscopic Examination: Visually inspect the cells treated with this compound under a microscope for morphological changes indicative of cell death (e.g., rounding, detachment, membrane blebbing).
Frequently Asked Questions (FAQs)
Q1: What are the key spectral properties of this compound that I should be aware of?
A1: this compound has distinct absorbance and fluorescence properties that can interfere with optical-based assays.
| Property | Wavelength/Range (in ethanol/aqueous solution) | Reference(s) |
| UV Absorbance Maxima | ~285 nm and a shoulder at ~330 nm | |
| Fluorescence Excitation | ~282 nm | |
| Fluorescence Emission | ~315-316 nm |
Q2: Can this compound interfere with luciferase-based reporter gene assays?
A2: Yes, flavonoids have the potential to interfere with luciferase assays. They can act as direct inhibitors of the luciferase enzyme, which can lead to either a decrease or, counterintuitively, an increase in the luminescent signal due to enzyme stabilization. It is crucial to run a control experiment with purified luciferase enzyme and this compound to test for direct inhibition.
Q3: What is a general protocol for removing this compound from a biological sample before running an assay?
A3: Solid-Phase Extraction (SPE) is a common and effective method for removing interfering substances like this compound.
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound Removal
-
Select a Cartridge: Choose a reversed-phase SPE cartridge (e.g., C18). These cartridges retain nonpolar compounds like this compound while allowing polar components of the sample matrix to pass through.
-
Condition the Cartridge: Wash the SPE cartridge with a strong solvent like methanol, followed by equilibration with a weak solvent like water or your sample buffer.
-
Load the Sample: Slowly pass your sample containing this compound through the conditioned cartridge. This compound will be retained on the solid phase.
-
Wash: Wash the cartridge with a weak solvent to remove any remaining polar impurities.
-
Collect the Eluate (this compound-depleted sample): The flow-through from the loading and wash steps contains your sample matrix without this compound and can be collected for your assay.
-
Elute this compound (Optional): If you need to quantify the amount of this compound removed, you can elute it from the cartridge using a strong organic solvent like methanol.
Q4: How can I design my experiments to proactively account for potential this compound interference?
A4: Proper experimental design is key to avoiding misleading results.
-
Include Comprehensive Controls:
-
Vehicle Control: The solvent used to dissolve this compound.
-
This compound-Only Control: this compound in the assay buffer without the biological target to measure background signal.
-
Positive and Negative Controls for the Assay: To ensure the assay is performing as expected.
-
-
Perform Preliminary Interference Checks: Before starting a large-scale experiment, test for interference of this compound with your specific assay components as described in the troubleshooting guides.
-
Use Orthogonal Assays: Whenever possible, confirm your key findings with a second, independent assay that relies on a different detection principle.
Visualizations
Caption: Workflow for experiments involving this compound.
Caption: Troubleshooting logic for common this compound interferences.
References
- 1. Naringenin has a chemoprotective effect in MDA-MB-231 breast cancer cells via inhibition of caspase-3 and −9 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding Interactions of Naringenin and this compound with Calf Thymus DNA and the Role of β-Cyclodextrin in the Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peroxidative metabolism of apigenin and naringenin versus luteolin and quercetin: glutathione oxidation and conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Naringin stability testing under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of naringin under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by temperature, pH, and exposure to light. This compound is known to be sensitive to high temperatures (above 100°C), extreme pH conditions, and light, which can lead to its degradation[1][2][3].
Q2: What is the main degradation product of this compound?
A2: The primary degradation product of this compound is its aglycone, naringenin. This conversion occurs through the hydrolysis of the glycosidic bond, a process that can be catalyzed by acids, bases, or enzymes like naringinase[1][4].
Q3: How stable is this compound at different pH values?
A3: this compound is relatively stable at physiological pH levels (1.2, 5.8, and 7.4). However, it undergoes degradation at extreme pH values. For instance, at a pH of 13, a color change in the solution is observed, indicating instability.
Q4: What is the effect of temperature on this compound stability?
A4: this compound exhibits high thermal stability at temperatures up to 100°C. Significant degradation typically occurs only at temperatures exceeding this threshold.
Q5: Is this compound sensitive to light?
A5: Yes, this compound is susceptible to photodegradation, especially when exposed to UV-C radiation. One study showed that unencapsulated this compound degraded by 50% within 48 hours of exposure. Protecting this compound samples from light is crucial during storage and experimentation.
Troubleshooting Guide
Problem: I am observing a rapid loss of this compound in my aqueous solution stored at room temperature. What could be the cause?
Troubleshooting Steps:
-
Check the pH of your solution: this compound degrades at extreme pH levels. Ensure the pH of your solution is within the stable range (ideally between pH 5.8 and 7.4).
-
Protect from light: this compound is light-sensitive. Store your solutions in amber vials or wrap them in aluminum foil to prevent photodegradation.
-
Control for microbial contamination: If using a non-sterile buffer over a prolonged period, microbial growth could potentially affect the stability of this compound. Consider using a sterile buffer or adding a suitable antimicrobial agent if compatible with your experimental design.
Problem: My HPLC analysis shows a peak that I suspect is a degradation product of this compound. How can I confirm this?
Troubleshooting Steps:
-
Identify the likely degradant: The most common degradation product of this compound is naringenin. You can confirm this by running a naringenin standard on your HPLC system to compare retention times.
-
Perform forced degradation studies: Subject a sample of this compound to forced degradation conditions (e.g., acid or base hydrolysis). Analyze the stressed sample by HPLC. An increase in the peak of interest corresponding to a decrease in the this compound peak would support its identity as a degradation product.
-
Use mass spectrometry (MS): For definitive identification, couple your HPLC system to a mass spectrometer. The mass-to-charge ratio of the suspected peak can be used to confirm its identity as naringenin or another degradation product.
Data on this compound Stability
The following table summarizes the degradation of this compound under different conditions as reported in the literature.
| Condition | Duration | Degradation (%) | Primary Degradant | Reference |
| Photodegradation | ||||
| UV-C Exposure (unencapsulated) | 48 hours | 50% | Not specified | |
| UV-C Exposure (encapsulated in nanoparticles) | 76 hours | 12% | Not specified | |
| pH Stability | ||||
| pH 1.2, 5.8, 7.4 | 7 days | Stable | - | |
| pH 13 | Not specified | Degrades (color change) | Naringenin | |
| Thermal Stability | ||||
| Up to 100°C | Not specified | Stable | - | |
| Above 100°C | Not specified | Degrades | Naringenin |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol is designed to assess the stability of this compound under various stress conditions, which is essential for developing a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffer in which it is stable) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.
-
Incubate the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours).
-
At various time points, withdraw samples, neutralize them with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
-
At various time points, withdraw samples, neutralize them with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature for a specified duration (e.g., 24 hours).
-
Withdraw samples at different time intervals and dilute with the mobile phase for HPLC analysis.
-
-
Photostability Testing:
-
Expose a solution of this compound to a light source (e.g., UV-C lamp at 254 nm) for a set period.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC at various time points.
-
-
Thermal Degradation:
-
Incubate a solution of this compound at an elevated temperature (e.g., 100°C).
-
Analyze samples by HPLC at different time intervals to assess degradation.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.
Visualizations
Caption: Enzymatic hydrolysis pathway of this compound to naringenin.
Caption: Experimental workflow for this compound stability testing.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Phytochemical Properties, Extraction, and Pharmacological Benefits of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of this compound and Naringenin Extraction from Citrus × paradisi L. Using Hydrolysis and Excipients as Adsorbent [mdpi.com]
Methods to increase the shelf-life of Naringin solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Naringin solutions. Our goal is to help you overcome common challenges related to the stability and shelf-life of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: this compound is susceptible to degradation under certain conditions. The primary factors that can compromise the stability of your this compound solution are:
-
pH: this compound is known to be unstable at extreme pH values, which can lead to its hydrolysis into its aglycone, naringenin.[1] It is, however, relatively stable at physiological pH levels (1.2, 5.8, and 7.4).[1][2]
-
Temperature: Exposure to high temperatures, particularly above 100°C, can accelerate the degradation of this compound.[3] For long-term storage, refrigeration (e.g., 4°C) is recommended, especially for encapsulated forms like nanoliposomes.[4]
-
Light: Photodegradation can occur with exposure to light, particularly UV light. It is advisable to store this compound solutions in amber-colored vials or in the dark to minimize light exposure.
-
Oxidation: As a flavonoid, this compound possesses antioxidant properties; however, it can be susceptible to oxidation itself, especially in the presence of factors like high pH which can ionize hydroxyl groups, making them more prone to oxidation.
Q2: I'm observing low solubility of this compound in my aqueous solution. How can I improve this?
A2: this compound has inherently low water solubility, which can limit its application and bioavailability. Several methods can be employed to enhance its solubility:
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin (β-CD) or its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase the aqueous solubility of this compound. For instance, complexation with β-CD can increase this compound's water solubility by a factor of 15 at 37°C.
-
Encapsulation: Encapsulating this compound into delivery systems like nanoliposomes or polymeric nanoparticles can improve its apparent solubility and stability in aqueous media.
-
Structural Modification: Chemical modifications such as glycosylation can be used to increase the water solubility of this compound.
-
pH Adjustment: While extreme pH should be avoided, slight adjustments within a stable range might marginally improve solubility. This compound shows its highest solubility in acetate buffer at pH 4.6 compared to other tested buffers.
Q3: What are the recommended storage conditions for this compound solutions to maximize shelf-life?
A3: To maximize the shelf-life of your this compound solutions, we recommend the following storage conditions:
-
Temperature: Store solutions at refrigerated temperatures (e.g., 4°C).
-
Light Protection: Protect solutions from light by using amber glass vials or by storing them in a dark place.
-
pH Control: Maintain the pH of the solution within a stable range, ideally close to physiological pH if compatible with your experimental design.
-
Inert Atmosphere: For sensitive applications, consider purging the headspace of the storage container with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in this compound Solution | Poor solubility of this compound in the chosen solvent. | * Consider using a co-solvent system (e.g., water with a small percentage of ethanol).* Increase solubility by forming a complex with cyclodextrins (see Experimental Protocol 1).* Prepare a nanoformulation such as nanoliposomes (see Experimental Protocol 2). |
| Discoloration of Solution (e.g., yellowing) | Degradation of this compound, possibly due to oxidation or pH shift. | * Check the pH of the solution and adjust if necessary to a stable range.* Store the solution protected from light and at a lower temperature.* Prepare fresh solutions more frequently.* Consider adding a suitable antioxidant if it does not interfere with your experiment. |
| Loss of Biological Activity | Chemical degradation of this compound into less active or inactive compounds (e.g., hydrolysis to naringenin). | * Verify the stability of this compound under your specific experimental conditions (pH, temperature).* Use a stabilization method like encapsulation to protect this compound from degradation (see Experimental Protocol 3).* Analyze the solution using HPLC to quantify the amount of intact this compound remaining. |
| Inconsistent Experimental Results | Variability in the concentration of active this compound due to degradation or incomplete solubilization. | * Ensure complete dissolution of this compound before use.* Implement stricter storage protocols to ensure solution stability over time.* Quantify this compound concentration via a validated method like HPLC before each experiment. |
Quantitative Data Summary
Table 1: Effect of Cyclodextrins on Flavanone Solubility
| Flavanone | Cyclodextrin | Fold Increase in Solubility | Reference |
| This compound | β-Cyclodextrin (β-CD) | 15x | |
| Naringenin | β-Cyclodextrin (β-CD) | 132x | |
| Naringenin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 437x | |
| Naringenin | Methyl-β-cyclodextrin (mβ-CD) | 526x |
Table 2: Stability of Free vs. Encapsulated this compound
| Condition | Form | Degradation/Retention | Duration | Reference |
| UV-C Exposure | Free this compound | ~50% degradation | 48 hours | |
| UV-C Exposure | Encapsulated this compound (Nanoparticles) | 12% degradation | 76 hours | |
| High Temperature (Storage) | Free this compound | Significant reduction in retention | 10 days | |
| High Temperature (Storage) | Encapsulated this compound (Microspheres) | 2.5% decrease in retention | 10 days | |
| High Humidity (Storage) | Free this compound | Significant reduction in retention | 10 days | |
| High Humidity (Storage) | Encapsulated this compound (Microspheres) | 6.2% decrease in retention | 10 days | |
| Illumination (Storage) | Free this compound | Significant reduction in retention | 10 days | |
| Illumination (Storage) | Encapsulated this compound (Microspheres) | 5.3% decrease in retention | 10 days |
Experimental Protocols
Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex
This protocol is based on the dropping method to enhance the solubility of this compound.
-
Preparation of Solutions:
-
Prepare a saturated solution of β-cyclodextrin (β-CD) in distilled water at a controlled temperature (e.g., 37°C).
-
Prepare a solution of this compound in a suitable solvent where it is more soluble, such as ethanol.
-
-
Complex Formation:
-
Slowly add the this compound solution dropwise to the saturated β-CD solution while stirring continuously. A 1:1 molar ratio of this compound to β-CD is often targeted.
-
Continue stirring the mixture for a specified period (e.g., 12-24 hours) at a constant temperature to allow for the formation of the inclusion complex.
-
-
Isolation of the Complex:
-
The resulting solution containing the complex can be used directly, or the complex can be isolated.
-
To isolate, the solvent can be removed by methods such as freeze-drying or vacuum evaporation.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC), which will show the disappearance of the melting peak of this compound.
-
Protocol 2: Encapsulation of this compound in Nanoliposomes using the pH-Driven Method
This protocol is suitable for encapsulating hydrophobic compounds like this compound's aglycone, naringenin, and can be adapted for this compound.
-
Preparation of Nanoliposome Suspension:
-
Prepare a suspension of nanoliposomes using a method like microfluidization with lecithin.
-
-
Preparation of Alkaline this compound Solution:
-
Dissolve this compound in a dilute alkaline solution (e.g., 0.08 M NaOH) to deprotonate the hydroxyl groups and increase its water solubility.
-
-
Encapsulation:
-
Mix the alkaline this compound solution with the nanoliposome suspension.
-
Rapidly adjust the pH of the mixture to a neutral or slightly acidic pH (e.g., pH 5.0-7.0) by adding an acid like 1.0 M HCl.
-
The rapid decrease in pH will cause the this compound to become less soluble in the aqueous phase and partition into the hydrophobic lipid bilayer of the liposomes.
-
-
Purification and Storage:
-
Remove any unencapsulated this compound by a suitable method such as dialysis or ultracentrifugation.
-
Store the resulting this compound-loaded nanoliposome suspension at 4°C.
-
Protocol 3: Preparation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation
This method is used to encapsulate this compound within a polymer matrix to enhance stability.
-
Preparation of Organic Phase:
-
Dissolve this compound and a suitable polymer (e.g., Eudragit® L100) in an organic solvent such as ethanol.
-
-
Nanoprecipitation:
-
Inject the organic phase into an aqueous phase (the anti-solvent) under constant stirring.
-
The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, entrapping the this compound within the nanoparticles.
-
-
Solvent Removal and Purification:
-
Remove the organic solvent using a method like rotary evaporation under reduced pressure.
-
Purify the nanoparticle suspension to remove unencapsulated this compound and excess reagents, for example, by centrifugation and resuspension of the nanoparticle pellet.
-
-
Characterization and Storage:
-
Characterize the nanoparticles for size, polydispersity index, and encapsulation efficiency.
-
The nanoparticle suspension can be stored at refrigerated temperatures or lyophilized for long-term stability.
-
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for stabilizing this compound solutions.
Caption: Mechanism of this compound solubilization by cyclodextrin.
References
- 1. Preformulation studies and in vitro cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpsionline.com [jpsionline.com]
- 3. mdpi.com [mdpi.com]
- 4. Encapsulation of Hydrophobic and Low-Soluble Polyphenols into Nanoliposomes by pH-Driven Method: Naringenin and this compound as Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Naringin's Bitterness for In Vivo Feeding Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the bitter taste of naringin in in vivo feeding studies. The following troubleshooting guides and frequently asked questions (FAQs) offer detailed solutions and experimental protocols to improve the palatability of this compound-supplemented diets for laboratory animals.
Frequently Asked Questions (FAQs)
Q1: Why is the bitterness of this compound a concern for in vivo feeding studies?
A1: this compound possesses a strong bitter taste, which can lead to decreased food intake, weight loss, and altered feeding behavior in laboratory animals. This can confound experimental results, making it difficult to assess the true physiological effects of this compound. Addressing the bitterness is crucial for ensuring accurate and reliable data in preclinical studies.
Q2: What are the primary methods to reduce or mask the bitterness of this compound for animal feed?
A2: There are three main approaches to mitigate the bitterness of this compound for in vivo studies:
-
Enzymatic Hydrolysis: Using the enzyme naringinase to break down this compound into less bitter or tasteless compounds.
-
Complexation: Encapsulating this compound within molecules like cyclodextrins to physically mask the bitter taste.
-
Solid Dispersion: Dispersing this compound in a polymer matrix to improve its solubility and reduce bitterness.
Q3: How does naringinase reduce the bitterness of this compound?
A3: Naringinase is an enzyme complex that catalyzes the hydrolysis of this compound in a two-step process. First, α-L-rhamnosidase activity removes a rhamnose sugar group, converting this compound to the less bitter prunin. Subsequently, β-D-glucosidase activity removes a glucose unit, yielding the tasteless aglycone, naringenin.[1][2]
Q4: What are cyclodextrins and how do they mask bitterness?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can encapsulate "guest" molecules, such as this compound, within their cavity. This inclusion complex physically prevents the bitter this compound molecule from interacting with the taste receptors on the tongue, thereby masking its bitterness. β-cyclodextrin and its derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.
Q5: What is a solid dispersion and how does it help with this compound's bitterness?
A5: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at the solid state. For this compound, this involves mixing it with a hydrophilic polymer (e.g., polyethylene glycol - PEG, polyvinylpyrrolidone - PVP). This process can lead to the amorphization of crystalline this compound, which not only improves its solubility and bioavailability but can also reduce its interaction with bitter taste receptors.[3]
Troubleshooting Guides
Issue 1: Incomplete Bitterness Removal with Naringinase Treatment
| Potential Cause | Troubleshooting Step |
| Suboptimal Enzyme Activity | Ensure the naringinase is active and has been stored correctly. Verify the optimal pH and temperature for the specific enzyme preparation being used. For many microbial naringinases, the optimal pH is around 4.0-5.0 and the temperature can range from 40°C to 70°C.[4] |
| Incorrect Enzyme Concentration | The concentration of naringinase is critical. If the concentration is too low, the hydrolysis will be incomplete. Start with the manufacturer's recommended concentration and optimize by testing a range of concentrations. |
| Insufficient Incubation Time | The enzymatic reaction requires sufficient time for completion. Monitor the hydrolysis over time by measuring the concentration of residual this compound. Extend the incubation period if necessary. |
| Presence of Inhibitors in the Feed Matrix | Components of the animal feed may inhibit naringinase activity. If possible, treat a solution of this compound with the enzyme before incorporating it into the feed. Alternatively, consider purifying the this compound extract to remove potential inhibitors. |
Issue 2: Low Efficiency of this compound-Cyclodextrin Complexation
| Potential Cause | Troubleshooting Step |
| Inappropriate Molar Ratio | The molar ratio of this compound to cyclodextrin is crucial for efficient complexation. A 1:1 molar ratio is often a good starting point, but this may need to be optimized. Phase solubility studies can help determine the optimal stoichiometry. |
| Poor Mixing or Agitation | Thorough mixing is required to ensure maximum interaction between this compound and the cyclodextrin. Use a magnetic stirrer or sonication to facilitate the complex formation in solution. |
| Incorrect Solvent System | The choice of solvent can influence complexation efficiency. While water is commonly used, co-solvents like ethanol may be necessary to initially dissolve the this compound before adding the aqueous cyclodextrin solution. |
| Precipitation Issues | If using a precipitation method, ensure that the conditions (e.g., temperature, pH) are optimized to favor the precipitation of the complex over the individual components. |
Issue 3: Difficulty in Preparing a Homogeneous this compound Solid Dispersion
| Potential Cause | Troubleshooting Step |
| Incompatible Polymer | The choice of polymer is critical. Polyethylene glycols (PEGs) and polyvinylpyrrolidones (PVPs) are commonly used and have been shown to be effective for this compound.[3] Ensure the selected polymer is compatible with this compound and the intended in vivo application. |
| Incorrect Drug-to-Carrier Ratio | The ratio of this compound to the polymer carrier affects the properties of the solid dispersion. Ratios ranging from 1:2 to 1:5 (this compound:carrier) have been reported to be effective. |
| Inadequate Mixing or Heating (for melt methods) | For solvent evaporation methods, ensure complete dissolution of both this compound and the polymer before evaporation. For hot-melt extrusion, ensure the temperature is sufficient to melt the components and achieve a homogeneous mixture without degrading the this compound. |
| Phase Separation or Crystallization upon Storage | The amorphous state of the solid dispersion can be unstable. Store the prepared solid dispersion in a cool, dry place, protected from moisture, to prevent recrystallization of this compound. |
Data Presentation: Efficacy of Debittering Methods
The following tables summarize quantitative data on the effectiveness of different methods for reducing this compound's bitterness and improving its properties for in vivo studies.
Table 1: Reduction of this compound Concentration and Bitterness by Enzymatic Treatment and Complexation
| Method | Carrier/Enzyme | This compound Reduction (%) | Bitterness Reduction | Reference |
| Enzymatic Hydrolysis | Naringinase | 79.76% | Significant reduction | |
| Complexation | β-Cyclodextrin | 73.28% (adsorption) | Significant reduction | |
| Enzymatic Hydrolysis | Immobilized Naringinase | 54 - 75% | Not specified |
Table 2: Improvement of this compound/Naringenin Solubility and Bioavailability with Cyclodextrin Complexation and Solid Dispersion
| Compound | Formulation | Carrier | Solubility Increase | Bioavailability Increase (AUC) | Reference |
| Naringenin | Complexation | Hydroxypropyl-β-Cyclodextrin (HPβCD) | >10-fold | 7.4-fold | |
| Naringenin | Complexation | β-Cyclodextrin | >10-fold | Not specified | |
| Naringenin | Solid Dispersion | PVP/PG | 214-fold | Not specified |
Experimental Protocols
Protocol 1: Enzymatic Debittering of this compound using Naringinase
-
Materials:
-
This compound powder
-
Naringinase enzyme (e.g., from Aspergillus niger or Penicillium decumbens)
-
Acetate buffer (0.1 M, pH 4.0-5.0)
-
Distilled water
-
Magnetic stirrer with heating plate
-
pH meter
-
-
Procedure:
-
Prepare a stock solution of this compound in distilled water. Gentle heating may be required to dissolve the this compound.
-
Adjust the pH of the this compound solution to the optimal pH for the naringinase being used (typically between 4.0 and 5.0) using the acetate buffer.
-
Bring the solution to the optimal temperature for the enzyme (e.g., 50°C).
-
Add the naringinase enzyme to the this compound solution at a predetermined concentration (e.g., 0.1% w/v).
-
Incubate the mixture with continuous stirring for a specified duration (e.g., 2-4 hours).
-
To stop the reaction, heat the solution to 90-100°C for 10 minutes to denature the enzyme.
-
The resulting solution containing the less bitter prunin and tasteless naringenin can be freeze-dried or directly incorporated into the animal feed.
-
Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex
-
Materials:
-
This compound powder
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water or Ethanol/water mixture
-
Magnetic stirrer
-
Freeze-dryer or oven
-
-
Procedure (Co-precipitation Method):
-
Dissolve the β-cyclodextrin in distilled water with stirring.
-
Separately, dissolve the this compound in a minimal amount of ethanol.
-
Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with a small amount of cold water or ethanol to remove any uncomplexed material.
-
Dry the complex in an oven at a low temperature (e.g., 40-50°C) or by freeze-drying.
-
Protocol 3: Preparation of this compound Solid Dispersion
-
Materials:
-
This compound powder
-
Polymer carrier (e.g., Polyethylene glycol 6000 - PEG6000, Polyvinylpyrrolidone K30 - PVP K30)
-
Solvent (e.g., Ethanol)
-
Rotary evaporator or vacuum oven
-
-
Procedure (Solvent Evaporation Method):
-
Determine the desired ratio of this compound to the polymer carrier (e.g., 1:5 w/w).
-
Dissolve both the this compound and the polymer in a suitable solvent, such as ethanol, with stirring until a clear solution is obtained.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Dry the resulting solid mass in a vacuum oven at a controlled temperature (e.g., 40°C) to remove any residual solvent.
-
The resulting solid dispersion can be ground into a fine powder for incorporation into the animal feed.
-
Mandatory Visualization
This compound Bitter Taste Signaling Pathway
Below is a diagram illustrating the signal transduction cascade initiated by the binding of this compound to its bitter taste receptor.
Caption: this compound bitter taste signal transduction pathway.
Experimental Workflow: this compound Debittering for In Vivo Study
The following diagram outlines the general workflow for preparing and utilizing debittered this compound in an in vivo feeding study.
Caption: General workflow for this compound debittering and in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. CN101543476B - A kind of this compound solid dispersion and its preparation method and application - Google Patents [patents.google.com]
- 4. Immobilization of Naringinase from Penicillium decumbens on Chitosan Microspheres for Debittering Grapefruit Juice - PMC [pmc.ncbi.nlm.nih.gov]
Naringin Dissolution Rate Enhancement: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the dissolution rate of Naringin powder.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder exhibiting poor dissolution?
A1: this compound, a natural flavanone glycoside, has inherently low aqueous solubility, which is a primary reason for its poor dissolution rate.[1] This characteristic is attributed to its molecular structure.[2] Furthermore, the crystalline nature of the powder can limit the surface area available for interaction with the solvent, further hindering dissolution.[3] Factors such as particle size, powder agglomeration, and the pH of the dissolution medium can also significantly impact the rate and extent of dissolution.[4]
Q2: What are the most common strategies to enhance the dissolution rate of this compound?
A2: Several effective techniques have been developed to overcome the poor solubility of this compound. The most widely researched and successful methods include:
-
Solid Dispersion: This involves dispersing this compound in a solid carrier matrix to increase surface area, improve wettability, and reduce crystallinity to an amorphous state.[2]
-
Complexation: Forming inclusion complexes with cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) can significantly enhance the aqueous solubility of this compound.
-
Nanosuspension: This nanotechnology-based approach reduces the particle size of this compound to the nanometer range, drastically increasing the surface area-to-volume ratio and, consequently, the dissolution velocity.
-
Micronization: This involves reducing the average diameter of this compound particles to the micrometer scale.
Q3: How do I choose the best dissolution enhancement method for my experiment?
A3: The choice of method depends on several factors, including the desired level of solubility enhancement, the intended application (e.g., in vitro studies, oral formulation), available equipment, and scalability.
-
For significant solubility enhancement for oral bioavailability, complexation with HP-β-CD and nanosuspension have shown dramatic improvements.
-
Solid dispersion is a versatile and effective method that can be achieved with common laboratory equipment using techniques like solvent evaporation.
-
If the goal is a moderate improvement and the primary issue is particle size, micronization could be a suitable first step.
The following decision-making workflow can help guide your selection process.
Troubleshooting Guide
Problem: The dissolution rate improved, but the formulation is physically unstable and crashes out of solution.
-
Possible Cause: The amorphous state achieved through methods like solid dispersion or nanosuspension can be thermodynamically unstable and may revert to a crystalline form over time. For supersaturated solutions, precipitation can occur.
-
Solution:
-
Incorporate Stabilizers: Use polymers like PVP or HPMC in solid dispersions or surfactants like Poloxamer or TPGS in nanosuspensions. These agents can inhibit recrystallization. In one study, PVP was found to be highly compatible, keeping flavanone aglycones in an amorphous, nano-disperse state.
-
Optimize Drug-to-Carrier Ratio: An excess of the drug or insufficient carrier can lead to instability. Systematically test different ratios to find the optimal balance for stability and dissolution.
-
Proper Storage: Store the prepared formulations in a cool, dry place as moisture and high temperatures can accelerate the conversion from amorphous to crystalline state.
-
Problem: The chosen method (e.g., solid dispersion) did not yield a significant improvement in dissolution.
-
Possible Cause: The interaction between this compound and the carrier may be suboptimal, or the chosen preparation technique may not have sufficiently reduced crystallinity.
-
Solution:
-
Screen Different Carriers: The choice of carrier is critical. For solid dispersions, carriers like PVP K30, PEG6000, and Soluplus® have shown significant success. A study found that at a 1:5 ratio, the solubility of this compound in PVP K30 was nearly three times that in PEG6000 or Pluronic F68.
-
Change the Preparation Method: Within solid dispersions, the solvent evaporation method often produces a more homogenous and amorphous system compared to the kneading method, leading to better dissolution profiles.
-
Characterize the Product: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the reduction or absence of crystallinity in your formulation. If sharp peaks corresponding to crystalline this compound are still present, the process needs further optimization.
-
Data on Dissolution Enhancement
The following tables summarize quantitative data from various studies, demonstrating the effectiveness of different enhancement techniques for this compound and its aglycone, Naringenin.
Table 1: Enhancement of this compound/Naringenin Solubility
| Compound | Method | Carrier/System | Fold Increase in Solubility | Reference |
| This compound | Complexation | β-cyclodextrin (β-CD) | ~15x | |
| Naringenin | Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | >400x | |
| Naringenin | Complexation | Methyl-β-cyclodextrin (mβCD) | ~526x | |
| Naringenin | Solid Dispersion | HP-β-CD & NaHCO₃ (1:3:1) | ~458x | |
| Naringenin | Solid Dispersion | PVP & PG (Hot-Melt Extrusion) | ~214x (from 70 µg/mL to 15 mg/mL) |
Table 2: Enhancement of this compound/Naringenin Dissolution Rate & Bioavailability
| Compound | Method | Key Finding | Reference |
| Naringenin | Nanosuspension | Dissolution increased from 42% to 91% in 60 min. | |
| Naringenin | Nanosuspension | Cmax and AUC increased by ~2-fold and ~1.8-fold, respectively. | |
| Naringenin | Anti-solvent Recrystallization | Dissolution rate increased 4.05x in simulated gastric fluid. | |
| This compound | Solid Dispersion (PEG6000) | >90% dissolution within 12 minutes. | |
| Naringenin | Complexation (HP-β-CD) | Cmax and AUC increased by 14.6-fold and 7.4-fold, respectively. |
Experimental Protocols
Protocol 1: Solid Dispersion via Solvent Evaporation Method
This protocol is adapted from methodologies used for preparing Naringenin solid dispersions, which is directly applicable to this compound.
-
Material Preparation:
-
Accurately weigh this compound powder and the selected carrier (e.g., Polyvinylpyrrolidone (PVP) K30). Prepare various drug-to-carrier weight ratios (e.g., 1:1, 1:3, 1:5) to determine the optimal formulation.
-
-
Dissolution:
-
Select a suitable common solvent in which both this compound and the carrier are soluble (e.g., methanol, ethanol).
-
Dissolve the weighed this compound and carrier in the solvent in a beaker with magnetic stirring until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Transfer the solution to a shallow glass petri dish to maximize the surface area for evaporation.
-
Place the dish in a vacuum oven or a fume hood at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
-
Product Collection and Processing:
-
Once a solid film or mass is formed, scrape the product from the dish using a spatula.
-
Grind the collected solid dispersion gently using a mortar and pestle to obtain a fine powder.
-
Sieve the powder to ensure a uniform particle size.
-
-
Storage and Characterization:
-
Store the resulting powder in a desiccator to prevent moisture absorption.
-
Characterize the solid dispersion using DSC and XRD to confirm the amorphous state and FTIR to check for interactions between the drug and carrier.
-
Protocol 2: Nanosuspension via Antisolvent Sonoprecipitation Method
This protocol is based on a method developed for formulating Naringenin nanosuspensions.
-
Phase Preparation:
-
Organic Phase: Dissolve a specific amount of this compound in a suitable organic solvent (e.g., acetone) to create the drug solution.
-
Aqueous Phase (Antisolvent): Dissolve a stabilizer (e.g., PVP K-90, TPGS) in purified water. The concentration of the stabilizer should be optimized.
-
-
Precipitation:
-
Place the aqueous phase in a beaker on an ice bath to maintain a low temperature.
-
Inject the organic phase into the aqueous phase at a constant rate using a syringe pump while continuously stirring at high speed. The rapid mixing causes the this compound to precipitate out as nanoparticles.
-
-
Ultrasonication:
-
Immediately subject the resulting suspension to high-intensity probe sonication. This process breaks down any agglomerates and further reduces the particle size. Optimize sonication time and power based on particle size analysis.
-
-
Solvent Removal:
-
Stir the nanosuspension at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the residual organic solvent.
-
-
Characterization and Storage:
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Confirm the amorphous state via DSC and XRD analysis of a lyophilized sample.
-
Store the nanosuspension at 4°C.
-
References
Validation & Comparative
Pharmacokinetics and Bioavailability: The Gateway to Activity
A Comparative Guide to the Biological Activities of Naringin and Naringenin for Researchers
Introduction
This compound and its aglycone, naringenin, are two prominent flavonoids found abundantly in citrus fruits, particularly grapefruit.[1][2] While structurally similar, the presence of a disaccharide at the 7-position of this compound's flavonoid skeleton results in significant differences in their bioavailability and biological activities. This compound is often considered a prodrug, as it is largely metabolized to naringenin by intestinal microbiota before absorption.[1] This guide provides a comprehensive comparison of the biological activities of this compound and naringenin, supported by experimental data, to assist researchers in the fields of pharmacology and drug development.
The primary differentiator between this compound and naringenin in a physiological context is their absorption and metabolism. This compound exhibits poor absorption in the gastrointestinal tract, while naringenin, despite its low solubility, is more readily absorbed.[1][3] Intestinal enzymes, specifically β-glucosidases from gut bacteria, hydrolyze this compound into naringenin, which is the form that predominantly enters systemic circulation.
However, the overall bioavailability of both compounds remains low. The oral bioavailability of this compound is reported to be around 5-9%, whereas for naringenin it is approximately 15%. After absorption, both compounds undergo extensive phase I and phase II metabolism in the liver and intestinal cells, leading to the formation of glucuronide and sulfate conjugates. These metabolic processes significantly impact the circulating forms and concentrations of the active compounds.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Naringenin | Reference |
| Oral Bioavailability | ~5-9% (in humans) | ~15% (in humans) | |
| Absorption | Poorly absorbed; converted to naringenin by gut microbiota | Absorbed in the gastrointestinal tract, but has low solubility | |
| Metabolism | Hydrolyzed to naringenin, followed by phase I and II metabolism | Undergoes extensive phase I and II metabolism (glucuronidation, sulfation) | |
| Key Circulating Form | Primarily circulates as naringenin and its conjugates after oral administration | Circulates as naringenin and its glucuronide/sulfate conjugates |
Comparative Biological Activities
While this compound serves as a precursor, it is generally naringenin that exhibits more potent biological effects in in vitro studies.
Antioxidant Activity
Both flavonoids demonstrate significant antioxidant properties by scavenging free radicals and chelating metal ions. However, comparative studies consistently show that naringenin has superior antioxidant and radical scavenging capabilities. This enhanced activity is often attributed to the availability of its free hydroxyl groups, which are masked by the sugar moiety in this compound.
Table 2: Comparative Antioxidant Activity
| Assay | This compound | Naringenin | Reference |
| DPPH Radical Scavenging | Less effective | More effective | |
| Superoxide Radical Scavenging | Less effective | More effective | |
| Hydroxyl Radical Scavenging | Less effective | More effective | |
| Lipid Peroxidation Inhibition | Less effective | More effective |
Anti-inflammatory Activity
This compound and naringenin are potent anti-inflammatory agents that modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. They inhibit the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. Naringenin often shows a stronger inhibitory effect on these pathways in cellular models. For instance, naringenin has been shown to inhibit the phosphorylation and degradation of IκBα, a critical step in NF-κB activation.
Anticancer Activity
Numerous studies highlight the anticancer potential of both compounds, demonstrating their ability to inhibit cell proliferation, induce apoptosis, and prevent metastasis across various cancer cell lines. In direct comparisons, naringenin is typically a more potent inhibitor of cancer cell proliferation than this compound. Both flavonoids have been shown to modulate critical signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway.
Table 3: Comparative Anticancer Activity (IC50 Values)
| Cell Line (Cancer Type) | This compound (mM) | Naringenin (mM) | Reference |
| HT-29 (Colon) | >0.04 (weaker inhibitor) | 0.71–2.85 | |
| General Proliferation | Weaker inhibitor | Stronger inhibitor |
Signaling Pathways and Experimental Workflows
Caption: Metabolic conversion of this compound to naringenin.
Caption: Inhibition of the NF-κB pathway by this compound/naringenin.
Caption: Experimental workflow for anti-inflammatory assessment.
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Methodology:
-
Prepare stock solutions of this compound, naringenin, and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Prepare a fresh 0.1 mM DPPH solution in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds (e.g., 20, 40, 60, 80, 100 µg/mL) to different wells.
-
Add 100 µL of the DPPH solution to each well. A blank well should contain only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100.
-
Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
MTT Cell Proliferation Assay
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and naringenin for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm.
-
Calculate cell viability as a percentage of the control and determine the IC50 value for each compound.
-
Western Blot for NF-κB Pathway Analysis
This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest (e.g., p-IκBα, total IκBα, and NF-κB p65).
-
Methodology:
-
Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with this compound or naringenin for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) (100 ng/mL) for a short period (e.g., 30 minutes) to activate the NF-κB pathway.
-
Lyse the cells to extract total protein. For nuclear translocation analysis, perform cytoplasmic and nuclear fractionation.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p65) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze band intensity relative to a loading control like β-actin or tubulin.
-
Conclusion
The evidence strongly indicates that while both this compound and naringenin possess a wide array of beneficial biological properties, naringenin is the more potent, biologically active form in vitro. This compound's primary role in a physiological system is that of a prodrug, which is converted to the more active naringenin by the gut microbiota. This fundamental difference in bioavailability and metabolism is critical for researchers to consider when designing experiments and interpreting data. For in vitro studies, naringenin is often the more appropriate compound to directly test mechanistic hypotheses. For in vivo and clinical research, the administration of this compound may be a viable strategy to deliver naringenin systemically, leveraging the metabolic capacity of the gut microbiome. Future research should continue to explore strategies, such as nanoformulations, to enhance the bioavailability of these promising natural compounds for therapeutic applications.
References
Validating the Molecular Targets of Naringin in Cancer Cells: A Comparative Guide
Naringin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant attention in oncological research for its potential as a therapeutic agent.[1][2][3] Its anticancer properties are attributed to its ability to modulate a multitude of cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis.[4][5] This guide provides a comparative analysis of the molecular targets of this compound across various cancer cell lines, supported by experimental data and detailed methodologies.
Quantitative Analysis of this compound's Efficacy
The cytotoxic and pro-apoptotic effects of this compound and its aglycone, naringenin, have been quantified in numerous studies. The following tables summarize the key findings, offering a comparative perspective on their potency in different cancer cell types.
Table 1: Inhibitory Concentration (IC50) of this compound and Naringenin in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| Naringenin | B16F10 | Melanoma | ~150 | 48 | MTT |
| Naringenin | SK-MEL-28 | Melanoma | ~300 | 48 | MTT |
| Naringenin | H1299 | Non-small cell lung cancer | ~250 | 24 | Not Specified |
| Naringenin | A549 | Non-small cell lung cancer | ~300 | 24 | Not Specified |
| This compound | SNU-1 | Gastric Cancer | Not specified, but effective at 10 µg/ml | 24, 48 | CCK-8 |
| This compound | HeLa | Cervical Cancer | Dose-dependent inhibition | 24 | MTT |
| Naringenin | HOS | Osteosarcoma | Not specified, but effective at 100-500 µM | Not Specified | CCK-8 |
| Naringenin | U2OS | Osteosarcoma | Not specified, but effective at 100-500 µM | Not Specified | CCK-8 |
Table 2: Molecular Effects of this compound and Naringenin on Key Apoptotic and Cell Cycle Proteins
| Compound | Cancer Cell Line | Concentration | Effect on Protein Expression |
| Naringenin | B16F10, SK-MEL-28 | 400 µM | Upregulation of activated caspase-3 and PARP |
| This compound | SNU-1 | 10 µg/ml | Upregulation of cleaved caspase-3 and Bax; Downregulation of Bcl-2 |
| This compound | HeLa | Not Specified | Upregulation of cleaved caspase-3 |
| Naringenin | H1299 | 25-500 µM | Downregulation of CDK1 and Cyclin B1 |
| Naringenin | HOS, U2OS | Not Specified | Upregulation of Bax and Bak; Downregulation of Bcl-2 |
| This compound | HepG2 | Not Specified | Upregulation of Bax and Bak; Downregulation of Bcl-xL |
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by targeting several critical signaling pathways involved in cell growth, survival, and metastasis.
PI3K/Akt/mTOR Pathway
A central pathway regulating cell proliferation and survival, the PI3K/Akt/mTOR pathway is a frequent target of this compound. In various cancer cells, including colorectal, gastric, and non-small cell lung cancer, this compound has been shown to inhibit the activation of this pathway. This inhibition leads to decreased phosphorylation of Akt and mTOR, subsequently affecting downstream targets like p70S6K and ultimately suppressing cancer cell growth.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Apoptosis Induction
This compound promotes apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways. It modulates the expression of the Bcl-2 family of proteins, increasing the ratio of pro-apoptotic proteins like Bax and Bak to anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shift in balance leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases, the key executioners of apoptosis. This compound has been shown to activate caspase-3, -8, and -9 in various cancer cell lines.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Metastasis Inhibition
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. This compound has been found to suppress the metastatic potential of cancer cells by inhibiting processes like invasion and migration. It achieves this by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix. Furthermore, this compound can inhibit the epithelial-to-mesenchymal transition (EMT), a key process in metastasis, by modulating the expression of proteins like E-cadherin and N-cadherin.
Caption: this compound inhibits cancer cell metastasis.
Experimental Protocols
The validation of this compound's molecular targets relies on a variety of well-established experimental techniques. Below are the methodologies for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or naringenin for a specified duration (e.g., 24, 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert MTT to formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis
-
Protein Extraction: Cells are treated with this compound and then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Experimental Workflow
References
- 1. Therapeutic role of this compound in cancer: molecular pathways, synergy with other agents, and nanocarrier innovations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Research progress on the anti-tumor effect of this compound [frontiersin.org]
- 3. Frontiers | A Systematic Review of the Preventive and Therapeutic Effects of this compound Against Human Malignancies [frontiersin.org]
- 4. This compound and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative analysis of Naringin's antioxidant activity with other flavonoids
For Immediate Release
A comprehensive comparative analysis reveals the antioxidant activity of naringin in relation to other prominent flavonoids, including quercetin, hesperidin, rutin, and catechin. This guide provides researchers, scientists, and drug development professionals with a side-by-side look at the free-radical-scavenging capabilities of these compounds, supported by experimental data and detailed methodologies for key antioxidant assays.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of flavonoids is frequently quantified by their IC50 value, which represents the concentration of an antioxidant required to scavenge 50% of a free radical. A lower IC50 value indicates greater antioxidant activity. The following table summarizes the comparative antioxidant activities of this compound and other flavonoids as determined by various in vitro assays.
| Flavonoid | Assay | IC50 Value (µg/mL) | Reference |
| This compound | DPPH | 264.44 µM | [1] |
| FeCl₂ ion chelation | 119.7 ± 8.86 | [2] | |
| Naringenin | DPPH | 46.8 ± 4.4 µM | [3] |
| Hydroxyl Radical Scavenging | 251.1 µM | [1] | |
| Superoxide Radical Scavenging | 360.03 µM | [1] | |
| Quercetin | DPPH | 9.7 ± 0.8 µM | |
| HOCl Production Inhibition (50 µM) | ~100% inhibition | ||
| Hesperidin | FeCl₂ ion chelation | 139.01 ± 9.23 | |
| Rutin | DPPH | - | |
| Catechin | DPPH | 8.8 ± 0.7 µM |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Structure-Activity Relationship
The antioxidant activity of flavonoids is intrinsically linked to their chemical structure. Key structural features that enhance antioxidant capacity include the presence of a 3',4'-o-dihydroxyl group in the B-ring, a 2,3-double bond in conjunction with a 4-keto group in the C-ring, and a 3-hydroxyl group. For instance, quercetin, which possesses several of these features, consistently demonstrates high antioxidant activity. This compound's aglycone, naringenin, often exhibits higher antioxidant capacity, suggesting that the glycosylation in this compound may slightly attenuate its radical scavenging efficiency.
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is paramount. Below are detailed methodologies for commonly employed in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of compounds. The principle lies in the reduction of the stable DPPH free radical, which is deep violet in color, to the pale yellow hydrazine by an antioxidant.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compounds and a positive control (e.g., ascorbic acid) are prepared at various concentrations.
-
Reaction: A defined volume of the sample is mixed with the DPPH working solution.
-
Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance is proportional to the radical scavenging activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.
Procedure:
-
Generation of ABTS•+: A 7 mM ABTS stock solution is mixed with a 2.45 mM potassium persulfate solution and kept in the dark at room temperature for 12-16 hours to generate the radical cation.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: The test sample is added to the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
Sample Preparation: Test samples and a ferrous sulfate standard are prepared.
-
Reaction: A small volume of the sample is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 10-20 minutes).
-
Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay is a more biologically relevant method as it measures the antioxidant activity of compounds within a cellular environment. It utilizes a probe, dichlorofluorescin (DCFH), which is oxidized to the fluorescent dichlorofluorescein (DCF) by peroxyl radicals.
Procedure:
-
Cell Culture: Human hepatocarcinoma HepG2 cells are cultured to confluence in a 96-well microplate.
-
Probe Loading: The cells are washed and then incubated with a solution containing DCFH-DA, which is taken up by the cells and deacetylated to DCFH.
-
Treatment: The cells are treated with the test compounds or a positive control like quercetin.
-
Induction of Oxidative Stress: A peroxyl radical initiator, such as ABAP, is added to the wells.
-
Measurement: The fluorescence is measured kinetically over time at an excitation of 485 nm and an emission of 538 nm. The antioxidant capacity is determined by the compound's ability to inhibit DCF formation.
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: A generalized workflow for in vitro antioxidant activity assays.
Caption: The Nrf2-ARE signaling pathway, a key mechanism for antioxidant defense.
References
- 1. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PMC [pmc.ncbi.nlm.nih.gov]
Naringin: A Potent Anti-Inflammatory Agent Validated in Preclinical Animal Models
A Comparative Guide for Researchers and Drug Development Professionals
Naringin, a flavonoid predominantly found in citrus fruits, has garnered significant attention for its potent anti-inflammatory properties. Extensive research in various animal models has demonstrated its ability to mitigate inflammatory responses, positioning it as a promising candidate for the development of novel anti-inflammatory therapeutics. This guide provides an objective comparison of this compound's efficacy with other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their evaluation of this natural compound.
Comparative Efficacy of this compound
This compound's anti-inflammatory effects have been benchmarked against well-established non-steroidal anti-inflammatory drugs (NSAIDs) in several preclinical studies. The following tables summarize the quantitative data from key animal models, showcasing this compound's comparable or, in some cases, superior efficacy.
Carrageenan-Induced Paw Edema Model
A widely used model for acute inflammation, carrageenan-induced paw edema, demonstrates this compound's ability to reduce swelling and inflammatory markers.
| Treatment Group | Dose | Inhibition of Paw Edema (%) | Reference |
| This compound | 50 mg/kg | Significant reduction | |
| Indomethacin (Control) | 5 mg/kg | Significant reduction | |
| Dipyrone (Control) | 80 mg/kg | Significant reduction |
Lipopolysaccharide (LPS)-Induced Inflammation Models
LPS, a component of gram-negative bacteria, is a potent inducer of inflammation. This compound has shown significant efficacy in mitigating LPS-induced inflammatory responses in various organs.
LPS-Induced Liver Injury in Mice [1]
| Biomarker | LPS Group | This compound + LPS Group | % Change with this compound |
| TNF-α (mRNA) | Increased | Significantly Decreased | ↓ |
| IL-1β (mRNA) | Increased | Significantly Decreased | ↓ |
| IL-6 (mRNA) | Increased | Significantly Decreased | ↓ |
| MCP-1 (mRNA) | Increased | Significantly Decreased | ↓ |
LPS/Cigarette Smoke-Induced Lung Injury in Mice [2]
| Effect | Outcome |
| Airway Inflammation | Decreased |
| Pulmonary Endothelial Hyperpermeability | Reduced |
Other Chronic Inflammation Models
This compound has also been evaluated in models of chronic inflammation, demonstrating its potential for treating long-term inflammatory conditions.
Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
| Parameter | DSS Group | This compound + DSS Group |
| Disease Activity Index (DAI) | Increased | Significantly Alleviated |
| Colon Length | Shortened | Significantly Restored |
| Pathological Damage | Severe | Significantly Reduced |
| TNF-α, IL-6, IL-1β | Increased | Significantly Reduced |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways central to the inflammatory cascade. These include the NF-κB, MAPK, and PI3K/Akt pathways. By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory cytokines and mediators.
Caption: this compound's inhibition of key inflammatory signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key animal models used to assess the anti-inflammatory effects of this compound.
Carrageenan-Induced Paw Edema in Rats
This widely adopted protocol assesses the efficacy of compounds against acute inflammation.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
LPS-Induced Systemic Inflammation in Mice
This model is used to study the systemic inflammatory response and the efficacy of anti-inflammatory agents.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Grouping:
-
Vehicle Control (Saline)
-
LPS (e.g., 10 mg/kg, i.p.)
-
This compound (various doses, p.o. or i.p.) + LPS
-
Positive Control (e.g., Dexamethasone) + LPS
-
-
Procedure:
-
Administer this compound or vehicle 1 hour before LPS injection.
-
Inject LPS intraperitoneally.
-
Collect blood and tissues at specified time points (e.g., 2, 6, 24 hours) post-LPS injection.
-
-
Analysis:
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA.
-
Analyze tissue homogenates for inflammatory markers and signaling pathway activation (e.g., Western blot for NF-κB, MAPK phosphorylation).
-
Perform histological analysis of organs (e.g., lung, liver) to assess tissue damage and inflammatory cell infiltration.
-
Conclusion
The presented data from various animal models strongly support the anti-inflammatory properties of this compound. Its ability to modulate key inflammatory pathways, such as NF-κB and MAPK, leads to a significant reduction in pro-inflammatory mediators. The efficacy of this compound is comparable to that of standard NSAIDs in several models, highlighting its potential as a natural alternative or adjunct therapy for inflammatory diseases. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers aiming to further investigate and validate the therapeutic potential of this compound.
References
Naringin vs. Other Citrus Flavonoids: A Comparative Potency Analysis
This guide provides an objective comparison of the biological potency of naringin against other prominent citrus flavonoids, including hesperidin, rutin, and quercetin. The analysis focuses on key therapeutic areas: antioxidant, anti-inflammatory, and anticancer activities, supported by experimental data from in vitro studies.
Comparative Antioxidant Potency
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals. The potency is commonly evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity).
Data Summary: Antioxidant Activity
The antioxidant activity of flavonoids is often expressed as the IC50 value, which is the concentration required to inhibit 50% of the radical activity. A lower IC50 value indicates higher potency.
| Flavonoid | Assay | IC50 Value (µg/mL) | Source |
| Naringenin | ABTS | 8.29 | [1] |
| Hesperetin | ABTS | 8.37 | [1] |
| Catechin Hydrate | DPPH | 8.34 | [1] |
| Catechin Hydrate | ABTS | 4.93 | [1] |
| Gentisic Acid | DPPH | 3.56 | [1] |
| Gentisic Acid | ABTS | 6.68 | |
| Standard (BHT) | DPPH | 17.41 | |
| Standard (BHT) | ABTS | 17.12 | |
| Standard (α-tocopherol) | DPPH | 10.97 | |
| Standard (α-tocopherol) | ABTS | 32.41 |
Note: this compound is the glycoside form of naringenin, and hesperidin is the glycoside of hesperetin. Aglycones (naringenin, hesperetin) are generally more potent antioxidants than their corresponding glycosides.
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation : A stable solution of DPPH radical is prepared in methanol (e.g., 6 x 10⁻⁵ M). The solution has a deep violet color with a maximum absorbance at approximately 515 nm.
-
Reaction Mixture : A small volume of the flavonoid test solution (at various concentrations) is added to the DPPH solution.
-
Incubation : The mixture is shaken and incubated in the dark at room temperature (or 37°C) for a specified period (e.g., 20-30 minutes).
-
Measurement : The absorbance of the solution is measured at 515 nm using a spectrophotometer. The decrease in absorbance, which corresponds to the discoloration of the DPPH solution from violet to yellow, indicates the radical scavenging activity.
-
Calculation : The percentage of scavenging activity is calculated, and the IC50 value is determined from the dose-response curve.
ABTS Radical Scavenging Assay
-
Reagent Preparation : The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with potassium persulfate (e.g., 140 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use. This results in a dark green-blue solution.
-
Reaction Mixture : The ABTS•+ solution is diluted with a buffer (e.g., phosphate buffer) to an absorbance of ~0.70 at 734 nm. The flavonoid test solution is then added to the diluted ABTS•+ solution.
-
Incubation : The reaction is incubated at room temperature for a short period (e.g., 6 minutes).
-
Measurement : The absorbance is read at 734 nm. The reduction in absorbance indicates the scavenging of the ABTS radical.
-
Calculation : The IC50 value is calculated from the plot of inhibition percentage against the concentration of the flavonoid.
Workflow for a Typical Radical Scavenging Assay
Caption: Workflow of DPPH/ABTS antioxidant assays.
Comparative Anti-inflammatory Potency
Flavonoids exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (e.g., IL-6).
Data Summary: Anti-inflammatory Activity
Potency is often measured by the ability to inhibit the production of inflammatory mediators in cell cultures (e.g., LPS-stimulated RAW 264.7 macrophages).
| Flavonoid | Assay/Target | Effect | Concentration | Source |
| This compound | TNF-α release | Decrease | - | |
| This compound | IL-6 expression | Downregulation | - | |
| Hesperidin | IL-6 expression | Downregulation | - | |
| Quercetin | NO Production | 60% Inhibition | 40 µM | |
| Quercetin | TNF-α, IL-6 | Significant Inhibition | - | |
| Fisetin | NO Production | 52% Inhibition | 20 µM |
Note: Studies show that this compound, hesperidin, and quercetin all effectively suppress pro-inflammatory markers, often by inhibiting the NF-κB pathway.
Experimental Protocols
Nitric Oxide (NO) Production Inhibition Assay (Griess Test)
-
Cell Culture : Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates until they reach appropriate confluence.
-
Treatment : Cells are pre-treated with various concentrations of the test flavonoids for a short period (e.g., 1-2 hours).
-
Stimulation : Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium. A control group without LPS stimulation is also maintained.
-
Incubation : The cells are incubated for 24 hours to allow for the production of nitric oxide.
-
Measurement : The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent, which results in a colorimetric product measured at ~540 nm.
-
Calculation : The percentage of NO production inhibition by the flavonoid is calculated relative to the LPS-stimulated control group.
Inhibition of the NF-κB Signaling Pathway
Caption: Flavonoid inhibition of NF-κB pathway.
Comparative Anticancer Potency
The anticancer activity of flavonoids is evaluated by their ability to inhibit the proliferation of cancer cells (cytotoxicity) and induce apoptosis (programmed cell death). The MTT assay is a standard method for assessing cytotoxicity.
Data Summary: Cytotoxic Activity (MTT Assay)
The IC50 value represents the concentration of a flavonoid required to reduce the viability of a cancer cell line by 50%. A lower IC50 indicates greater cytotoxic potency.
| Flavonoid | Cell Line | IC50 Value (µM) | Source |
| This compound | General | Weaker than Naringenin | |
| Naringenin | Glioblastoma | >100 | |
| Naringenin | Lung Cancer | ~100-200 | |
| Hesperidin | MCF-7 (Breast) | 100 | |
| Hesperidin | MDA-MB-231 (Breast) | >5 (Significant viability reduction at 5 µM) | |
| Quercetin | DU-145 (Prostate) | ~70-80 | |
| Apigenin | OVCAR3 (Ovarian) | Weak antiproliferative activity |
Note: The anticancer potency of flavonoids is highly dependent on the specific compound and the cancer cell line being tested. Generally, the aglycone forms (naringenin, hesperetin, quercetin) are more potent than their glycoside counterparts (this compound, hesperidin, rutin).
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Treatment : The culture medium is replaced with fresh medium containing various concentrations of the test flavonoids. Control wells receive medium without the test compound.
-
Incubation : The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition : A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation : The plates are incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Measurement : The absorbance of the purple solution is measured using a plate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.
-
Calculation : Cell viability is expressed as a percentage relative to the control, and the IC50 value is determined.
Principle of the MTT Assay
Caption: MTT assay principle for cell viability.
Conclusion
Based on the compiled experimental data, a clear potency hierarchy emerges among the compared citrus flavonoids.
-
Antioxidant Activity : Flavonoid aglycones like quercetin, naringenin, and hesperetin generally exhibit stronger radical scavenging activity than their glycoside forms (rutin, this compound, hesperidin). Among the tested compounds, catechin and certain phenolic acids showed higher potency than the citrus flavonoids in some assays.
-
Anti-inflammatory Activity : this compound, hesperidin, and quercetin all demonstrate significant anti-inflammatory properties by inhibiting key mediators and pathways like NF-κB. Direct quantitative comparisons are challenging due to varied experimental conditions, but all are considered potent modulators of inflammation.
-
Anticancer Activity : The cytotoxic potency is highly cell-line specific. However, a recurring theme is the superior activity of the aglycone forms. For instance, hesperidin showed notable cytotoxicity against breast cancer cells, while this compound is generally considered a weaker inhibitor of cell proliferation than its aglycone, naringenin.
References
Naringin's Mechanism of Action: A Comparative Guide Based on Knockout and Inhibition Models
For Researchers, Scientists, and Drug Development Professionals
Naringin, a prominent flavanone glycoside found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and metabolic regulatory effects. Understanding the precise molecular mechanisms underpinning these benefits is crucial for its therapeutic development. This guide provides a comparative analysis of this compound's mechanism of action, with a focus on evidence derived from knockout and inhibitor-based studies, offering a critical perspective for researchers in the field.
Confirmed Mechanisms of Action
Experimental data from in vivo and in vitro models have confirmed this compound's interaction with several key signaling pathways. The use of specific inhibitors and, in some cases, genetic knockout models, has been instrumental in validating these mechanisms.
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Pathway
This compound has been demonstrated to exert its therapeutic effects, particularly in inflammatory conditions like colitis, through the activation of PPAR-γ, a nuclear receptor that plays a critical role in regulating inflammation and metabolism.
A pivotal study investigating the effect of this compound on experimental colitis in mice revealed that its protective effects were significantly diminished when co-administered with a PPAR-γ inhibitor, BADGE. This suggests that the anti-inflammatory action of this compound is, at least in part, dependent on PPAR-γ activation.[1]
| Experimental Group | Disease Activity Index (DAI) | Colon Length (cm) | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Control | 0.5 ± 0.2 | 8.5 ± 0.5 | 1.2 ± 0.3 |
| Colitis Model | 3.8 ± 0.4 | 5.2 ± 0.4 | 8.5 ± 1.1 |
| This compound (40 mg/kg) | 1.5 ± 0.3 | 7.8 ± 0.6 | 3.2 ± 0.5 |
| This compound + BADGE (PPAR-γ inhibitor) | 3.2 ± 0.5 | 5.8 ± 0.5 | 7.1 ± 0.9 |
Data are presented as mean ± SD. Data are illustrative and compiled based on findings reported in the cited literature.
-
Animal Model: Male C57BL/6 mice are typically used.
-
Induction of Colitis: Colitis is induced by administering dextran sodium sulfate (DSS) in the drinking water (typically 2-5% w/v) for a period of 5-7 days.
-
Treatment Groups:
-
Control group: receives normal drinking water.
-
DSS group: receives DSS-containing water.
-
This compound group: receives DSS-containing water and daily administration of this compound (e.g., 40 mg/kg, oral gavage).
-
This compound + Inhibitor group: receives DSS-containing water, daily this compound, and a PPAR-γ inhibitor such as BADGE (bisphenol A diglycidyl ether), typically administered intraperitoneally.
-
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculated based on weight loss, stool consistency, and presence of blood in the stool.
-
Colon Length: Measured as an indicator of inflammation (shorter colon length indicates more severe inflammation).
-
Myeloperoxidase (MPO) Activity: A marker for neutrophil infiltration in the colon tissue, measured by biochemical assay.
-
Histological Analysis: Colon tissue is examined for signs of inflammation, ulceration, and tissue damage.[1]
-
References
A Head-to-Head Comparison of Naringin Extraction Techniques: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of Naringin from its natural sources is a critical first step. This guide provides a comprehensive head-to-head comparison of various extraction techniques, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
This document outlines the operational principles, performance metrics, and detailed experimental protocols for conventional and modern methods of this compound extraction.
Performance Comparison of this compound Extraction Techniques
The selection of an appropriate extraction technique for this compound depends on a balance of factors including yield, efficiency, cost, and environmental impact. Below is a summary of quantitative data from various studies, offering a comparative overview of different methods.
| Extraction Technique | Plant Material | Solvent | Temperature (°C) | Time | This compound Yield | Reference |
| Ultrasound-Assisted Extraction (UAE) | Citrus × paradisi L. (Albedo) | 50% (v/v) Ethanol | 50 ± 2 | 30 min | 17.45 ± 0.872 mg/g | [1] |
| Citrus grandis Limonia Osbeck L. Peel | 80% Ethanol | 60 | 7.5 min | 4.65 ± 0.08 mg/g DM | [2] | |
| Orange Peel | 86.29% Ethanol | 40 | 20 min | 123.27 mg/L | [3] | |
| Microwave-Assisted Extraction (MAE) | Grapefruit Peel | 80% (v/v) Ethanol | Not Specified | 3 min | 5.81% (yield of extract) | [4] |
| Grapefruit Leaves | Water | Not Specified | 218.18 s | 13.198 mg/g DL | [5] | |
| Supercritical Fluid Extraction (SFE) | Citrus paradisi L. Peel (Fresh) | Supercritical CO₂ + 15% Ethanol | 58.6 | Not Specified | 14.4 g/kg (14.4 mg/g) | |
| Soxhlet Extraction | Grapefruit Peel | Methanol | Boiling point of solvent | 24 h | Lower than hot methanol extraction | |
| Citrus reticulata Peel | Ethanol | Boiling point of solvent | 4 h | 3% w/w (crude extract) | ||
| Maceration | Citrus reticulata Peel | Dimethylformamide (DMF) | Room Temperature | 72 h | ~1.24 mg/g | |
| Heat Reflux Extraction (HRE) | Citrus × paradisi L. (Segmental part) | Not specified | Not specified | Not specified | High yield of naringenin (hydrolyzed from this compound) |
Note: Direct comparison of yields should be approached with caution due to variations in plant material, particle size, and analytical methods used across different studies. DM = Dry Mass; DL = Dried Leaf.
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below to facilitate replication and adaptation in a laboratory setting.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This method is known for its reduced extraction times and lower energy consumption compared to conventional techniques.
Protocol Example (from Citrus × paradisi L. Albedo):
-
A 1 ± 0.05 g sample of the defrosted albedo is macerated with 50% (v/v) ethanol at a solid-to-solvent ratio of 1:10.
-
The mixture is placed in an ultrasonic bath and subjected to sonication for 30 minutes at a controlled temperature of 50 ± 2 °C.
-
Following extraction, the mixture is cooled to room temperature.
-
The extract is then centrifuged at 1789× g for 10 minutes.
-
The supernatant containing the extracted this compound is decanted and collected for analysis.
Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction employs microwave energy to heat the solvent and plant matrix, leading to rapid cell disruption and the release of target compounds. This technique significantly shortens extraction times.
Protocol Example (from Grapefruit Leaves):
-
A sample of dried grapefruit leaves (2-5 g, depending on the desired solid/solvent ratio) is placed in a vessel with 250 mL of water.
-
The vessel is subjected to microwave irradiation in a laboratory microwave oven (2.45 GHz).
-
The microwave power density is set to 1.4 kWL⁻¹, and the extraction is carried out for 218.18 seconds.
-
After extraction, the solution is filtered to separate the solid residue from the liquid extract.
-
The extract is then stored for subsequent analysis.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction uses a fluid at a temperature and pressure above its critical point as the solvent. Supercritical CO₂ is commonly used due to its non-toxic, non-flammable, and environmentally friendly nature. The solvating power can be adjusted by changing the pressure and temperature.
Protocol Example (from Citrus paradisi L. Peel):
-
Fresh peels of Citrus paradisi L. are used for extraction.
-
The extraction is performed using supercritical carbon dioxide modified with 15% ethanol as a co-solvent.
-
The extraction is conducted at a pressure of 95 bar and a temperature of 58.6 °C.
-
The supercritical fluid containing the dissolved this compound is passed through a separator where the pressure and/or temperature is changed, causing the this compound to precipitate and be collected.
-
This method offers the advantage of a shorter extraction time and reduced consumption of organic solvents compared to conventional methods.
Soxhlet Extraction
Soxhlet extraction is a conventional and exhaustive method that uses a specialized apparatus to continuously wash the plant material with a heated solvent.
Protocol Example (from Grapefruit Leaves):
-
10 g of ground grapefruit leaves are placed in a cellulose extraction thimble.
-
The thimble is placed in a 500 mL Soxhlet apparatus.
-
300 mL of water is used as the extraction solvent.
-
The extraction is carried out for 24 hours, with the solvent continuously cycling through the sample.
-
After extraction, the solution is cooled and stored for analysis.
Maceration
Maceration is a simple, traditional extraction method that involves soaking the plant material in a solvent for an extended period at room temperature.
Protocol Example (from Citrus reticulata Peel):
-
Two grams of powdered peel are placed in a suitable container.
-
The peel is soaked in a solvent (e.g., Dimethylformamide - DMF) for 72 hours at room temperature.
-
After the maceration period, the mixture is filtered to separate the extract from the solid plant material.
-
The resulting extract is then analyzed for its this compound content.
Mandatory Visualizations
This compound Hydrolysis to Naringenin
This compound can be hydrolyzed to its aglycone form, naringenin, which often exhibits different biological activities. This process is catalyzed by the enzyme naringinase.
Caption: Enzymatic hydrolysis of this compound to Naringenin.
This compound's Influence on Key Signaling Pathways in Cancer Cells
This compound has been shown to exert anti-cancer effects by modulating several key signaling pathways involved in inflammation, apoptosis, and angiogenesis.
Caption: this compound's modulatory effects on cancer cell signaling.
References
- 1. Optimization of this compound and Naringenin Extraction from Citrus × paradisi L. Using Hydrolysis and Excipients as Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jst.vn [jst.vn]
- 3. Experimental study and optimizing the effective parameters on the extraction of the anti-cancer substance this compound under ultrasound waves [jift.irost.ir]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of microwave-assisted techniques for the extraction of antioxidants from Citrus paradisi Macf. biowastes - PMC [pmc.ncbi.nlm.nih.gov]
Naringin's Anticancer Potential: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive review of existing literature reveals the multifaceted anticancer properties of Naringin, a flavonoid predominantly found in citrus fruits. This guide synthesizes experimental data to offer a comparative perspective on this compound's efficacy and mechanisms of action across various cancer cell lines, providing a valuable resource for researchers, scientists, and drug development professionals.
This compound has demonstrated significant potential in cancer therapy by inhibiting cell proliferation, inducing programmed cell death (apoptosis), and causing cell cycle arrest.[1][2][3] Its anticancer activities are attributed to its ability to modulate multiple cellular signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK pathways.[3][4] This comparative study consolidates in-vitro findings on breast, lung, liver, colon, prostate, and other cancer cell lines to highlight the differential effects and underlying molecular mechanisms of this compound.
Quantitative Analysis of this compound's Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in several studies. These values illustrate the dose-dependent cytotoxic effects of this compound.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | MCF-7 | ~150 | |
| MDA-MB-231 | Not specified | ||
| MDA-MB-468 | Not specified | ||
| BT-549 | Not specified | ||
| Lung Cancer | A549 | IC50 of 5.9 µg/ml (Ag-Naringin complex) | |
| H1299 | Not specified | ||
| Oral Cancer | KB-1 | 125.3 | |
| Nasopharyngeal Carcinoma | NPC-TW 039 | 372 (24h), 328 (48h) | |
| NPC-TW 076 | 394 (24h), 307 (48h) | ||
| Gastric Cancer | SNU-1 | Not specified | |
| Leukemia | HL-60 | High cytotoxicity |
Note: The cytotoxic effects of this compound can vary based on the specific experimental conditions, including exposure time and the assay used.
Experimental Methodologies
To ensure the reproducibility and validation of the cited findings, this section details the standard experimental protocols utilized in the assessment of this compound's anticancer effects.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (e.g., 20-200 µM/mL) and a control (vehicle) for a specified duration (e.g., 24 or 48 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Analysis (Annexin V/PI Staining and Flow Cytometry)
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely used method to detect and quantify apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at the desired concentration and for the appropriate time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with this compound and harvested.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is measured by a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and the cell cycle.
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-3, p21, Cyclin D1).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The anticancer effects of this compound are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the general workflow of in-vitro anticancer drug testing.
Caption: General workflow for in-vitro anticancer drug screening.
Caption: this compound's modulation of key apoptosis and cell cycle signaling pathways.
Mechanisms of Action Across Different Cancer Types
This compound's anticancer effects are multifaceted and can vary between different cancer cell lines.
-
Breast Cancer: In triple-negative breast cancer cell lines (MDA-MB-231, MDA-MB-468, and BT-549), this compound has been shown to suppress cell proliferation and induce G1 cell cycle arrest and apoptosis. This is accompanied by an increase in p21 expression and a decrease in survivin. The β-catenin signaling pathway is also blocked by this compound treatment in these cells.
-
Lung Cancer: In non-small cell lung cancer cells (A549 and H460), this compound inhibits proliferation by downregulating the expression of p70S6K, a downstream signaling molecule of mTOR. In lung cancer H1299 cells, this compound promotes apoptosis by regulating the AKT signaling pathway, leading to reduced Bcl-2 and increased caspase-3 and Bax levels.
-
Colon Cancer: this compound has been found to inhibit the proliferation of colorectal cancer cells (SW620 and HCT116) by suppressing the PI3K/Akt/mTOR signaling pathway. It also upregulates the expression of the tumor suppressor gene ARHI and p21 protein, leading to the inhibition of cyclinD1 in SW620 cells.
-
Prostate Cancer: In prostate cancer cells (DU145, PC3, and LNCaP), this compound has been shown to enhance the cytotoxic effect of paclitaxel. It also increases the expression of p53, p21, and p27 while decreasing the expression of NF-κB p53 protein.
-
Bladder Cancer: In bladder cancer cell lines (5637 and T24), this compound suppresses cell viability and growth, and induces p21WAF1 expression and cell cycle arrest, potentially through the inhibition of the Ras/Raf/ERK signaling pathway.
-
Gastric Cancer: In gastric cancer SNU-1 cells, this compound activates autophagy by inhibiting the PI3K/AKT signaling pathway, leading to the upregulation of LC3B and Beclin-1 and downregulation of p62.
-
Cervical Cancer: In cervical cancer SiHa cells, this compound induces G2/M phase cell cycle arrest. It can also induce apoptosis by upregulating caspase-3, -8, -9, Bax, p53, and the transmembrane protein Fas, while downregulating Bcl-xL.
Conclusion
This compound exhibits broad-spectrum anticancer activities against a variety of cancer cell lines through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation. The data compiled in this guide underscores the potential of this compound as a promising candidate for further preclinical and clinical investigation in cancer therapy. The differential sensitivity of various cancer cell lines to this compound suggests that its therapeutic application may be tailored to specific cancer types based on their molecular profiles. Further research is warranted to explore the synergistic effects of this compound with conventional chemotherapeutic agents and to develop novel drug delivery systems to enhance its bioavailability and therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] this compound and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Research progress on the anti-tumor effect of this compound [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Assessing the synergistic effects of Naringin with chemotherapy drugs
A Comparative Guide for Researchers
The quest for more effective and less toxic cancer therapies has led researchers to explore the potential of natural compounds in combination with conventional chemotherapy. Among these, Naringin, a flavonoid predominantly found in citrus fruits, has emerged as a promising candidate for its ability to synergistically enhance the anticancer effects of various chemotherapy drugs. This guide provides a comprehensive comparison of the synergistic effects of this compound with key chemotherapy agents, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.
Quantitative Assessment of Synergism
The synergistic potential of this compound with chemotherapy drugs has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of drug efficacy, and a reduction in the IC50 of a chemotherapy drug when combined with this compound indicates a synergistic interaction.
This compound and Paclitaxel
In prostate cancer, the combination of this compound and Paclitaxel has demonstrated significant synergistic cytotoxicity.[1][2] Studies on androgen-independent (DU145 and PC3) and androgen-sensitive (LNCaP) prostate cancer cells have shown that this compound enhances the therapeutic efficacy of Paclitaxel.[2][3] For instance, in DU145 cells, the IC50 of Paclitaxel was determined to be 5 nM, while for this compound it was 150 µM after 72 hours of treatment.[1] The combination of these two agents resulted in a significant increase in the cytotoxic effects of paclitaxel.
| Cancer Type | Cell Line | Chemotherapy Drug | This compound Concentration | IC50 of Chemo Drug Alone | IC50 of Chemo Drug with this compound | Reference |
| Prostate Cancer | DU145 | Paclitaxel | 150 µM | 5 nM | Significantly Reduced | |
| Prostate Cancer | PC3 | Paclitaxel | 150 µM | Not specified | Synergistic Effect Observed | |
| Prostate Cancer | LNCaP | Paclitaxel | 150 µM | Not specified | Synergistic Effect Observed |
This compound and Doxorubicin
The synergistic effects of this compound and Doxorubicin have been notably observed in breast cancer cells. In MCF-7 cells, the combination of this compound and Doxorubicin led to a synergistic inhibitory influence on cell growth and migration. While specific IC50 values for the combination are not detailed in the provided abstracts, the enhanced cytotoxic effect is clearly indicated.
| Cancer Type | Cell Line | Chemotherapy Drug | This compound Concentration | IC50 of Chemo Drug Alone | IC50 of Chemo Drug with this compound | Reference |
| Breast Cancer | MCF-7 | Doxorubicin | IC50 of this compound | Not specified | Synergistic Inhibition |
This compound and Cisplatin
In ovarian cancer, this compound has been shown to reverse Cisplatin resistance. In the Cisplatin-resistant ovarian cancer cell line SKOV3/CDDP, this compound treatment increased the sensitivity of the cells to Cisplatin. The IC50 of Cisplatin in SKOV3/CDDP cells was significantly reduced when combined with 20 µmol/L this compound, with a reversal multiple of 2.072. Another study on ovarian cancer cell lines SKOV3-DDP and A2780-DDP also demonstrated that this compound enhances the sensitivity of these resistant cells to Cisplatin.
| Cancer Type | Cell Line | Chemotherapy Drug | This compound Concentration | IC50 of Chemo Drug Alone | IC50 of Chemo Drug with this compound | Reversal Multiple | Reference |
| Ovarian Cancer | SKOV3/CDDP | Cisplatin | 20 µmol/L | 18.876 µg/mL | 9.112 µg/mL | 2.072 | |
| Ovarian Cancer | SKOV3-DDP | Cisplatin | Not specified | 17.32 µg/mL | More sensitive to Cisplatin | Not specified | |
| Ovarian Cancer | A2780-DDP | Cisplatin | Not specified | 19.36 µg/mL | More sensitive to Cisplatin | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to assess the synergistic effects of this compound with chemotherapy drugs.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10^4 cells/well and culture for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound, chemotherapy drug, or their combination for 24, 48, or 72 hours.
-
MTT Addition: Remove the medium and add 30 µl of MTT solution (0.5 mg/ml) to each well, followed by incubation for 4 hours.
-
Solubilization: Add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at 490 nm using a microplate reader.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Wash cells with ice-cold Tris-buffered saline (TBS) and lyse them using RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
Sample Preparation: Mix 20 µg of each protein sample with 2x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% skim milk or 3% BSA in TBST for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection kit and a CCD camera-based imager.
In Vivo Tumor Growth Assessment: Xenograft Model
Animal models are used to evaluate the in vivo efficacy of drug combinations.
-
Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Treatment Initiation: Once tumors reach a palpable size, randomly divide the mice into treatment groups.
-
Drug Administration: Administer this compound, the chemotherapy drug, or their combination via appropriate routes (e.g., intraperitoneal injection, oral gavage) at specified doses and schedules.
-
Tumor Measurement: Measure tumor volume periodically using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Signaling Pathways and Experimental Workflows
The synergistic effects of this compound are often attributed to its ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and drug resistance.
General experimental workflow for assessing this compound's synergistic effects.
PI3K/Akt/mTOR Pathway
This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in cancer and plays a crucial role in cell proliferation, survival, and resistance to apoptosis.
This compound inhibits the PI3K/Akt/mTOR signaling pathway.
JAK/STAT Pathway
The JAK/STAT signaling pathway is involved in cell growth, differentiation, and apoptosis. The combination of this compound and Doxorubicin has been found to inhibit this pathway in breast cancer cells.
Inhibition of the JAK/STAT pathway by this compound and Doxorubicin.
Wnt/β-catenin Pathway
This compound has been observed to inhibit the Wnt/β-catenin signaling pathway, which is implicated in cisplatin resistance in ovarian cancer. By downregulating key components of this pathway, this compound can restore sensitivity to cisplatin.
This compound's role in reversing Cisplatin resistance via the Wnt/β-catenin pathway.
References
- 1. This compound sensitizes human prostate cancer cells to paclitaxel therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sensitizes human prostate cancer cells to paclitaxel therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on reversing cisplatin resistance and the Wnt/ β-catenin pathway in human ovarian cancer SKOV3/CDDP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Naringin's Therapeutic Mechanisms: A Comparative Guide to the NF-κB and AMPK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on the therapeutic effects of Naringin, focusing on its modulation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway, central to inflammation, and the AMP-activated Protein Kinase (AMPK) pathway, a critical regulator of metabolism. The information presented is collated from multiple independent studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development.
Comparative Analysis of this compound's Effects on NF-κB and AMPK Pathways
The following table summarizes quantitative data from various studies investigating the impact of this compound on the NF-κB and AMPK signaling pathways. This allows for a direct comparison of its efficacy and the experimental models used.
| Target Pathway | Key Protein/Marker | Experimental Model | This compound Concentration | Observed Effect | Publication |
| NF-κB Pathway | NF-κB p65 | STZ-induced diabetic rats | 50 mg/kg | Significant decrease in retinal NF-κB p65 expression | [1] |
| High glucose-induced rMC1 cells | 50, 100, 200 μM | Dose-dependent inhibition of NF-κB p65 expression | [1] | ||
| IκBα | TNF-α-induced mouse chondrocytes | 10, 100 μM | Decreased phosphorylation of IκBα | [2] | |
| p-p65/p65 ratio | LPS-stimulated RAW 264.7 cells | 10, 100 μM | Significant decrease in the p-p65/p65 ratio | [2] | |
| COX-2, iNOS | TNF-α-induced mouse chondrocytes | 10, 100 μM | Decreased expression of NF-κB target genes | [2] | |
| AMPK Pathway | p-AMPKα | High-fat diet-fed mice | 100 mg/kg/day | Increased phosphorylation of AMPKα in liver and muscle | |
| Obese C57BL/6J mice | 25, 50, 100 mg/kg/day | Dose-dependent up-regulation of p-AMPKα expression | |||
| High glucose-treated HepG2 cells | 10, 25, 50 μM | Increased phosphorylation of AMPK at Thr172 | |||
| Glucose Uptake | High glucose-treated HepG2 cells | 10, 25, 50 μM | Enhanced glucose uptake | ||
| UCP1 | 3T3-L1 adipocytes | Not specified | Increased UCP1 levels via AMPK signaling |
Detailed Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments cited are provided below.
Western Blotting for NF-κB and AMPK Pathway Proteins
This protocol is a standard method used to detect and quantify specific proteins in a sample, as referenced in multiple studies investigating this compound's effects.
-
Cell/Tissue Lysis:
-
Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein concentration is determined using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking:
-
The membrane is blocked for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-NF-κB p65, anti-phospho-IκBα, anti-AMPKα, anti-phospho-AMPKα). Antibodies are diluted in the blocking buffer according to the manufacturer's instructions.
-
-
Secondary Antibody Incubation:
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged.
-
Band intensities are quantified using densitometry software, and target protein levels are normalized to a loading control such as β-actin or GAPDH.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity and is a common method for evaluating the cytotoxic effects of compounds like this compound.
-
Cell Seeding:
-
Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
-
Treatment:
-
Cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 24, 48 hours).
-
-
MTT Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
-
Solubilization:
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
-
Absorbance Measurement:
-
The absorbance of the solubilized formazan is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by this compound and a typical experimental workflow for its validation.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's activation of the AMPK signaling pathway.
Caption: A typical experimental workflow for validating this compound's effects.
References
A Comparative Guide to the Bioavailability of Naringin Formulations
For Researchers, Scientists, and Drug Development Professionals
Naringin, a prominent flavanone glycoside found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. However, its therapeutic potential is often hindered by poor oral bioavailability. This guide provides an objective comparison of different this compound formulations, supported by experimental data, to aid researchers in the development of more effective delivery systems.
Quantitative Comparison of Pharmacokinetic Parameters
The oral bioavailability of this compound can be significantly enhanced through various formulation strategies. The following table summarizes the key pharmacokinetic parameters of different this compound formulations from preclinical studies.
| Formulation | Animal Model | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| This compound (Aqueous Solution) | Rat | 5.075 mg/kg | 0.29 ± 0.08 | 0.25 & 3.0 | 4.58 ± 1.23 | 100 | [1] |
| This compound in Chaihu-Shu-Gan-San | Rat | 5.075 mg/kg | 0.42 ± 0.12 | 0.5 & 4.0 | 6.89 ± 1.87 | 150.4 | [1] |
| Naringenin Solution | Rat | - | - | - | - | - | [1] |
| Naringenin-Solid Lipid Nanoparticles (SLNs) | Rat | - | - | - | - | ~293 | [1] |
Note: The data for Naringenin-SLNs is included for contextual comparison, as this compound is the glycoside precursor to naringenin. The increase in bioavailability of the aglycone form (naringenin) through nanoformulation suggests a promising strategy for its parent compound, this compound.
Detailed Experimental Protocols
Comparative Pharmacokinetics of this compound in Chaihu-Shu-Gan-San Aqueous Extract vs. This compound Alone
-
Objective: To compare the oral bioavailability of pure this compound with this compound administered as part of the Chaihu-Shu-Gan-San (CSGS) traditional Chinese medicine formula.
-
Subjects: Male Sprague-Dawley rats.
-
Formulations:
-
This compound Monomer: Pure this compound dissolved in water.
-
CSGS Aqueous Extract: Prepared by decocting a mixture of seven herbs (Radix Bupleuri, Paeoniae Radix Alba, Chuanxiong Rhizoma, Aurantii Fructus, Citrus Reticulata, Cyperi Rhizoma, and Glycyrrhizae Radix) in water[2]. The final concentration of this compound in the extract was quantified.
-
-
Administration: A single oral gavage of either the this compound solution or the CSGS extract at a dose equivalent to 5.075 mg/kg of this compound.
-
Blood Sampling: Blood samples were collected from the tail vein at predetermined time points post-administration.
-
Analysis: Plasma concentrations of naringenin (the primary metabolite of this compound) were determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
Preparation and Evaluation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
-
Objective: To formulate this compound into solid lipid nanoparticles to enhance its oral bioavailability.
-
Materials: this compound, solid lipids (e.g., Compritol® 888 ATO), and surfactants (e.g., Tween 80).
-
Preparation of SLNs:
-
Solvent Emulsification/Diffusion Method: this compound and the lipid are dissolved in an organic solvent. This organic phase is then emulsified into an aqueous phase containing a surfactant under high-speed homogenization. The organic solvent is then evaporated, leading to the formation of SLNs.
-
Nanoprecipitation Method: The lipid and this compound are dissolved in a water-miscible organic solvent. This solution is then added dropwise to an aqueous solution containing a surfactant with stirring, leading to the precipitation of the SLNs.
-
-
Characterization: The formulated SLNs are characterized for particle size, zeta potential, encapsulation efficiency, and drug loading.
-
In Vivo Pharmacokinetic Study (Proposed for Oral Administration):
-
Subjects: Male Wistar rats.
-
Formulations: this compound-loaded SLNs dispersed in water and a control this compound aqueous solution.
-
Administration: Single oral gavage of each formulation.
-
Blood Sampling and Analysis: As described in the previous protocol.
-
Pharmacokinetic Analysis: As described in the previous protocol. A study on naringenin-loaded SLNs showed a 2.93-fold increase in oral bioavailability compared to a naringenin solution in rats.
-
Visualizing this compound's Biological Interactions
Metabolism of this compound
This compound is primarily metabolized in the intestine and liver. The following diagram illustrates the key steps in its metabolic pathway.
Caption: A simplified diagram of the metabolic pathway of this compound.
Experimental Workflow for Comparative Bioavailability Studies
The general workflow for conducting a comparative bioavailability study of different this compound formulations is outlined below.
Caption: A flowchart illustrating the key steps in a typical bioavailability study.
This compound's Influence on Key Signaling Pathways
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The diagrams below depict the inhibitory effects of this compound on the NF-κB and PI3K/Akt/mTOR pathways.
References
- 1. Naringenin-Loaded Solid Lipid Nanoparticles: Physical–Chemical Characterization and In Vitro Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Five Components of Chaihu-Shugan-San in Beagle Plasma by HPLC-MS/MS and Its Application to a Pharmacokinetic Study after a Single Dose of Chaihu-Shugan-San - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Laboratory Validation of a Naringin Bioassay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed cross-laboratory validation for a Naringin bioassay, utilizing a High-Performance Liquid Chromatography (HPLC) method. The objective is to establish the reproducibility and reliability of the bioassay across different laboratory settings, a critical step in the standardization of analytical methods for drug development and clinical trials. This document presents a hypothetical cross-laboratory study design, summarizes expected quantitative performance data based on published single-laboratory validations, details the experimental protocol, and visualizes key processes and biological pathways.
Hypothetical Cross-Laboratory Study Design
A cross-laboratory validation study will be conducted among three independent laboratories (designated as Lab A, Lab B, and Lab C). The coordinating laboratory will prepare and distribute a validation kit to each participating laboratory. The kit will contain:
-
Standard Operating Procedure (SOP): A detailed protocol for the this compound bioassay.
-
Reference Standard: A certified reference material of this compound.
-
Blinded Samples: A set of three quality control (QC) samples (low, medium, and high concentrations) and five unknown samples, all prepared in a human plasma matrix.
Each laboratory will perform the bioassay according to the SOP and report the quantitative results for the blinded samples back to the coordinating laboratory for statistical analysis. The performance characteristics to be evaluated include repeatability, reproducibility, and accuracy.
Data Presentation: Comparison of Bioassay Performance
The following table summarizes the expected performance characteristics of the this compound bioassay, based on data from single-laboratory validation studies. The cross-laboratory validation aims to confirm that these parameters are reproducible across different laboratories.
| Performance Characteristic | Laboratory A (Expected) | Laboratory B (Expected) | Laboratory C (Expected) | Acceptance Criteria (ICH M10) |
| Linearity (Correlation Coefficient, r²) | >0.998 | >0.998 | >0.998 | ≥0.99 |
| Linearity Range (µg/mL) | 0.1 - 20.0 | 0.1 - 20.0 | 0.1 - 20.0 | Defined by the study |
| Intra-day Precision (RSD%) | <2.0 | <2.0 | <2.0 | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (RSD%) | <3.0 | <3.0 | <3.0 | ≤15% (≤20% at LLOQ) |
| Accuracy (Recovery %) | 98.0 - 102.0 | 98.0 - 102.0 | 98.0 - 102.0 | 85 - 115% (80 - 120% at LLOQ) |
| Limit of Detection (LOD) (µg/mL) | 0.02 | 0.02 | 0.02 | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.1 | 0.1 | To be determined |
Data presented are hypothetical and based on typical performance of validated HPLC methods for this compound quantification.
Experimental Protocols
A detailed Standard Operating Procedure (SOP) for the quantification of this compound in human plasma using a reversed-phase HPLC with UV detection will be provided to all participating laboratories.
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Human plasma (drug-free)
2. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 200 µg/mL.
-
Calibration Standards: Spike drug-free human plasma with the appropriate working standard solutions to obtain calibration standards with final concentrations of 0.1, 0.5, 1, 5, 10, and 20 µg/mL.
-
QC Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (0.3 µg/mL), medium (8 µg/mL), and high (16 µg/mL).
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
5. HPLC Conditions:
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 282 nm.
-
Run Time: 15 minutes.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.
-
Determine the concentration of this compound in the QC and unknown samples by interpolating their peak areas from the calibration curve.
Mandatory Visualization
Safety Operating Guide
Navigating the Safe Disposal of Naringin in the Laboratory
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Naringin, a flavonoid glycoside abundant in citrus fruits, is widely used in research for its various biological activities. Adherence to established disposal protocols for this compound is crucial to protect personnel and prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling Protocols
Before commencing any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS). Personnel should be equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2] An eyewash station and safety shower should be readily accessible.[2]
This compound Disposal Procedure
The fundamental principle for this compound disposal is to treat it as chemical waste, managed in accordance with all applicable federal, state, and local regulations.[1][3] Under no circumstances should this compound or its solutions be discharged into the sewer system or disposed of in regular trash. The primary route of disposal is through an approved waste disposal facility.
Step-by-Step Disposal Workflow:
-
Waste Segregation: Collect all this compound waste, including unused pure compound, contaminated solutions, and any materials used for spill cleanup, separately from other chemical waste streams.
-
Containerization: Place this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the chemical.
-
Labeling: The waste container must be clearly marked with "Hazardous Waste," the chemical name "this compound," and any associated hazard warnings.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.
-
Documentation and Pickup: Follow your institution's procedures for documenting hazardous waste and requesting pickup for disposal.
The logical workflow for this compound disposal is illustrated in the diagram below.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Ensure Personal Safety: Evacuate all non-essential personnel from the immediate vicinity. Ensure you are wearing the appropriate PPE, including a respirator if significant dust is generated.
-
Containment: Prevent the further spread of the spill. For solid spills, avoid generating dust.
-
Cleanup: Carefully sweep or vacuum the spilled this compound and place it into the designated hazardous waste container. Avoid dry sweeping that can create airborne dust. If dealing with a solution, use an inert absorbent material to contain and collect the liquid.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., water, followed by a detergent solution), and dispose of all cleanup materials (absorbent pads, wipes, contaminated PPE) in the hazardous waste container.
-
Final Disposal: The sealed hazardous waste container should be stored and disposed of according to the procedures outlined in the workflow diagram.
Quantitative Data
While specific quantitative parameters for this compound disposal (e.g., concentration limits for specific disposal routes) are not extensively defined in publicly available literature, the following table summarizes key physicochemical data relevant to its handling and potential environmental fate. Chemical waste generators must consult local, state, and national regulations to ensure complete and accurate classification and disposal.
| Parameter | Value | Reference |
| Molecular Formula | C₂₇H₃₂O₁₄ | |
| Molecular Weight | 580.5 g/mol | |
| Appearance | Off-white to yellowish powder | - |
| Solubility | Soluble in ethanol, hot water | - |
| Incompatible Materials | Strong oxidizing agents |
Note: No specific chemical neutralization protocols for this compound are readily available in the reviewed literature. Therefore, disposal must adhere to standard procedures for non-reactive chemical waste. By following these guidelines, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Personal protective equipment for handling Naringin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Naringin, fostering a culture of safety and building trust in laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.[1][2][3]
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Glasses with Side Shields | Must comply with government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | Chemically Resistant Gloves | Nitrile rubber gloves with a minimum thickness of 0.4mm are recommended. Use proper glove removal technique to avoid skin contact.[1] |
| Laboratory Coat | An impervious, flame-retardant, and antistatic lab coat should be worn to protect against chemical splashes and fire hazards. | |
| Respiratory Protection | Air-Purifying Respirator | Where risk assessment indicates, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If a respirator is the sole means of protection, a full-face supplied-air respirator should be used. |
Operational Plan: Step-by-Step Handling Guide
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety. The following step-by-step guide outlines the key procedures.
1. Preparation and Pre-Handling:
-
Ventilation: Always work in a well-ventilated area. The use of a chemical fume hood is highly recommended to minimize the inhalation of dust or aerosols.
-
Designated Area: Establish a clearly marked, designated area for handling this compound to prevent cross-contamination with other laboratory materials.
-
Emergency Equipment: Before starting any work, ensure that an eyewash station and a safety shower are easily accessible and in good working order.
2. Handling the Compound:
-
Avoid Contact: Take all necessary precautions to prevent direct contact with the skin, eyes, and clothing.
-
Weighing: When weighing the solid compound, perform the task within a ventilated enclosure to effectively control and contain any dust generated.
-
Personal Hygiene: Wash hands thoroughly after handling this compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in areas where this compound is handled.
3. Storage:
-
Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage temperature is between 2 – 8 °C.
-
Incompatibilities: Keep this compound away from strong oxidizing agents. Avoid exposure to extremes of temperature and direct sunlight.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound waste should be treated as chemical waste.
-
Container Disposal: Dispose of contaminated containers in the same manner as the chemical itself. Do not reuse empty containers. Completely emptied packages can be recycled.
-
Chemical Disposal: Unused or waste this compound should be disposed of through a licensed professional waste disposal service. Do not allow the product to enter drains.
Experimental Workflow for Safe Handling
The following diagram illustrates the essential steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
